molecular formula C6H12ClNO2 B177010 2-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1198283-36-1

2-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B177010
CAS No.: 1198283-36-1
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxylic acid hydrochloride (ACPC) is a conformationally constrained alicyclic β-amino acid that serves as a critical building block in chemical and pharmaceutical research. Its primary application lies in the synthesis of peptide foldamers—oligomers designed to adopt well-defined three-dimensional structures . Integrating ACPC into peptide chains in place of natural α-amino acids enhances their stability against proteolytic degradation and allows for precise control over their secondary structure, enabling the creation of helices and other specific folds . These properties make ACPC-derived foldamers promising scaffolds for developing novel therapeutics with activities ranging from anticancer and antibacterial to antiviral and antifungal . The compound's structural motif is also found in naturally occurring pharmacologically active molecules. For instance, the (1R,2S)-stereoisomer of ACPC, known as cispentacin, is a naturally occurring antifungal antibiotic . Furthermore, the ACPC moiety is a component of the antibiotic amipurimycin, which is active against the pathogen responsible for rice blast disease . As such, this compound and its stereoisomers are of high interest for constructing modified analogues of biologically active peptides and for use as tools in biochemical studies to determine the fine structures of biological receptors . The scalable synthesis of all its stereoisomers further supports its utility in extensive structure-activity relationship studies and drug discovery programs .

Properties

IUPAC Name

2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical document provides a comprehensive overview of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, a cyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Also known by the synonym (1R,2S)-Cispentacin hydrochloride, this compound serves as a critical building block for novel therapeutics and is recognized for the antifungal properties of its parent molecule.[1][2][3] This guide details its core chemical structure, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and its known biological context. All quantitative data is presented in structured tables, and key processes are visualized through workflow diagrams to ensure clarity and accessibility for the intended scientific audience.

Core Structure and Chemical Identity

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is characterized by a cyclopentane ring functionalized with an amino group and a carboxylic acid group in a cis configuration. The specific stereochemistry, designated as (1R,2S), is a crucial feature defining its three-dimensional structure and subsequent biological activity. The "hydrochloride" designation indicates that the compound is supplied as a salt, with the amino group protonated as an ammonium cation (NH₃⁺) and balanced by a chloride anion (Cl⁻). This salt form typically enhances stability and aqueous solubility.

The definitive chemical identifiers and properties are summarized in the table below.

Identifier Value
IUPAC Name (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride[1]
Synonyms (1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, (1R,2S)-Cispentacin hydrochloride[1][3]
CAS Number 128110-37-2[1][3][4]
Molecular Formula C₆H₁₂ClNO₂[1][3][4][5]
Molecular Weight 165.62 g/mol [3][4][5][6]
Canonical SMILES C1CC--INVALID-LINK--N">C@HC(=O)O.Cl
InChI Key LVBDVNLIEHCCTP-UHFFFAOYNA-N[6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are critical for its application in research and development. The data below has been aggregated from experimental and computational sources.

Physical Properties
Property Value Source
Melting Point 173-175 °C (decomposes)[3]
Appearance Crystals[3]
Water Solubility Soluble[3]
Computed Physicochemical Properties

Note: These values are computationally derived for the parent molecule and provide estimations of its chemical behavior.

Property Value Source
ACD/LogP -0.31[1]
Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Freely Rotating Bonds 2[1]
Defined Stereocenters 2[1]
Representative Spectroscopic Data

Note: The following data is representative for the core structure, as reported for closely related isomers in deuterated water (D₂O).[7]

Technique Observed Data
¹H NMR (400 MHz, D₂O) δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂)[7]
¹³C{¹H} NMR (100 MHz, D₂O) δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7[7]
High-Resolution Mass Spectrometry (HRMS-ESI) m/z: [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 (for the free amine)[7]

Synthesis and Manufacturing Workflow

The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is a multi-step process requiring precise stereochemical control. A scalable method has been established, which is outlined in the workflow diagram and detailed protocol below.[2][7]

G cluster_synthesis Synthetic Workflow start Ethyl 2-oxocyclopentanecarboxylate step1 Reductive Amination (+ (S)-α-phenylethylamine) start->step1 inter1 Crude Amino Ester Mixture step1->inter1 step2 Diastereoselective Crystallization (+ (D)-DBTA) inter1->step2 inter2 Purified (R,S,S) Diastereomeric Salt step2->inter2 step3 Base Liberation & Pd/C Hydrogenolysis inter2->step3 inter3 Ethyl (1R,2S)-aminocyclopentanecarboxylate step3->inter3 step4 Acid Hydrolysis (10% HCl) inter3->step4 product (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride step4->product

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

A detailed protocol adapted from published scalable methods is provided below.[2][7]

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate in an appropriate solvent such as toluene.

  • Add (S)-α-phenylethylamine and a catalytic amount of acid (e.g., isobutyric acid).

  • Heat the mixture to facilitate the formation of the enamine intermediate, typically with azeotropic removal of water.

  • Subject the resulting crude enamine to reduction to yield the crude amino ester.

Step 2: Diastereoselective Crystallization

  • Treat the crude amino ester with a chiral resolving agent, such as (2S, 3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((D)-DBTA), in a suitable solvent like acetonitrile.[7]

  • Heat the mixture to ensure complete dissolution and then cool slowly to allow for the selective precipitation of the desired diastereomeric salt.

  • Isolate the precipitate by filtration and wash with a cold solvent to remove soluble impurities.

Step 3: Liberation of the Free Amine and Hydrogenolysis

  • Treat the isolated diastereomeric salt with an aqueous base solution (e.g., KHCO₃ and K₂CO₃) and extract the liberated free amino ester into an organic solvent (e.g., diethyl ether).[7]

  • Dry the organic phase and remove the solvent under vacuum.

  • Subject the free amine to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the phenylethyl chiral auxiliary.[2][7]

Step 4: Acid Hydrolysis

  • Hydrolyze the resulting ethyl ester by heating it in an acidic solution, such as 10% aqueous HCl.[2][7] This step converts the ester to a carboxylic acid and forms the hydrochloride salt of the amine.

  • Evaporate the mixture to dryness in a vacuum.

  • Wash the solid residue with a cold organic solvent, such as acetone, to yield the final product.[7]

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final product is essential. A standard analytical workflow involves a suite of chromatographic and spectroscopic techniques.

G cluster_analysis Analytical Characterization Workflow cluster_tests Analytical Characterization Workflow product Final Product Sample hplc Purity Analysis (HPLC) product->hplc nmr_ms Structural Identity (NMR & Mass Spectrometry) product->nmr_ms chiral Stereochemical Confirmation (Chiral HPLC) product->chiral

Caption: Standard workflow for analytical validation of the final product.

Experimental Protocols: Analysis

High-Performance Liquid Chromatography (HPLC):

  • Purity Analysis: Employ reverse-phase HPLC to determine the chemical purity of the final compound. The percentage purity is calculated based on the area of the product peak relative to the total peak area.[2]

  • Chiral HPLC: Use a chiral stationary phase to separate the (1R,2S) enantiomer from other stereoisomers. This method is crucial to confirm the enantiomeric excess (e.e.) of the desired product.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O). The resulting chemical shifts, coupling constants, and integration values are used to confirm that the chemical structure of the synthesized compound matches the expected structure of (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[7]

Mass Spectrometry (MS):

  • Utilize high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to determine the accurate mass of the molecule. This confirms the elemental composition (C₆H₁₁NO₂) of the free amine.[7]

Biological Activity and Applications

(1R,2S)-2-aminocyclopentane-1-carboxylic acid is a molecule of significant biological interest.

  • Antifungal Activity: The parent compound, also known as cispentacin, demonstrates notable antifungal activity, with reported efficacy against pathogens such as Candida albicans.[2]

  • Peptide and Drug Development: As a conformationally constrained amino acid, it is a valuable building block in peptide synthesis.[9] Its incorporation into peptides can enhance conformational stability and modulate biological activity, making it a key component in the development of peptidomimetics and other novel therapeutics.[9][10]

References

An In-depth Technical Guide to 2-Aminocyclopentanecarboxylic Acid Hydrochloride and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and peptide research. A critical aspect of this compound is its stereochemistry, as the spatial arrangement of the amino and carboxylic acid groups on the cyclopentane ring dictates its chemical properties and biological activity. This guide will detail the properties, synthesis, and applications of the primary stereoisomers.

The Importance of Stereoisomerism

2-Aminocyclopentanecarboxylic acid (ACPC) exists as four stereoisomers, categorized into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers (R,S and S,R for cis; R,R and S,S for trans). It is imperative for researchers to use the correct stereoisomer, as they can have vastly different biological effects. For instance, the (1R,2S)-cis-isomer, known as cispentacin, exhibits notable antifungal properties, while the trans-isomers are widely used as building blocks to create stable helical peptide structures known as foldamers.

Comparative Data of Stereoisomers

The following table summarizes the key identification and physical data for the hydrochloride salts of the four main stereoisomers of 2-aminocyclopentanecarboxylic acid.

Property(1S,2R)-(+)-cis(1R,2S)-(-)-cis (Cispentacin)(1R,2R)-(-)-trans(1S,2S)-(+)-trans
Common Name (+)-cis-ACPC HCl(-)-cis-ACPC HCl; Cispentacin HCl(-)-trans-ACPC HCl(+)-trans-ACPC HCl
CAS Number 128052-92-6[1]128110-37-2[2][3]158414-44-9359849-58-4
Molecular Formula C₆H₁₂ClNO₂[1]C₆H₁₂ClNO₂[2]C₆H₁₂ClNO₂C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol [1]165.62 g/mol [2]165.62 g/mol 165.62 g/mol
Appearance White crystalline solid[4]Crystals[3]White powderWhite solid
Melting Point (°C) 162-166[2]173-175 (decomp.)[3]Not specifiedNot specified
Solubility Soluble in water and ethanol[4]Soluble in water[3]Soluble in waterSoluble in water
¹H NMR (D₂O) Spectra available[5]Spectra available[5]Spectra available[5]δ 3.88 (q), 2.90–2.97 (m), 2.13–2.23 (m), 1.66–1.91 (m)[5][6]
¹³C NMR (D₂O) Spectra available[5]δ 176.6, 52.7, 45.5, 29.7, 27.2, 21.2[6]Spectra available[5]δ 177.1, 53.9, 48.2, 30.4, 28.6, 22.7[5][6]

In-Depth Analysis of Key Stereoisomers

(1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (Cispentacin HCl)

This isomer is a naturally occurring antifungal agent isolated from Bacillus cereus and Streptomyces coelicolor. Its unique structure and biological activity make it a valuable lead compound in drug development.

Cispentacin exhibits potent anti-Candida activity.[7] Its proposed biosynthetic pathway involves a series of enzymatic modifications starting from 2-oxoglutarate. The pathway highlights a unique type II polyketide synthase (PKS) machinery.[8][9]

Cispentacin Biosynthesis cluster_0 Biosynthetic Pathway 2-OG 2-Oxoglutarate 1-AmcB 2-Oxoglutaryl-AmcB 2-OG->1-AmcB AmcH 2-AmcB Intermediate-AmcB 1-AmcB->2-AmcB AmcF-AmcG (PKS-like) 3-AmcB Decarboxylated Intermediate 2-AmcB->3-AmcB AmcE (Decarboxylase) 4-AmcB Reduced Intermediate 3-AmcB->4-AmcB FabI (Reductase) 5-AmcB Aminated Intermediate 4-AmcB->5-AmcB AmcC (Transaminase) Cispentacin Cispentacin 5-AmcB->Cispentacin AmcD (Hydrolase)

Caption: Proposed biosynthetic pathway of cispentacin.[9]

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of cispentacin against a fungal strain like Candida albicans.

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in the test medium (e.g., RPMI-1640) to the final required inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Preparation of Cispentacin Dilutions:

    • Prepare a stock solution of cispentacin hydrochloride in the test medium.

    • Perform serial twofold dilutions in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of cispentacin that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.[10]

trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride Stereoisomers

The (1R,2R) and (1S,2S) enantiomers of trans-ACPC are crucial building blocks in the field of foldamers. When incorporated into peptide chains, their rigid cyclopentane backbone forces the peptide to adopt a stable, predictable helical structure, often a 12-helix.[11] This has significant implications for designing peptide-based therapeutics with enhanced stability and specific binding properties.

The trans-ACPC isomers are typically used in their Fmoc-protected form (e.g., Fmoc-(1R,2R)-ACPC-OH) in standard automated or manual SPPS protocols.

SPPS Cycle Resin Resin-AA1-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-ACPC-OH, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage After final AA Cycle->Deprotection for next AA Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

The following protocol is adapted from a published scalable synthesis method.[5][6]

  • Reductive Amination:

    • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

    • Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).

    • Heat the mixture at 70°C for 2 hours, then increase the temperature to distill off the toluene-water azeotrope.

    • The resulting crude enamine is then reduced in situ.

  • Epimerization and Crystallization:

    • The crude amino ester mixture is treated with sodium ethoxide in ethanol overnight to favor the formation of the trans-isomer.

    • The product is then crystallized as a hydrobromide salt from acetonitrile to yield the pure diastereomer.

  • Hydrogenolysis and Hydrolysis:

    • The purified amino ester hydrobromide salt is dissolved in methanol with 10% palladium on carbon. The mixture is stirred under a hydrogen atmosphere (1.05 atm) at 45°C for 5-6 hours to remove the α-phenylethyl group.

    • After filtration, the solvent is removed. The residue is dissolved in 10% HCl and heated at 70°C for 4 hours, followed by further heating at 60°C for 12 hours to hydrolyze the ethyl ester.

    • The mixture is evaporated to dryness, and the solid residue is washed with ice-cooled acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.[5]

Safety and Handling

This compound and its derivatives should be handled in a laboratory setting by qualified personnel.

  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a chemical fume hood. Wash hands thoroughly after handling.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

This guide provides a foundational understanding of this compound and its stereoisomers. For specific applications, researchers are encouraged to consult the primary literature cited herein.

References

An In-depth Technical Guide to the Chemical Properties of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative that has garnered interest in the fields of medicinal chemistry and drug development. Its constrained cyclopentane ring structure imparts unique conformational properties, making it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its various stereoisomers.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a cyclopentane ring substituted with both an amino group and a carboxylic acid group. The presence of two stereocenters gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The properties of these isomers, particularly their melting points, can vary. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions.

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of this compound Stereoisomers

PropertyValueStereoisomer
Molecular Formula C₆H₁₂ClNO₂All
Molecular Weight 165.62 g/mol All
Melting Point 199-202 °C[1]cis-isomer
162-166 °C[2](1R,2S)-isomer
173-175 °C (decomposes)[3][4](1R,2S)-isomer
Solubility Soluble in water[1][2][3][4][5]General
Appearance White to off-white crystalline powder[1][2]General

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure and stereochemistry of the different isomers.

¹H NMR spectra of the (1S,2S)-isomer in D₂O typically show a quartet for the proton alpha to the amino group (CHNH₂) around δ 3.88 ppm and a multiplet for the proton alpha to the carboxylic acid group (CHCO₂H) between δ 2.90-2.97 ppm. The cyclopentane ring protons appear as multiplets in the range of δ 1.66-2.23 ppm.[6] For the (1R,2S)-isomer in D₂O, the proton alpha to the amino group appears as a multiplet between δ 3.82-3.86 ppm, and the proton alpha to the carboxylic acid group is a multiplet between δ 3.10-3.16 ppm. The remaining cyclopentane protons are observed as multiplets between δ 1.69-2.20 ppm.[6]

¹³C NMR spectra in D₂O provide further structural confirmation. For the (1S,2S)-isomer, characteristic peaks are observed at approximately δ 177.1 (C=O), 53.9 (CHNH₂), 48.2 (CHCO₂H), and 30.4, 28.6, and 22.7 for the cyclopentane methylene carbons.[6] For the (1R,2S)-isomer, the peaks appear at roughly δ 176.6 (C=O), 52.7 (CHNH₂), 45.5 (CHCO₂H), and 29.7, 27.2, and 21.2 for the methylene carbons.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amino acid hydrochloride will typically show characteristic absorption bands for the amine salt (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and the alkyl C-H bonds of the cyclopentane ring.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[7][8][9][10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of dust.[9][10]

Table 2: GHS Hazard Information

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Biological Activity and Potential Applications

Analogues of 2-aminocyclopentanecarboxylic acid have shown biological activity, suggesting potential therapeutic applications.

Anticonvulsant Activity

Studies have indicated that cyclopentane amino acid analogues possess anticonvulsant properties.[3][5] The mechanism of action is thought to involve hydrophobic interactions at a receptor site, which is a key factor in promoting this activity.[3][5] These compounds have been shown to be effective in the maximal electroshock seizure test, a common model for screening anticonvulsant drugs.

Opioid Receptor Interaction

Derivatives of 2-aminocyclopentanecarboxylic acid have been investigated as peptidomimetics for proline in morphiceptin analogs.[6] These studies have shown that the stereochemistry of the 2-aminocyclopentanecarboxylic acid residue is crucial for activity at μ and δ-opioid receptors.

The potential interaction of these compounds with neuronal receptors suggests a logical workflow for initial screening and characterization in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening Synthesis Synthesis of Stereoisomers Purification Purification & HCl Salt Formation Synthesis->Purification NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Binding Opioid Receptor Binding Assay Solubility->Binding Anticonvulsant Anticonvulsant Activity Assay Solubility->Anticonvulsant pKa->Binding Binding->Anticonvulsant Further Investigation

Caption: Logical workflow for the synthesis, characterization, and biological screening of this compound analogs.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline methodologies for key experiments.

Melting Point Determination

Objective: To determine the melting point range of a stereoisomer of this compound.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum for structural confirmation.

Methodology:

  • Approximately 5-10 mg of the this compound sample is dissolved in about 0.7 mL of deuterium oxide (D₂O).

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired on a spectrometer, typically operating at 400 MHz or higher.

  • The chemical shifts are referenced to the residual HDO signal (approximately δ 4.79 ppm).[2]

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded.

Conclusion

This compound presents a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its chemical and physical properties, including stereoisomer-specific characteristics, is paramount for its effective application in drug design and synthesis. The experimental protocols provided in this guide offer a foundation for the accurate characterization of this and related compounds. Further research into the specific biological targets and signaling pathways of its active analogues will be crucial in realizing its full therapeutic potential.

References

An In-depth Technical Guide to the Molecular Weight of 2-aminocyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-aminocyclopentanecarboxylic acid hydrochloride, a compound of interest in pharmaceutical research and development. This document details the elemental composition, atomic weights, and the calculated molecular weight, presenting the data in a clear and accessible format. Furthermore, a logical workflow for the molecular weight calculation is provided, along with a corresponding visual diagram.

Quantitative Data Summary

The molecular weight of a chemical compound is a fundamental physical property, crucial for a wide range of applications in research and development, including stoichiometry, solution preparation, and analytical characterization. The molecular weight of this compound is determined from its chemical formula and the atomic weights of its constituent elements.

The chemical formula for this compound is C₆H₁₂ClNO₂.[1][2][3][4] The overall molecular weight is 165.62 g/mol .[1][3][4][5] The elemental composition and the contribution of each element to the total molecular weight are summarized in the table below.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC612.01172.066
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 165.62

Methodology for Molecular Weight Determination

The determination of the molecular weight of this compound is a theoretical calculation based on its established chemical formula. This method is a cornerstone of basic chemistry and is outlined below.

Experimental Protocol: Calculation of Molecular Weight

  • Identification of the Chemical Formula: The first step is to ascertain the correct chemical formula of the compound. For this compound, the formula is C₆H₁₂ClNO₂.[1][2][3][4]

  • Determination of Constituent Elements and Atom Count: From the chemical formula, identify all the elements present and the number of atoms of each element in one molecule of the compound.

    • Carbon (C): 6 atoms

    • Hydrogen (H): 12 atoms

    • Chlorine (Cl): 1 atom

    • Nitrogen (N): 1 atom

    • Oxygen (O): 2 atoms

  • Retrieval of Standard Atomic Weights: Obtain the standard atomic weight of each constituent element from the periodic table or a reliable chemical data source.

    • Atomic Weight of Carbon (C): ~12.011 g/mol

    • Atomic Weight of Hydrogen (H): ~1.008 g/mol

    • Atomic Weight of Chlorine (Cl): ~35.453 g/mol [4]

    • Atomic Weight of Nitrogen (N): ~14.007 g/mol [6][7]

    • Atomic Weight of Oxygen (O): ~15.999 g/mol [8]

  • Calculation of Subtotals: For each element, multiply its atomic weight by the number of atoms present in the molecule to find the total mass contribution of that element.

    • Carbon: 6 atoms * 12.011 g/mol = 72.066 g/mol

    • Hydrogen: 12 atoms * 1.008 g/mol = 12.096 g/mol

    • Chlorine: 1 atom * 35.453 g/mol = 35.453 g/mol

    • Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol

    • Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

  • Summation for Total Molecular Weight: Add the subtotals for each element to determine the final molecular weight of the compound.

    • Molecular Weight = 72.066 + 12.096 + 35.453 + 14.007 + 31.998 = 165.62 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

MolecularWeightCalculation cluster_elements Constituent Elements & Atomic Weights cluster_formula Chemical Formula: C₆H₁₂ClNO₂ cluster_calculation Calculation cluster_result Final Molecular Weight C Carbon (C) 12.011 g/mol C_count C x 6 H Hydrogen (H) 1.008 g/mol H_count H x 12 Cl Chlorine (Cl) 35.453 g/mol Cl_count Cl x 1 N Nitrogen (N) 14.007 g/mol N_count N x 1 O Oxygen (O) 15.999 g/mol O_count O x 2 C_sub 72.066 C_count->C_sub H_sub 12.096 H_count->H_sub Cl_sub 35.453 Cl_count->Cl_sub N_sub 14.007 N_count->N_sub O_sub 31.998 O_count->O_sub MW 165.62 g/mol C_sub->MW H_sub->MW Cl_sub->MW N_sub->MW O_sub->MW

Caption: Molecular weight calculation workflow.

References

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) represents a class of cyclic β-amino acids that has garnered significant attention in the fields of medicinal chemistry and materials science. The constrained cyclic structure of ACPC imparts unique conformational properties, making it a valuable building block for the synthesis of peptidomimetics, foldamers, and other bioactive molecules. The presence of two stereocenters in ACPC gives rise to four stereoisomers: the cis enantiomers ((1R,2S) and (1S,2R)) and the trans enantiomers ((1R,2R) and (1S,2S)). These stereoisomers, often utilized as their hydrochloride salts to enhance solubility and stability, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological significance of the four stereoisomers of 2-aminocyclopentanecarboxylic acid hydrochloride.

Physicochemical Properties

StereoisomerConfigurationCAS Number (HCl)Molecular Formula (HCl)Molecular Weight (HCl)Melting Point (°C)
(1R,2S) cis128052-92-6C₆H₁₂ClNO₂165.62162-166
(1S,2R) cis128110-37-2C₆H₁₂ClNO₂165.62173-175 (decomp.)
(1R,2R) transNot availableC₆H₁₂ClNO₂165.62Data not available
(1S,2S) transNot availableC₆H₁₂ClNO₂165.62Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and differentiation of the ACPC stereoisomers. The following are characteristic ¹H and ¹³C NMR chemical shifts for the salt forms of the cis-(1R,2S) and trans-(1S,2S) isomers in D₂O.[1]

¹H and ¹³C NMR Data for (1R,2S) and (1S,2S) Stereoisomers in D₂O [1]

Stereoisomer Nucleus Chemical Shift (δ, ppm)
(1R,2S)-ACPC Salt ¹H NMR (400 MHz)3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), 1.69–1.99 (m, 4H; CH₂CH₂)
¹³C NMR (100 MHz)176.6, 52.7, 45.5, 29.7, 27.2, 21.2
(1S,2S)-ACPC Salt ¹H NMR (400 MHz)3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), 1.66–1.91 (m, 4H; CH₂CH₂)
¹³C NMR (100 MHz)177.1, 53.9, 48.2, 30.4, 28.6, 22.7

Experimental Protocols: Synthesis of ACPC Stereoisomers

A scalable and versatile synthetic route to all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, primarily involving the reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by stereoselective separation and hydrolysis.[1][2] The following protocols are adapted from this methodology.

General Synthetic Workflow

The overall strategy for accessing all four stereoisomers is depicted in the following workflow diagram.

G General Synthetic Workflow for ACPC Stereoisomers start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with (S)- or (R)-α-phenylethylamine start->reductive_amination diastereomeric_mixture Diastereomeric Mixture of Amino Esters reductive_amination->diastereomeric_mixture separation Diastereoselective Crystallization (e.g., with DBTA) diastereomeric_mixture->separation cis_isomer cis-Amino Ester Intermediate separation->cis_isomer trans_isomer trans-Amino Ester Intermediate separation->trans_isomer hydrolysis_cis Hydrogenolysis and Acid Hydrolysis cis_isomer->hydrolysis_cis hydrolysis_trans Hydrogenolysis and Acid Hydrolysis trans_isomer->hydrolysis_trans cis_ACPC_HCl cis-ACPC•HCl ((1R,2S) or (1S,2R)) hydrolysis_cis->cis_ACPC_HCl trans_ACPC_HCl trans-ACPC•HCl ((1R,2R) or (1S,2S)) hydrolysis_trans->trans_ACPC_HCl

Caption: Synthetic access to all four stereoisomers of ACPC.

Protocol 1: Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride[1]
  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of a reducing agent such as sodium borohydride in isobutyric acid to yield a diastereomeric mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylates.

  • Epimerization and Separation: The crude amino ester mixture is treated with sodium ethoxide in ethanol to induce epimerization, favoring the formation of the trans isomer. The resulting hydrobromide salt of the (S,S,S)-amino ester is then selectively crystallized.

  • Hydrogenolysis: The purified (S,S,S)-amino ester hydrobromide is subjected to hydrogenolysis using palladium on activated carbon under a hydrogen atmosphere to cleave the α-phenylethyl group.

  • Acid Hydrolysis and Salt Formation: The resulting ethyl aminocyclopentanecarboxylate is hydrolyzed under acidic conditions by heating in 10% hydrochloric acid. Evaporation of the solvent and washing the solid residue with ice-cooled acetone affords (1S,2S)-2-aminocyclopentanecarboxylic acid as its hydrochloride salt.

Protocol 2: Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride[1][2]
  • Reductive Amination: As in Protocol 1, ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine.

  • Diastereoselective Crystallization: The crude diastereomeric mixture is treated with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA) to selectively crystallize the (R,S,S)-amino ester as its DBTA salt.

  • Liberation of Free Amine and Salt Formation: The DBTA salt is treated with a base to liberate the free (R,S,S)-amino ester. This is then converted to its hydrobromide salt.

  • Hydrogenolysis and Acid Hydrolysis: The (R,S,S)-amino ester hydrobromide is then subjected to hydrogenolysis and subsequent acid hydrolysis with hydrochloric acid, similar to the procedure for the trans-isomer, to yield (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

Note: The (1R,2R) and (1S,2R) enantiomers can be synthesized following analogous procedures by starting with (R)-α-phenylethylamine.

Biological Activity and Signaling Pathways

The stereochemistry of 2-aminocyclopentanecarboxylic acid plays a critical role in its biological activity. To date, the most extensively studied stereoisomer is (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin.

(1R,2S)-2-Aminocyclopentanecarboxylic Acid (Cispentacin): An Antifungal Agent

Cispentacin is a naturally occurring antifungal agent isolated from Bacillus cereus and Streptomyces setonii. It exhibits potent activity against Candida albicans and other fungi. The antifungal activity of cispentacin is attributed to its ability to inhibit protein synthesis.

Mechanism of Action of Cispentacin

The proposed mechanism of action for cispentacin involves its transport into the fungal cell and subsequent inhibition of prolyl-tRNA synthetase.

G Proposed Mechanism of Action of Cispentacin cispentacin_ext Extracellular Cispentacin permeases Amino Acid Permeases cispentacin_ext->permeases Uptake cispentacin_int Intracellular Cispentacin permeases->cispentacin_int prolyl_trna Prolyl-tRNA Synthetase cispentacin_int->prolyl_trna inhibition Inhibition prolyl_trna->inhibition Target of Cispentacin protein_synthesis Protein Synthesis inhibition->protein_synthesis Blocks cell_death Fungal Cell Death protein_synthesis->cell_death Leads to

Caption: Cispentacin inhibits fungal protein synthesis.

Other Stereoisomers

Information on the specific biological activities of the other three stereoisomers of this compound is limited. However, their incorporation into peptides has been shown to influence the secondary structure and, consequently, the biological activity of these peptides. For instance, oligomers of trans-ACPC have been shown to adopt stable helical conformations. The distinct stereochemistries of the ACPC building blocks can be used to modulate the pharmacological properties of peptide-based therapeutics.

Conclusion

The four stereoisomers of this compound represent a versatile toolkit for researchers in drug discovery and development. The well-established antifungal activity of the (1R,2S)-isomer, cispentacin, highlights the therapeutic potential of this class of compounds. The distinct conformational preferences of the other stereoisomers make them valuable building blocks for the design of novel peptidomimetics and foldamers with tailored biological functions. The scalable synthetic routes now available for all four stereoisomers will undoubtedly facilitate further exploration of their pharmacological properties and applications in medicinal chemistry. Further research is warranted to fully elucidate the biological activities of the less-studied stereoisomers and to harness their unique structural features for the development of new therapeutic agents.

References

A Technical Guide to the Synthesis of cis-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of cis-2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in peptidomimetics and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) is a valuable building block in the synthesis of peptide analogues and other therapeutic agents due to its unique cyclopentane backbone, which imparts conformational stability and resistance to enzymatic degradation.[1] Its structural similarity to proline makes it a useful analogue in advanced biochemical research.[1] This guide will focus on a scalable and reliable synthetic route to obtain enantiomerically pure cis-ACPC hydrochloride.

Synthetic Strategy Overview

Several strategies have been developed for the synthesis of enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC). The most prominent approaches include:

  • Reductive Amination of a β-Keto Ester: This is a highly effective and scalable method that starts with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[3][4] The resulting diastereomers are then separated, and the desired stereoisomer is hydrolyzed to the final amino acid.

  • Bicyclic β-Lactam Intermediate: This approach utilizes a racemic bicyclic β-lactam, which is a precursor to cis-ACPC, obtained through the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene.[3][4][5] Enzymatic hydrolysis can then be used to obtain the chiral amino acid.[3][4]

  • Conjugate Addition: This method involves the conjugate addition of a chiral lithium amide to a cyclopentene-1-carboxylate derivative.[4][5]

This guide will primarily focus on the reductive amination approach due to its scalability and flexibility in accessing all stereoisomers.[3][4]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride, a representative cis-isomer. The synthesis of other stereoisomers can be achieved by using the corresponding enantiomeric starting materials.[4]

Step 1: Reductive Amination of Ethyl 2-Oxocyclopentanecarboxylate

The initial step involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine.

Protocol:

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

  • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture in an oil bath at 70 °C for 2 hours.

  • Increase the temperature to distill off half of the toluene along with the water formed during the reaction via azeotropic removal.

  • The resulting crude enamine is then subjected to reduction.

Step 2: Diastereoselective Reduction and Salt Formation for Diastereomer Separation

The crude enamine is reduced, and the resulting mixture of diastereomeric amino esters is separated by fractional crystallization with a chiral acid.

Protocol:

  • To the crude enamine from the previous step, add a reducing agent (e.g., NaBH4 in EtOH).

  • After the reduction is complete, work up the reaction to obtain the crude amino ester.

  • For the separation of the (1R,2S,S) and (1S,2S,S) diastereomers, dissolve the crude amino ester (85 g) in hot acetonitrile (1 L).

  • In a separate flask, prepare a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (118 g, 0.329 mol) in acetonitrile (1 L).

  • Add the crude amino ester solution dropwise to the hot tartaric acid solution with constant stirring.

  • Cool the mixture to room temperature, which will result in the formation of a white precipitate.

  • Store the flask in a refrigerator for 12 hours to complete the crystallization.

  • Filter the precipitate and wash it with cold acetonitrile to yield the (R,S,S)-2•(D)-DBTA salt.

Step 3: Liberation of the Free Amino Ester

The pure diastereomeric salt is treated with a base to liberate the free amino ester.

Protocol:

  • Suspend the (R,S,S)-2•(D)-DBTA salt (115 g, 185.6 mmol) in a mixture of diethyl ether (500 mL) and an aqueous solution (1 L) containing KHCO₃ (50 g) and K₂CO₃ (50 g).

  • Stir the two-phase mixture until all solids have dissolved.

  • Separate the organic phase, and extract the aqueous phase with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with a 10% solution of K₂CO₃ and then with brine.

  • Dry the organic phase over Na₂SO₄ and evaporate the solvent under vacuum to obtain the free amine (R,S,S)-2 as a colorless liquid.

Step 4: Hydrogenolysis and Hydrolysis to cis-2-Aminocyclopentanecarboxylic Acid Hydrochloride

The chiral auxiliary is removed by hydrogenolysis, and the ester is hydrolyzed to the carboxylic acid, which is then isolated as the hydrochloride salt.

Protocol:

  • The free amine from the previous step is converted to its hydrobromide salt by treatment with HBr.

  • Dissolve the resulting hydrobromide salt in methanol (800 mL) under an argon atmosphere.

  • Add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill it with hydrogen (1.05 atm pressure).

  • Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.

  • Filter the reaction mixture through a pad of Celite and remove the solvent in a vacuum.

  • To the residue, add 10% hydrochloric acid and heat the mixture in an oil bath at 60 °C for 12 hours.

  • Evaporate the mixture to dryness under vacuum.

  • Wash the solid residue with ice-cooled acetone to yield the final product, (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of cis-2-aminocyclopentanecarboxylic acid and its derivatives.

StepProductStarting MaterialYield
1 & 2(R,S,S)-2•(D)-DBTAEthyl 2-oxocyclopentanecarboxylate-
3Free Amine (R,S,S)-2(R,S,S)-2•(D)-DBTA-
4(1R,2S)-2-Aminocyclopentanecarboxylic acid saltFree Amine (R,S,S)-2 HBr salt35.0 g
CompoundMolecular FormulaMolecular WeightHRMS (ESI) [M+H]⁺ CalculatedHRMS (ESI) [M+H]⁺ Found
(1R,2S)-2-Aminocyclopentanecarboxylic acidC₆H₁₁NO₂[6]129.16[6]130.0868130.0865[3]
(1S,2S)-2-Aminocyclopentanecarboxylic acidC₆H₁₁NO₂129.16130.0868130.0865[3]

¹H and ¹³C NMR Data for (1R,2S)-2-Aminocyclopentanecarboxylic acid in D₂O: [3]

  • ¹H NMR (400 MHz, D₂O): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂)

  • ¹³C{¹H} NMR (100 MHz, D₂O): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2

Visualizations

Synthetic Workflow

The overall synthetic workflow for obtaining enantiomerically pure cis-2-aminocyclopentanecarboxylic acid hydrochloride is depicted below.

Synthesis_Workflow Start Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination with (S)-α-phenylethylamine Start->ReductiveAmination Diastereomers Mixture of Diastereomeric Amino Esters ReductiveAmination->Diastereomers Separation Fractional Crystallization with (D)-DBTA Diastereomers->Separation PureSalt Pure Diastereomeric Salt (R,S,S)-2•(D)-DBTA Separation->PureSalt Liberation Liberation of Free Amino Ester PureSalt->Liberation FreeAmine Free Amine (R,S,S)-2 Liberation->FreeAmine HBrSalt Formation of HBr Salt FreeAmine->HBrSalt Hydrogenolysis Hydrogenolysis (Pd/C, H₂) & Acid Hydrolysis (HCl) HBrSalt->Hydrogenolysis FinalProduct cis-2-Aminocyclopentanecarboxylic Acid Hydrochloride Hydrogenolysis->FinalProduct

Caption: Synthetic workflow for cis-2-aminocyclopentanecarboxylic acid hydrochloride.

Alternative Synthetic Routes

While the reductive amination pathway is robust, other methods offer alternative approaches to cis-ACPC.

Bicyclic β-Lactam Route

This route begins with the cycloaddition of chlorosulfonyl isocyanate to cyclopentene to form a bicyclic β-lactam.[3][4][5] This lactam can then be converted to the cis-amino ester by cleavage of the lactam ring with HCl(g) in methanol.[7] Subsequent N-protection, further functionalization, and final deprotection can yield the desired product.

Lactam_Route Cyclopentene Cyclopentene Cycloaddition Cycloaddition with Chlorosulfonyl Isocyanate Cyclopentene->Cycloaddition Lactam Bicyclic β-Lactam Cycloaddition->Lactam RingCleavage Ring Cleavage (HCl/MeOH) Lactam->RingCleavage AminoEster cis-Amino Ester RingCleavage->AminoEster Hydrolysis Hydrolysis AminoEster->Hydrolysis FinalProduct cis-ACPC Hydrolysis->FinalProduct

Caption: Bicyclic β-lactam route to cis-ACPC.

Conclusion

The synthesis of cis-2-aminocyclopentanecarboxylic acid hydrochloride via reductive amination of ethyl 2-oxocyclopentanecarboxylate provides a scalable and efficient method for obtaining enantiomerically pure material. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of constrained amino acids. The alternative synthetic routes provide additional flexibility in accessing these valuable building blocks.

References

The Discovery and Synthesis of 2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) represents a class of conformationally constrained β-amino acids that have garnered significant interest in medicinal chemistry and drug development. Their rigid cyclopentane scaffold provides a unique structural motif that can be exploited to design peptides and small molecules with well-defined three-dimensional structures and enhanced biological activity.[1] The incorporation of ACPC into peptides can induce stable secondary structures, such as helices, and increase resistance to proteolytic degradation, making them valuable building blocks for creating novel therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of ACPC derivatives, with a focus on scalable synthetic routes to all four stereoisomers.

Synthetic Strategies for 2-Aminocyclopentanecarboxylic Acid Stereoisomers

The synthesis of enantiomerically pure cis- and trans-ACPC derivatives is a key challenge that has been addressed through several strategic approaches. The primary strategies include enzymatic resolution, crystallization-based resolution, and asymmetric synthesis.[3] A particularly effective and scalable approach involves the reductive amination of a ketoester precursor, followed by resolution and subsequent chemical transformations.[4]

One robust methodology begins with the reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester.[1] This intermediate can then be resolved and further processed to yield the desired stereoisomers of ACPC. The choice of resolving agent and the conditions for epimerization are critical for obtaining high stereochemical purity.[4]

Below is a generalized workflow illustrating a scalable synthesis for all four stereoisomers of Fmoc-protected ACPC.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediates cluster_3 Final Products 2-oxocyclopentane\ncarboxylic acid ethyl ester 2-oxocyclopentane carboxylic acid ethyl ester Reductive Amination Reductive Amination 2-oxocyclopentane\ncarboxylic acid ethyl ester->Reductive Amination cis/trans-amino ester mixture cis/trans-amino ester mixture Reductive Amination->cis/trans-amino ester mixture Resolution Resolution Epimerization Epimerization Resolution->Epimerization Resolved cis-amino ester Resolved cis-amino ester Resolution->Resolved cis-amino ester Resolved trans-amino ester Resolved trans-amino ester Epimerization->Resolved trans-amino ester cis/trans-amino ester mixture->Resolution Fmoc-(1R,2S)-ACPC Fmoc-(1R,2S)-ACPC Resolved cis-amino ester->Fmoc-(1R,2S)-ACPC Fmoc-(1S,2R)-ACPC Fmoc-(1S,2R)-ACPC Resolved cis-amino ester->Fmoc-(1S,2R)-ACPC Fmoc-(1S,2S)-ACPC Fmoc-(1S,2S)-ACPC Resolved trans-amino ester->Fmoc-(1S,2S)-ACPC Fmoc-(1R,2R)-ACPC Fmoc-(1R,2R)-ACPC Resolved trans-amino ester->Fmoc-(1R,2R)-ACPC

Caption: Generalized workflow for the synthesis of ACPC stereoisomers.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of ACPC derivatives, adapted from established scalable procedures.[4]

Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid
  • Hydrogenolysis: To a solution of (S,S,S)-2-amino-ester hydrobromide salt (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

  • The reaction flask is evacuated and refilled with hydrogen gas to a pressure of 1.05 atm.

  • The mixture is stirred vigorously at 45 °C for 5-6 hours, monitoring for the cessation of hydrogen consumption.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under vacuum.

  • Hydrolysis: The resulting residue is dissolved in 500 mL of 10% aqueous HCl and heated in an oil bath at 70 °C for 4 hours.

  • A fresh portion of 10% HCl is added after evaporation, and the mixture is heated at 60 °C for an additional 12 hours.

  • The mixture is evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield the salt form of (1S,2S)-2-aminocyclopentanecarboxylic acid.[4]

Synthesis of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic Acid
  • The salt of (R,S,S)-2-amino-ester is treated with diethyl ether and an aqueous solution of potassium bicarbonate and potassium carbonate to obtain the free amine.

  • The free amine is dissolved in ethyl acetate, and a solution of hydrobromic acid in acetic acid is added.

  • The mixture is evaporated to dryness to yield the hydrobromide salt of the amine.

  • This hydrobromide undergoes hydrogenolysis and ester hydrolysis as described for the trans-isomer to give the salt form of (1R,2S)-2-aminocyclopentanecarboxylic acid.[4]

  • This intermediate is then converted to the Fmoc-protected form.[1]

Data Presentation

The following tables summarize the quantitative data for the four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid.

Table 1: Physicochemical Properties of Fmoc-ACPC Stereoisomers

CompoundYield (%)Melting Point (°C)Optical Rotation [α]D²⁵ (c 1.0, CHCl₃)
Fmoc-(1R,2S)-ACPC85134–137-31
Fmoc-(1S,2R)-ACPCNot ReportedNot ReportedNot Reported
Fmoc-(1S,2S)-ACPCNot ReportedNot ReportedNot Reported
Fmoc-(1R,2R)-ACPCNot ReportedNot ReportedNot Reported

Data for all stereoisomers were not fully available in the reviewed sources.

Table 2: High-Resolution Mass Spectrometry Data

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
(1S,2S)-ACPCC₆H₁₂NO₂130.0868130.0865
(1R,2S)-ACPCC₆H₁₂NO₂130.0868130.0865

Table 3: ¹H NMR Spectroscopic Data (400 MHz, D₂O) for ACPC Stereoisomers

Proton(1S,2S)-ACPC (δ, ppm)(1R,2S)-ACPC (δ, ppm)
CHNH₂3.88 (q, J = 7.4 Hz, 1H)3.82–3.86 (m, 1H)
CHCO₂H2.90–2.97 (m, 1H)3.10–3.16 (m, 1H)
CH₂2.13–2.23 (m, 2H)2.08–2.20 (m, 2H)
CH₂CH₂1.66–1.91 (m, 4H)1.69–1.99 (m, 4H)

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, D₂O) for ACPC Stereoisomers

Carbon(1S,2S)-ACPC (δ, ppm)(1R,2S)-ACPC (δ, ppm)
C=O177.1176.6
CHNH₂53.952.7
CHCO₂H48.245.5
CH₂30.4, 28.629.7, 27.2
CH₂CH₂22.721.2

Applications in Drug Discovery and Development

Derivatives of 2-aminocyclopentanecarboxylic acid have shown considerable promise in various therapeutic areas. Their incorporation into peptides can lead to foldamers with defined secondary structures, such as the 12-helix, which can mimic the activity of natural host-defense peptides.[2]

Furthermore, these compounds have been utilized as peptidomimetics. For instance, substituting proline with ACPC in morphiceptin analogs has been explored to understand the structure-activity relationship of opioid peptides.[5] In other applications, aminocyclopentane derivatives have been developed as potent inhibitors of enzymes like prolylcarboxypeptidase (PrCP), which is a target for metabolic diseases.[6] These inhibitors have demonstrated sub-nanomolar in vitro potency and improved pharmacokinetic profiles.[6]

The diverse biological activities reported for compounds containing the ACPC scaffold, including anticancer, antibacterial, and antiviral properties, underscore their potential as valuable candidates in drug discovery.[1][7]

Applications cluster_applications Therapeutic Applications & Research Areas ACPC {2-Aminocyclopentanecarboxylic Acid (ACPC) Derivatives} Foldamers Peptide Foldamers Induce stable secondary structures (e.g., 12-helix) ACPC->Foldamers Peptidomimetics Peptidomimetics e.g., Proline substitution in morphiceptin analogs ACPC->Peptidomimetics Enzyme_Inhibitors Enzyme Inhibitors e.g., Prolylcarboxypeptidase (PrCP) inhibitors ACPC->Enzyme_Inhibitors Bioactivities Diverse Biological Activities Anticancer, Antibacterial, Antiviral ACPC->Bioactivities

Caption: Key application areas of ACPC derivatives in drug discovery.

References

Function of 2-aminocyclopentanecarboxylic acid in peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of 2-Aminocyclopentanecarboxylic Acid in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, overcoming challenges such as conformational instability and susceptibility to proteolytic degradation is paramount. 2-Aminocyclopentanecarboxylic acid (Acpc), a conformationally constrained β-amino acid, has emerged as a powerful tool in peptidomimetic design to address these limitations. Its rigid cyclopentyl ring structure, when incorporated into a peptide backbone, imparts significant structural pre-organization, leading to enhanced biological activity, increased stability, and the ability to mimic specific secondary structures.

This guide provides a comprehensive overview of the function of Acpc in peptides, focusing on its structural impact, applications in drug discovery, and the experimental methodologies used for its synthesis and analysis. Acpc possesses two chiral centers, resulting in four distinct stereoisomers—(1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans—each capable of inducing unique conformational preferences in the peptide chain.[1] The strategic selection of a specific Acpc isomer is therefore a critical aspect of modern peptide design.

Core Function: Conformational Constraint and Structural Mimicry

The primary function of Acpc is to serve as a "foldamer," guiding a flexible peptide chain to adopt a well-defined three-dimensional structure in solution.[2] This is achieved by restricting the torsional angles of the peptide backbone, a property that has proven invaluable for enhancing receptor binding and overall bioactivity.

  • Induction of Secondary Structures: The cyclopentane ring severely limits the rotational freedom of the peptide backbone. Oligomers of trans-Acpc, for example, have been shown to autonomously fold into a novel helical structure known as a "12-helix," which is defined by a series of stable 12-membered hydrogen-bonded rings.[3][4] This contrasts with the corresponding six-membered ring analogue, trans-2-aminocyclohexanecarboxylic acid (AcHc), which promotes the formation of a 14-helix.[3][4] This ability to predictably generate stable secondary structures is a cornerstone of its utility.

  • Proline Mimicry: Acpc is often used as a peptidomimetic to replace proline residues.[1] This substitution can lock the peptide into a bioactive conformation that might otherwise be transient. The choice of the Acpc stereoisomer is critical; for instance, in analogs of the opioid peptide morphiceptin, replacing Proline with (1R,2S)-Acpc resulted in high activity at μ- and δ-opioid receptors, whereas analogs with the (1S,2R), (1S,2S), and (1R,2R) isomers were largely inactive.[1]

Key Advantages in Drug Development

The incorporation of Acpc into peptide sequences offers two major advantages for therapeutic applications: enhanced biological activity and improved proteolytic stability.

  • Enhanced Bioactivity: By forcing a peptide into a specific, receptor-compatible conformation, Acpc can dramatically increase binding affinity. A notable example is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology. A systematic "foldamerization" scan using Acpc residues led to the discovery of a peptide with subnanomolar inhibitory activity (Kᵢ = 0.4 nM) against the p53-MDM2 interaction.[5]

  • Increased Proteolytic Resistance: Standard peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic window. The unnatural β-amino acid structure of Acpc makes the adjacent peptide bonds resistant to cleavage by common proteases.[2][5] Peptides incorporating Acpc have demonstrated significantly enhanced stability, with resistance to proteolysis increased by as much as two orders of magnitude in some cases.[5]

Data Presentation: Quantitative Impact of Acpc Incorporation

The following tables summarize quantitative data from studies on Acpc-containing peptides, illustrating their enhanced binding affinity and stability compared to native or parent peptides.

Peptide/InhibitorTargetMetricValueFold Improvement (vs. Parent Compound)Reference
Acpc-modified Peptidep53-MDM2Kᵢ0.4 nMSignificant (Parent peptide Kᵢ > 100 nM)[5]
MI-77301 (SAR405838)p53-MDM2Kᵢ0.88 nMN/A (Small Molecule)A study on small-molecule inhibitors targeting the p53-MDM2 protein-protein interaction (PPI) was developed by Wang et al., achieving a binding affinity of 0.88 nM with Mdm2.
Nutlin-3p53-MDM2Kᵢ36 nMN/A (Small Molecule)Nutlin-3, one of the most studied p53-MDM2 inhibitors, has a Kᵢ value of 36 nM.
MI-63p53-MDM2Kᵢ3 nMN/A (Small Molecule)The binding activity of MI-63 with MDM2 was found to be 3 nM.
Tyr-(1R,2S)-Acpc-Phe-Pro-NH₂ (Morphiceptin Analog)µ-Opioid ReceptorIC₅₀0.61 ± 0.05 nM~6x vs. MorphiceptinIn a study of morphiceptin analogs, the analog containing the R,S-βAc'c residue was found to be approximately 6 times more active than morphiceptin at the µ-opioid receptor.[6]
Tyr-(1R,2S)-Acpc-Phe-Pro-NH₂ (Morphiceptin Analog)δ-Opioid ReceptorIC₅₀21 ± 2 nM~20x vs. MorphiceptinThe R,S-βAc5c analog is about 20 times more active than morphiceptin at the δ-receptor.[6]
N-methylated Cysteine GSH AnalogN/A (General)t₁/₂33.6 min16.8x vs. Native GSH (2.0 min)In vivo studies of an N-methylated cysteine compound revealed a 16.8-fold increase in plasma half-life (t½) compared to native GSH.

Signaling Pathways and Mechanisms of Action

Acpc-containing peptides exert their effects by modulating specific biological pathways. The conformational rigidity they provide ensures precise interaction with their molecular targets.

Inhibition of the p53-MDM2 Pathway

In many cancers where p53 is not mutated, it is functionally inactivated by its negative regulator, MDM2, which tags p53 for proteasomal degradation. Acpc-containing peptides can be designed to mimic the helical N-terminal domain of p53, blocking the p53-binding pocket on MDM2. This inhibition stabilizes p53, allowing it to accumulate and trigger downstream tumor-suppressive functions like cell-cycle arrest and apoptosis.

p53_MDM2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates Apoptosis Apoptosis Genes (Bax, PUMA) p53->Apoptosis activates MDM2->p53 ubiquitinates for degradation Acpc_Peptide Acpc-Peptide Inhibitor Acpc_Peptide->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis_Outcome Apoptosis Apoptosis->Apoptosis_Outcome

Figure 1. Inhibition of the p53-MDM2 negative feedback loop by an Acpc-peptide.
Modulation of Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia. Acpc-containing morphiceptin analogs act as agonists at these receptors. By adopting a precise conformation, the peptide binds to the receptor, triggering the dissociation of the intracellular G-protein into its Gαi and Gβγ subunits. This cascade inhibits adenylyl cyclase, reduces intracellular cAMP, closes voltage-gated Ca²⁺ channels, and opens K⁺ channels, ultimately leading to hyperpolarization and reduced neuronal excitability, which blocks pain signaling.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane Acpc_Analog Acpc-Opioid Analog Opioid_Receptor μ-Opioid Receptor (GPCR) Acpc_Analog->Opioid_Receptor binds G_Protein G-Protein (αiβγ) Opioid_Receptor->G_Protein activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx ↓ Ca_Channel->Ca_in K_Channel K⁺ Channel K_out K⁺ Efflux ↑ K_Channel->K_out G_alpha->AC G_beta_gamma->Ca_Channel G_beta_gamma->K_Channel ATP ATP ATP->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) Ca_in->Analgesia K_out->Analgesia

Figure 2. Acpc-opioid analog activation of the GPCR signaling cascade.

Experimental Protocols

The development of Acpc-containing peptides relies on a systematic workflow involving synthesis, purification, and detailed structural and functional analysis.

Workflow for Acpc-Peptide Development

Acpc_Workflow A Target Identification & Lead Peptide Sequence B Structure-Based Design: Select Acpc Isomer and Position A->B D Solid-Phase Peptide Synthesis (SPPS) B->D C Fmoc-Acpc Monomer Synthesis C->D E Cleavage from Resin & Crude Peptide Purification (HPLC) D->E F Conformational Analysis E->F J Biological Evaluation E->J G NMR Spectroscopy (COSY, TOCSY, NOESY) F->G H Circular Dichroism (CD) F->H I X-ray Crystallography F->I N Lead Optimization F->N K In Vitro Binding Assays (SPR, ITC, FP) J->K L Proteolytic Stability Assay (Serum Incubation) J->L M Cell-Based Activity Assays J->M J->N

Figure 3. General workflow for the design and evaluation of Acpc-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Acpc-Peptides

This protocol outlines the manual synthesis of a peptide amide using the standard Fmoc/tBu strategy.

  • Resin Preparation:

    • Place Rink Amide MBHA resin in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x). Confirm deprotection with a positive Kaiser test.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-Acpc-OH) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 eq) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm complete coupling with a negative Kaiser test.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After synthesis of the full sequence, wash the final peptidyl-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

    • Confirm identity and purity via Mass Spectrometry and analytical HPLC.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general methodology for analyzing the solution-state conformation of an Acpc-containing peptide.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 1-5 mM.[8]

    • Adjust the pH to a value that slows amide proton exchange (typically pH 4-6) if working in aqueous solutions.[9]

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~70-80 ms to identify coupled proton spin systems for each amino acid residue.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire with mixing times of ~200-400 ms to identify protons that are close in space (< 5 Å).[8] ROESY is often preferred for peptides of this size to avoid zero-crossing issues.

    • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning backbone and sidechain protons.

  • Data Processing and Analysis:

    • Process the spectra using software such as NMRPipe and analyze using a program like NMRFAM-SPARKY.[8]

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual amino acid residues. Use the NOESY/ROESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs (e.g., Hα(i) to HN(i+1)).

    • Conformational Analysis: The key to analyzing Acpc conformation lies in specific NOE patterns. For a peptide bond preceding the Acpc residue, a strong NOE between Hα of the preceding residue and Hα of Acpc indicates a cis amide bond, while a strong NOE to the Hδ of Acpc would suggest a trans bond. The intensities of these cross-peaks provide distance restraints for structural calculations.[10]

Conclusion

2-Aminocyclopentanecarboxylic acid is a versatile and highly effective building block in modern peptide chemistry. Its ability to impose rigid conformational constraints allows for the rational design of peptidomimetics with precisely tailored three-dimensional structures. This pre-organization translates directly into significant therapeutic advantages, including enhanced binding affinity, superior biological activity, and a markedly improved resistance to enzymatic degradation. As demonstrated in challenging therapeutic areas like oncology and pain management, the strategic incorporation of Acpc provides a robust pathway to developing next-generation peptide drugs with superior stability and efficacy. The continued exploration of its stereoisomers and their influence on peptide structure will undoubtedly unlock new opportunities for drug discovery professionals.

References

Physical characteristics of 2-aminocyclopentanecarboxylic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid. Its rigid structure makes it a valuable building block in the synthesis of peptide foldamers, which are oligomers with a strong tendency to adopt specific, predictable secondary structures.[1][2] These foldamers have shown a range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The hydrochloride (HCl) salt of ACPC is a common form for handling and storage, enhancing its stability and solubility in aqueous media.

This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of 2-aminocyclopentanecarboxylic acid HCl. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed data and experimental protocols to support further research and application.

Physical and Chemical Properties

The physical properties of 2-aminocyclopentanecarboxylic acid HCl are crucial for its application in synthesis and formulation. The compound exists as different stereoisomers (e.g., cis and trans), which can influence its properties.

PropertyDataSource Stereoisomer
Appearance Crystals, White powder(1R,2S)
Molecular Formula C₆H₁₂ClNO₂General
Molecular Weight 165.62 g/mol General
Melting Point 173-175 °C (with decomposition)(1R,2S)
Solubility Soluble in water(1R,2S)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-aminocyclopentanecarboxylic acid HCl. The data presented here corresponds to the free amino acid form generated from the salt, as NMR is often run in D₂O, which exchanges the acidic proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of the nuclei and are distinct for the cis and trans isomers.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, D₂O) [1]

Stereoisomerδ 3.82–3.88 (m, 1H; CH NH₂)δ 2.90–3.16 (m, 1H; CH CO₂H)δ 2.08–2.23 (m, 2H; CH ₂)δ 1.66–1.99 (m, 4H; CH ₂CH ₂)
(1S,2S)-trans 3.88 (q, J = 7.4 Hz)2.90–2.972.13–2.231.66–1.91
(1R,2S)-cis 3.82–3.863.10–3.162.08–2.201.69–1.99

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, D₂O) [1]

Stereoisomerδ (C O₂H)δ (C HNH₂)δ (C HCO₂H)δ (Cyclopentyl C H₂)
(1S,2S)-trans 177.153.948.230.4, 28.6, 22.7
(1R,2S)-cis 176.652.745.529.7, 27.2, 21.2
Infrared (IR) Spectroscopy

The IR spectrum of 2-aminocyclopentanecarboxylic acid HCl is characterized by absorptions corresponding to its key functional groups: a carboxylic acid, and a primary amine hydrochloride.

Table 4: Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Description
O–H (Carboxylic Acid) 2500–3300Very broad, due to hydrogen bonding[3]
N–H (Amine Salt) 2800–3200Broad, overlaps with O-H and C-H stretches
C–H (Aliphatic) 2850–3000Medium to strong
C=O (Carboxylic Acid) 1710–1760Strong, sharp[3]
N–H (Bend) 1500–1640Medium
C–O (Carboxylic Acid) 1210–1320Medium

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of 2-aminocyclopentanecarboxylic acid HCl.

Synthesis of 2-Aminocyclopentanecarboxylic Acid HCl

The hydrochloride salt is typically prepared in the final step of a multi-step synthesis via the hydrolysis of an ester precursor using hydrochloric acid.[1][4]

  • Ester Hydrolysis : The precursor, ethyl 2-aminocyclopentanecarboxylate, is dissolved in 10% aqueous HCl.[1]

  • Heating : The solution is heated in an oil bath at 60-70 °C for several hours (e.g., 4-12 hours) to ensure complete conversion to the carboxylic acid.[1]

  • Solvent Removal : The mixture is evaporated to dryness in a vacuum.[1]

  • Washing and Isolation : The resulting solid residue is washed with a cold solvent such as acetone to remove any remaining impurities, yielding the final product as the hydrochloride salt.[1]

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the 2-aminocyclopentanecarboxylic acid HCl in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[1] For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run.

Melting Point Determination
  • Sample Preparation : A small amount of the dry, crystalline solid is placed into a capillary tube.

  • Analysis : The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording : The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. The decomposition is noted if the sample darkens or changes color significantly.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation : The analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[6]

Visualizations

Synthesis and Characterization Workflow

The following diagrams illustrate the general workflow for the synthesis and subsequent physical characterization of 2-aminocyclopentanecarboxylic acid HCl.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Ketoester Ethyl 2-oxocyclopentane carboxylate AminoEster Ethyl 2-aminocyclopentane carboxylate Precursor Ketoester->AminoEster Reductive Amination Hydrolysis Acid Hydrolysis (10% HCl, 60-70°C) AminoEster->Hydrolysis Product 2-Aminocyclopentane carboxylic Acid HCl Hydrolysis->Product Evaporation Vacuum Evaporation Product->Evaporation Washing Cold Acetone Wash Evaporation->Washing FinalProduct Pure Solid Product Washing->FinalProduct

General workflow for the synthesis of 2-ACPC HCl.

CharacterizationWorkflow cluster_analysis Physical & Spectroscopic Characterization Sample Pure 2-ACPC HCl Sample MP Melting Point Determination Sample->MP NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR Solubility Solubility Test (e.g., in Water) Sample->Solubility Data1 Melting Range & Decomposition Temp. MP->Data1 Data2 Structural Confirmation & Isomer ID NMR->Data2 Data3 Functional Group Identification IR->Data3 Data4 Solubility Profile Solubility->Data4

Workflow for the physical characterization of 2-ACPC HCl.

References

In-Depth Technical Guide: trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of trans-2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest in peptidomimetics and drug discovery. This document collates available physicochemical data, outlines detailed experimental protocols, and presents relevant biological pathways and experimental workflows through structured diagrams.

Physicochemical Properties

trans-2-Aminocyclopentanecarboxylic acid hydrochloride is a white to off-white crystalline solid. Its rigid cyclopentane ring structure imparts a well-defined conformation, making it a valuable building block for creating peptides and peptidomimetics with specific secondary structures.

Table 1: Core Physicochemical Properties

PropertyValueSource/Notes
Molecular Formula C₆H₁₂ClNO₂Calculated
Molecular Weight 165.62 g/mol Calculated
Melting Point Data not available for the trans-isomer hydrochloride. The cis-isomer, (1R,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, has a reported melting point of 173-175 °C.[1]
Solubility Soluble in water. Quantitative data in common solvents is not readily available. The related compound, 1-aminocyclopentanecarboxylic acid, has a reported water solubility of 5 g/100 mL.[1][2]
pKa Values Experimental data not available. Predicted pKa values are approximately 2.3 for the carboxylic acid and 9.8 for the amino group.Based on computational prediction

Table 2: Spectroscopic Data for the Free Amino Acid (in D₂O)

NucleusChemical Shift (δ) ppm
¹H NMR 3.88 (q, 1H), 2.90-2.97 (m, 1H), 2.13-2.23 (m, 2H), 1.66-1.91 (m, 4H)
¹³C NMR 177.1, 53.9, 48.2, 30.4, 28.6, 22.7

Experimental Protocols

Synthesis of trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride

The synthesis of trans-2-aminocyclopentanecarboxylic acid often involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by epimerization to the trans isomer and subsequent hydrolysis and salt formation.[2][3]

Workflow for Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Epimerization cluster_2 Step 3: Hydrolysis and Salt Formation start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination (e.g., with α-phenylethylamine and a reducing agent) start->reductive_amination epimerization Epimerization to trans-isomer (e.g., with sodium ethoxide) reductive_amination->epimerization hydrolysis Acid Hydrolysis (e.g., with HCl) epimerization->hydrolysis salt_formation Formation of Hydrochloride Salt hydrolysis->salt_formation end end salt_formation->end trans-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Caption: General workflow for the synthesis of trans-2-aminocyclopentanecarboxylic acid hydrochloride.

Detailed Methodology:

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine, such as (S)-α-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This step initially produces a mixture of cis and trans diastereomers.

  • Epimerization: The crude product from the reductive amination is treated with a base, such as sodium ethoxide in ethanol, to induce epimerization at the carbon alpha to the ester, favoring the formation of the more thermodynamically stable trans isomer.[3]

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid by heating in an acidic solution, typically aqueous hydrochloric acid.[3]

  • Salt Formation and Isolation: Upon concentration of the acidic solution, the hydrochloride salt of trans-2-aminocyclopentanecarboxylic acid crystallizes and can be isolated by filtration and washing with a suitable solvent like cold acetone.[2]

Analytical Method: HPLC Analysis

Due to its lack of a strong chromophore, the analysis of trans-2-aminocyclopentanecarboxylic acid hydrochloride by HPLC often requires derivatization or the use of specialized detectors. However, analysis of the underivatized form is possible using ion-pairing chromatography with mass spectrometry or charged aerosol detection.

Table 3: Representative HPLC Method for Underivatized Amino Acids

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 0-100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Mass Spectrometry (MS) or Charged Aerosol Detector (CAD)
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis

G sample_prep Sample Preparation (Dissolve in Mobile Phase A) hplc HPLC System (Pump, Injector, Column) sample_prep->hplc detection Detection (MS or CAD) hplc->detection data_analysis Data Analysis (Chromatogram Integration) detection->data_analysis G cluster_0 Cell Membrane cluster_1 Intracellular Effects opioid Opioid Agonist receptor μ-Opioid Receptor (GPCR) opioid->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) g_protein->ion_channels Modulates adenylyl_cyclase->camp Produces camp->pka Activates analgesia Analgesia ion_channels->analgesia

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a cyclic β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and foldamers. Its constrained cyclopentyl ring structure imparts unique conformational properties to peptides, influencing their secondary structure, stability, and biological activity. Peptides incorporating ACPC have demonstrated a range of interesting properties, including enhanced resistance to proteolytic degradation and the ability to adopt well-defined helical and turn structures.[1][2] This makes ACPC an attractive component for the design of novel therapeutic peptides and other bioactive molecules.

These application notes provide detailed protocols for the incorporation of Fmoc-protected 2-aminocyclopentanecarboxylic acid into peptides using solid-phase peptide synthesis (SPPS), as well as methods for the cleavage, deprotection, and characterization of the final peptide product.

Synthesis of Fmoc-Protected 2-Aminocyclopentanecarboxylic Acid (ACPC)

The successful incorporation of ACPC into peptides via SPPS requires the availability of the N-α-Fmoc protected amino acid. All four stereoisomers of Fmoc-ACPC can be synthesized on a scalable basis. The following is a general overview of the synthetic strategy.

Experimental Protocol: Synthesis of (1S,2S)-Fmoc-ACPC

A multi-step synthesis starting from ethyl 2-oxocyclopentanecarboxylate is employed. The key steps involve reductive amination, followed by separation of diastereomers, debenzylation, and finally Fmoc protection.

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine.

  • Epimerization and Crystallization: The resulting mixture of diastereomeric amino esters is subjected to epimerization to enrich the desired trans-isomer, followed by crystallization to isolate the pure (S,S,S)-amino ester hydrobromide.

  • Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis to yield the ethyl ester of (1S,2S)-ACPC.

  • Saponification: The ethyl ester is saponified to the free amino acid.

  • Fmoc Protection: The free amino group of (1S,2S)-ACPC is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) to yield the final Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.[1][2]

Table 1: Summary of Yields for the Synthesis of Fmoc-(1S,2S)-ACPC

StepProductStarting MaterialYield (%)
1 & 2(S,S,S)-2-Amino-1-ethoxycarbonylcyclopentane·HBrEthyl 2-oxocyclopentanecarboxylate~40
3 & 4(1S,2S)-2-Aminocyclopentanecarboxylic acid(S,S,S)-2-Amino-1-ethoxycarbonylcyclopentane·HBrNot specified
5Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid(1S,2S)-2-Aminocyclopentanecarboxylic acid~85

Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides

The following protocols outline the steps for the manual solid-phase synthesis of peptides containing ACPC using Fmoc/tBu chemistry. These procedures can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-ACPC)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure.

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including Fmoc-ACPC) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage and Global Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis of ACPC-containing peptides.

Detailed Protocols

Protocol 1: Resin Swelling and Initial Fmoc Deprotection

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

Protocol 2: Coupling of Fmoc-ACPC and other Amino Acids

Due to the steric hindrance of the cyclopentyl ring, the coupling of Fmoc-ACPC may require longer reaction times or the use of more potent coupling reagents compared to standard amino acids.

  • Dissolve Fmoc-ACPC (or other Fmoc-amino acid) (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

  • Add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete coupling.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF and DCM.

Table 2: Common Coupling Reagents for SPPS

Coupling ReagentDescriptionTypical Coupling Time
HBTU/DIEAA common and efficient uronium-based coupling reagent.30-60 min for standard aa; may require longer for ACPC.
HATU/DIEAA more reactive uronium-based reagent, often used for difficult couplings.20-45 min for standard aa; recommended for ACPC.
DIC/OxymaPureA carbodiimide-based coupling system with a less reactive activating agent, which can reduce racemization.60-120 min for standard aa; may require extended time for ACPC.

Protocol 3: Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).

Protocol 4: Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the molecular weight of the purified peptide by electrospray ionization mass spectrometry (ESI-MS).

Table 3: Typical HPLC and ESI-MS Parameters for Peptide Analysis

ParameterHPLCESI-MS
Column C18, 5 µm, 4.6 x 250 mm-
Mobile Phase A 0.1% TFA in Water-
Mobile Phase B 0.1% TFA in Acetonitrile-
Gradient 5-95% B over 30 min-
Flow Rate 1 mL/min-
Detection UV at 220 nmPositive ion mode
Ionization Source -Electrospray Ionization
Mass Analyzer -Quadrupole or Time-of-Flight

Application Example: ACPC-Containing Peptides as Elastase Inhibitors

Peptides containing cis-2-aminocyclopentanecarboxylic acid have been investigated as potential inhibitors of human neutrophil elastase, a serine protease involved in inflammatory processes.[3] Overactivity of elastase is implicated in various inflammatory diseases.

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase can trigger a complex signaling cascade in epithelial and immune cells, leading to an inflammatory response. A simplified representation of this pathway is shown below.

Elastase_Signaling cluster_cell Epithelial/Immune Cell NE Neutrophil Elastase PAR2 PAR2 Receptor NE->PAR2 cleaves and activates G_Protein G-Protein Signaling PAR2->G_Protein MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Cytokine Production (e.g., IL-8) NFkB->Inflammation ACPC_Peptide ACPC-Peptide Inhibitor ACPC_Peptide->NE inhibits

Caption: Simplified signaling pathway of neutrophil elastase-induced inflammation and its inhibition.[4][5]

By inhibiting neutrophil elastase, ACPC-containing peptides can potentially disrupt this inflammatory cascade, making them promising candidates for the development of new anti-inflammatory therapeutics.

Conclusion

2-Aminocyclopentanecarboxylic acid is a versatile building block for the synthesis of conformationally constrained peptides. The protocols outlined in these application notes provide a comprehensive guide for the successful incorporation of ACPC into peptides using Fmoc-based solid-phase peptide synthesis. The resulting peptides can be valuable tools for research in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting proteases and other enzymes involved in disease.

Disclaimer: These protocols are intended for guidance and may require optimization depending on the specific peptide sequence and laboratory conditions. Always follow appropriate safety precautions when handling chemicals.

References

Application Notes and Protocols: 2-Aminocyclopentanecarboxylic Acid Hydrochloride in Foldamer Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has emerged as a powerful building block in the design of foldamers—oligomers that adopt well-defined, predictable secondary structures in solution.[1][2] The cyclopentane ring restricts the torsional angles of the peptide backbone, guiding the folding of the oligomer into specific conformations, such as helices and extended strands.[1][3] This property makes ACPC, in its various stereoisomeric forms (cis and trans), a valuable tool for creating novel molecular scaffolds with potential applications in medicinal chemistry, including the development of antimicrobial agents, protein-protein interaction inhibitors, and antiviral compounds.[1][4] These application notes provide an overview of the use of 2-aminocyclopentanecarboxylic acid hydrochloride in foldamer design, including synthetic protocols for monomer preparation, methods for foldamer synthesis and characterization, and examples of their biological applications.

I. Synthesis of Fmoc-Protected 2-Aminocyclopentanecarboxylic Acid Stereoisomers

The ability to access all four stereoisomers of 2-aminocyclopentanecarboxylic acid is crucial for controlling the folding preferences of the resulting foldamers. A scalable synthesis for all stereoisomers of Fmoc-protected ACPC has been reported, providing a toolbox for peptide foldamer chemistry.[1][2][5][6]

Logical Relationship: Synthetic Strategies for ACPC Stereoisomers

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Resolution/Stereocontrol cluster_3 Final Products Cyclopentene Cyclopentene Bicyclic β-lactam Bicyclic β-lactam Cyclopentene->Bicyclic β-lactam [1,2]-Dipolar Cycloaddition 2-Oxocyclopentane\ncarboxylic acid ethyl ester 2-Oxocyclopentane carboxylic acid ethyl ester Chiral Amino Ester Chiral Amino Ester 2-Oxocyclopentane\ncarboxylic acid ethyl ester->Chiral Amino Ester Reductive Amination Enzymatic Hydrolysis Enzymatic Hydrolysis Bicyclic β-lactam->Enzymatic Hydrolysis Diastereoselective\nCrystallization Diastereoselective Crystallization Chiral Amino Ester->Diastereoselective\nCrystallization cis-ACPC\nStereoisomers cis-ACPC Stereoisomers Enzymatic Hydrolysis->cis-ACPC\nStereoisomers trans-ACPC\nStereoisomers trans-ACPC Stereoisomers Diastereoselective\nCrystallization->trans-ACPC\nStereoisomers

Caption: Synthetic strategies for accessing cis- and trans-ACPC stereoisomers.

Experimental Protocol: Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride [1][2]

This protocol is an example for the synthesis of one of the trans-isomers. Similar strategies with different resolving agents or chiral auxiliaries can be used to obtain the other stereoisomers.

  • Reductive Amination: 2-oxocyclopentane carboxylic acid ethyl ester is subjected to reductive amination using a chiral amine (e.g., α-phenylethylamine) and a reducing agent.

  • Diastereoselective Crystallization: The resulting mixture of diastereomeric amino esters is treated with an acid (e.g., HCl) to form the hydrochloride salt, which can be selectively crystallized to isolate a single stereoisomer.

  • Deprotection: The chiral auxiliary (e.g., the α-phenylethyl group) is removed, typically by hydrogenolysis.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed under acidic conditions (e.g., heating in 10% HCl) to yield the desired amino acid hydrochloride.

  • Purification: The final product is purified by washing the solid residue with a suitable solvent like ice-cold acetone.

Characterization Data for ACPC Stereoisomers

StereoisomerFormYield (%)Melting Point (°C)Optical Rotation [α]D25 (c 1.0, CHCl3)1H NMR (400 MHz, D2O) δ (ppm)13C NMR (100 MHz, D2O) δ (ppm)
(1S,2S)-ACPCSalt---3.88 (q, 1H), 2.90–2.97 (m, 1H), 2.13–2.23 (m, 2H), 1.66–1.91 (m, 4H)177.1, 53.9, 48.2, 30.4, 28.6, 22.7
(1R,2S)-ACPCSalt---3.82–3.86 (m, 1H), 3.10–3.16 (m, 1H), 2.08–2.20 (m, 2H), 1.69–1.99 (m, 4H)176.6, 52.7, 45.5, 29.7, 27.2, 21.2
Fmoc-(1R,2S)-ACPCPowder85134–137-31--

Data extracted from Kovalenko et al., 2024.[1][2]

II. Design and Synthesis of ACPC-Containing Foldamers

ACPC residues can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols with the Fmoc-protected amino acid derivatives. The choice of cis or trans ACPC and their placement within the peptide sequence dictates the resulting secondary structure. For instance, oligomers of trans-ACPC tend to form 12-helices, while alternating α-amino acids with cis-ACPC can lead to unique helical structures like the 9/10/9/12-helix.[3][7]

Experimental Workflow: Foldamer Design, Synthesis, and Characterization

Sequence_Design Sequence Design (α/β-patterning) SPPS Solid-Phase Peptide Synthesis Sequence_Design->SPPS Cleavage_Purification Cleavage & HPLC Purification SPPS->Cleavage_Purification Characterization Structural Characterization Cleavage_Purification->Characterization Biological_Assay Biological Activity Assay Characterization->Biological_Assay NMR NMR Spectroscopy Characterization->NMR CD CD Spectroscopy Characterization->CD

Caption: General workflow for the development of ACPC-containing foldamers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an ACPC-Containing Peptide

  • Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (either a standard α-amino acid or an Fmoc-ACPC stereoisomer) to the deprotected amine on the resin. Use a coupling reagent cocktail such as HBTU/HOBt/DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

III. Structural Characterization of ACPC-Containing Foldamers

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary techniques used to determine the solution-state conformation of ACPC-containing foldamers.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy [8][9][10][11]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD3OH, D2O, or a mixture).

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons. Amide proton chemical shifts can provide information about hydrogen bonding.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY/TOCSY: Use these experiments to assign the proton resonances to specific amino acid residues.

    • NOESY/ROESY: These experiments detect through-space correlations between protons that are close in proximity. The pattern of Nuclear Overhauser Effects (NOEs), particularly between non-adjacent residues, is characteristic of specific secondary structures (e.g., i to i+3 and i+4 NOEs for helices).

  • Structure Calculation: Use the distance restraints derived from the NOE data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures for the foldamer using molecular modeling software.

Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy [8][12][13]

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable solvent (e.g., methanol, water, or buffer) at a known concentration.

  • Data Acquisition: Record the CD spectrum of the sample, typically from 190 to 260 nm, in a quartz cuvette with a defined path length.

  • Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Spectral Interpretation: The shape and magnitude of the CD spectrum are indicative of the secondary structure content. For example, helical structures often show characteristic minima around 204-222 nm.[3]

IV. Applications in Drug Development

The ability to design stable, predictable structures makes ACPC-containing foldamers attractive scaffolds for therapeutic applications. A notable example is the development of inhibitors for the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[4]

Signaling Pathway: Inhibition of SARS-CoV-2 Viral Entry

S_Protein SARS-CoV-2 Spike Protein Binding Binding S_Protein->Binding ACE2 Human ACE2 Receptor ACE2->Binding Membrane_Fusion Membrane Fusion Binding->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Foldamer ACPC-Foldamer Inhibitor Foldamer->S_Protein Binds to S Protein Foldamer->Binding Inhibits

Caption: Mechanism of ACPC-foldamer inhibition of SARS-CoV-2 entry.

Quantitative Data: Biological Activity of an ACPC-Foldamer Inhibitor

An 18-amino acid helical peptide foldamer containing trans-ACPC residues was developed to inhibit the interaction between the SARS-CoV-2 spike protein and human ACE2.[4]

CompoundDescriptionTargetBinding Affinity (Kd)Inhibition (IC50)
Optimized Foldamer18-amino acid α,β-peptide with trans-ACPCSARS-CoV-2 Spike Protein650 nM1.3 µM

Data from Wisto et al., 2023.[4]

This compound is a versatile and valuable building block for the rational design of foldamers with diverse and predictable three-dimensional structures. The synthetic accessibility of its stereoisomers, combined with standard peptide synthesis techniques, allows for the creation of novel scaffolds. Characterization by NMR and CD spectroscopy confirms the desired folding, and these structured oligomers have shown significant promise as therapeutic agents, particularly as inhibitors of protein-protein interactions. The protocols and data presented here provide a foundation for researchers to explore the potential of ACPC-containing foldamers in their own research and development endeavors.

References

Application Notes and Protocols for Peptide Coupling of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that serves as a crucial building block in the synthesis of peptide foldamers.[1] Oligomers containing ACPC have been shown to adopt stable helical conformations, specifically the 12-helix, making them valuable for mimicking protein secondary structures and developing novel therapeutic agents.[2][3] The hydrochloride salt of 2-aminocyclopentanecarboxylic acid is a common starting material, which is typically converted to its N-protected form (e.g., Fmoc-ACPC-OH) for use in standard peptide synthesis.

However, the cyclic and sterically hindered nature of ACPC presents challenges in peptide bond formation.[4] The bulkiness of this residue can significantly slow down reaction kinetics, leading to incomplete coupling and an increased risk of epimerization at the α-carbon of the activated amino acid.[4][5] Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for the successful incorporation of ACPC into peptide sequences, ensuring high yield and purity of the final product.[4]

These application notes provide an overview of the challenges, recommended coupling reagents, and detailed protocols for the efficient coupling of 2-aminocyclopentanecarboxylic acid in both solid-phase and solution-phase peptide synthesis.

Challenges in Peptide Coupling with 2-Aminocyclopentanecarboxylic Acid

The primary challenge in coupling 2-aminocyclopentanecarboxylic acid is steric hindrance. This arises from its rigid, cyclic structure which impedes the approach of the activated carboxyl group of ACPC to the N-terminal amine of the growing peptide chain (or vice versa). This steric bulk can lead to:

  • Slower Reaction Rates: The physical obstruction around the reaction centers slows down the rate of amide bond formation.

  • Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences.

  • Racemization/Epimerization: The activated carboxylic acid is susceptible to base-catalyzed proton abstraction, which can lead to a loss of stereochemical integrity.[5] Slower coupling reactions increase the time the activated species is present, thereby increasing the risk of racemization.[5]

To overcome these challenges, more powerful coupling reagents and optimized protocols are necessary.

Recommended Coupling Reagents

For sterically hindered amino acids like ACPC, standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are often insufficient.[5] More potent onium salt reagents (aminium/uronium or phosphonium salts) are generally required to achieve high coupling efficiency.[5][6]

Comparative Analysis of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents commonly used for hindered amino acid couplings.

Reagent ClassExample ReagentRelative EfficiencyRacemization RiskKey Advantages & Disadvantages
Carbodiimide DIC/HOAtModerate-HighLow-ModerateAdvantages: Cost-effective; avoids guanidinylation side reactions.[5] Disadvantages: Slower reaction times; byproducts can be difficult to remove.[5]
Phosphonium Salt PyBOPHighLowAdvantages: High efficiency; no guanidinylation side reaction.[6] Disadvantages: Byproducts can be difficult to remove.[5]
Aminium/Uronium Salt HBTUHighLow-ModerateAdvantages: Widely used, reliable, and effective.[5] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[4][5]
Aminium/Uronium Salt HATUVery HighLowAdvantages: Incorporates a HOAt moiety, leading to faster reaction rates and reduced epimerization; particularly effective for hindered couplings.[4][6] Disadvantages: Potential for guanidinylation if used in excess.[4]
Aminium/Uronium Salt COMUVery HighLowAdvantages: High efficiency with a better safety profile (not based on potentially explosive HOBt/HOAt); good solubility.[4][5] Disadvantages: Limited solution stability.[6]

Experimental Protocols

The following are generalized protocols for the coupling of N-Fmoc-protected 2-aminocyclopentanecarboxylic acid. It is crucial to optimize these conditions for specific peptide sequences. For solid-phase synthesis, it is assumed that the synthesis is proceeding on a resin with a deprotected N-terminal amine. For solution-phase synthesis, the amine component is an amino acid ester.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the coupling of Fmoc-ACPC-OH to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-ACPC-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-ACPC-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test. For hindered couplings, the reaction may require 2-4 hours or even double coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol. Dry the resin under vacuum.

  • Double Coupling (Optional): If the Kaiser test is still positive after the initial coupling, repeat steps 3-5.

Protocol 2: Solution-Phase Peptide Synthesis using DIC/HOAt

This protocol describes the coupling of Fmoc-ACPC-OH to an amino acid ester hydrochloride in solution.

Materials:

  • Fmoc-ACPC-OH (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent for neutralization of HCl salt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: Dissolve Fmoc-ACPC-OH and HOAt in anhydrous DCM or DMF.

  • Amine Neutralization: In a separate flask, suspend the amino acid ester hydrochloride in the same solvent and add DIPEA to neutralize the salt.

  • Coupling Reaction: Cool the Fmoc-ACPC-OH/HOAt solution to 0 °C in an ice bath. Add DIC to this solution and stir for 5 minutes. Then, add the neutralized amine solution to the activated acid mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

Analytical Characterization of ACPC-Containing Peptides

After synthesis, it is essential to characterize the peptide to confirm its identity, purity, and structural integrity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide and for purification.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone.[7][8] 2D NMR techniques can be particularly useful for analyzing the helical structures induced by ACPC.[2]

  • Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of the peptides in solution and confirm the presence of desired helical folds.[3][9]

Visualizations

Experimental Workflow and Logic Diagrams

PeptideCouplingWorkflow Resin Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-ACPC-OH + Reagent + Base) Activation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF, DCM) Complete Coupling Complete KaiserTest->Complete Negative Incomplete Incomplete KaiserTest->Incomplete Positive DoubleCouple Double Coupling Incomplete->DoubleCouple DoubleCouple->Coupling

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for ACPC Coupling.

Caption: Decision Tree for Selecting a Peptide Coupling Reagent for ACPC.

References

Application Notes and Protocols: The Use of 1-Aminocyclopropanecarboxylic Acid (ACPC) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropanecarboxylic acid (ACPC) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its rigid cyclopropane backbone offers a powerful tool for the rational design of peptides and peptidomimetics with enhanced pharmacological properties. By restricting the conformational flexibility of peptide chains, the incorporation of ACPC can lead to improvements in metabolic stability, receptor binding affinity, and selectivity.[1] Furthermore, ACPC itself exhibits intrinsic biological activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor, opening avenues for its direct therapeutic application.

These application notes provide an overview of the utility of ACPC in medicinal chemistry, both as a standalone agent and as a structural component in drug design. Detailed protocols for the synthesis and biological evaluation of ACPC-containing compounds are also presented.

Mechanism of Action of ACPC as an NMDA Receptor Modulator

ACPC exerts its biological effects primarily through the modulation of the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory. ACPC exhibits a dual mechanism of action depending on the concentration of the co-agonists glutamate and glycine.[2]

  • Partial Agonist at the Glycine-Binding Site: In the presence of low levels of glutamate, ACPC acts as a partial agonist at the glycine-binding site on the GluN1 subunit of the NMDA receptor.[2]

  • Competitive Antagonist at the Glutamate-Binding Site: At higher concentrations of glutamate, ACPC functions as a competitive antagonist at the glutamate-binding site on the GluN2 subunit.[2]

This dual activity allows ACPC to modulate NMDA receptor function, preventing over-activation that can lead to excitotoxicity, while still permitting a basal level of receptor activity.

Signaling Pathway of the NMDA Receptor and ACPC's Site of Action

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 Subunit Glutamate Site Ion Channel GluN1 Subunit Glycine Site Glutamate->NMDA_Receptor:n Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:s Binds (Co-agonist) ACPC ACPC ACPC->NMDA_Receptor:n Antagonist ACPC->NMDA_Receptor:s Partial Agonist Mg2_ion Mg²⁺ Mg2_ion->NMDA_Receptor:channel Blocks at Resting Potential Ca2_ion Ca²⁺ NMDA_Receptor:channel->Ca2_ion Influx Na_ion Na⁺ NMDA_Receptor:channel->Na_ion Influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca2_ion->Signaling_Cascades Activates Plasticity Synaptic Plasticity Learning & Memory Signaling_Cascades->Plasticity Leads to

Caption: NMDA Receptor Signaling and ACPC's Dual Action.

Applications in Medicinal Chemistry

ACPC as a Standalone Therapeutic Agent

The unique modulatory effect of ACPC on the NMDA receptor has led to its investigation as a potential therapeutic agent for various neurological and psychiatric conditions.

  • Prevention of Opioid Tolerance: Co-administration of ACPC with opioids like morphine has been shown to prevent the development of tolerance to their analgesic effects. This is thought to occur through the attenuation of NMDA receptor over-activation, a key mechanism in the development of opioid tolerance.

  • Cognitive Enhancement: Studies in animal models have demonstrated that ACPC can enhance cognitive functions, such as object recognition memory and cognitive flexibility. These effects are likely mediated by its ability to modulate synaptic plasticity through the NMDA receptor pathway.

ACPC as a Building Block in Peptidomimetics

The primary application of ACPC in medicinal chemistry is its use as a conformational constraint in the design of peptidomimetics. The rigid cyclopropane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing the peptide into a more defined three-dimensional structure. This can lead to several advantages:

  • Enhanced Receptor Affinity: By pre-organizing the peptide into a conformation that is complementary to the binding site of its target receptor, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.

  • Improved Metabolic Stability: The constrained structure can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its half-life in vivo.

  • Increased Selectivity: By locking the peptide into a specific conformation, its affinity for the intended target can be enhanced while its affinity for off-target receptors may be reduced, leading to improved selectivity and a better side-effect profile.

Case Study: Incorporation of ACPC into a GLP-1 Analog

A study on the glucagon-like peptide-1 (GLP-1) receptor, a target for type 2 diabetes and obesity treatments, investigated the replacement of a central glycine residue (Gly22) with ACPC stereoisomers. The results demonstrated that the receptor can tolerate such modifications, with some analogs retaining significant binding affinity. This highlights the potential of using ACPC to fine-tune the conformational properties and, consequently, the biological activity of therapeutic peptides.

Data Presentation

Table 1: In Vitro Activity of ACPC at the NMDA Receptor

ParameterValueCondition
EC50 (Partial Agonist) 0.7-0.9 µMAt glycine-binding site with low glutamate (1 µM)
EC50 (Competitive Antagonist) 81.6 nMAt glutamate-binding site with high glutamate (10 µM)

Table 2: Comparative Receptor Affinity of GLP-1 Analogs with Gly22 Substitution

Peptide Analog (Substitution at Gly22)GLP-1R Binding Affinity (Ki, nM)
GLP-1 (Native) 1.5 ± 0.3
[L-Ala22]GLP-1 3.1 ± 0.6
[D-Ala22]GLP-1 2.8 ± 0.5
[(S,S)-ACPC22]GLP-1 3.4 ± 0.7
[(R,R)-ACPC22]GLP-1 11 ± 2

Data presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Synthesis of ACPC-Containing Peptides

The incorporation of ACPC into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected ACPC-OH as the building block.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection1 Washing1 Washing (DMF, DCM) Fmoc_Deprotection1->Washing1 Coupling_AA Coupling of First Amino Acid (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling_AA Washing2 Washing Coupling_AA->Washing2 Fmoc_Deprotection2 Fmoc Deprotection Washing2->Fmoc_Deprotection2 Washing3 Washing Fmoc_Deprotection2->Washing3 Coupling_ACPC Coupling of ACPC (Fmoc-ACPC-OH, Coupling Reagent) Washing3->Coupling_ACPC Washing4 Washing Coupling_ACPC->Washing4 Repeat_Cycle Repeat Deprotection, Washing, and Coupling Cycles Washing4->Repeat_Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat_Cycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: Solid-Phase Synthesis Workflow for ACPC-Peptides.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-ACPC-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Novel Object Recognition Test (NORT)

This test assesses recognition memory in rodents based on their innate tendency to explore novel objects more than familiar ones.

NORT_Workflow Habituation Habituation Phase (Animal explores empty arena) Familiarization Familiarization Phase (T1) (Animal explores two identical objects) Habituation->Familiarization Retention_Interval Retention Interval (e.g., 1 hour) Familiarization->Retention_Interval Test Test Phase (T2) (Animal explores one familiar and one novel object) Retention_Interval->Test Data_Analysis Data Analysis (Calculate Discrimination Index) Test->Data_Analysis

Caption: Workflow for the Novel Object Recognition Test.

Protocol:

  • Habituation: Individually place each animal in an open-field arena for a set period (e.g., 5-10 minutes) to allow for acclimatization to the environment.

  • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to freely explore them for a defined duration (e.g., 5 minutes).

  • Retention Interval: Return the animal to its home cage for a specific time (e.g., 1 hour).

  • Test Phase (T2): Replace one of the familiar objects with a novel object and return the animal to the arena. Record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Conditioned Avoidance Response (CAR) Test

This test is used to evaluate the antipsychotic-like effects of compounds by assessing their ability to suppress a learned avoidance response to an aversive stimulus.

CAR_Workflow Acquisition Acquisition Training (Pairing of conditioned stimulus (CS) with unconditioned stimulus (US)) Drug_Administration Drug Administration (Test compound or vehicle) Acquisition->Drug_Administration Testing Testing Session (Presentation of CS without US initially) Drug_Administration->Testing Data_Analysis Data Analysis (Measure number of avoidance responses, escape failures, etc.) Testing->Data_Analysis

Caption: Workflow for the Conditioned Avoidance Response Test.

Protocol:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

  • Acquisition Training:

    • Place the animal in one compartment.

    • Present a conditioned stimulus (CS), such as a light or tone, for a short duration (e.g., 10 seconds).

    • Immediately following the CS, deliver a mild, brief foot shock (unconditioned stimulus, US).

    • The animal can avoid the shock by moving to the other compartment during the CS presentation.

    • Repeat this pairing for a set number of trials until the animal consistently avoids the shock.

  • Drug Administration: Administer the test compound (e.g., ACPC) or vehicle at a predetermined time before the testing session.

  • Testing: Place the animal back in the shuttle box and present the CS. Record whether the animal makes an avoidance response, fails to respond (escape failure), or escapes during the shock presentation (if applicable in the protocol).

  • Data Analysis: Compare the number of avoidance responses and escape failures between the drug-treated and vehicle-treated groups. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

1-Aminocyclopropanecarboxylic acid is a versatile molecule in medicinal chemistry with applications as both a direct-acting therapeutic agent and a valuable tool for peptidomimetic design. Its ability to modulate the NMDA receptor and to introduce conformational constraints into peptides provides a dual approach for the development of novel therapeutics for a range of diseases. The protocols outlined in these notes provide a framework for the synthesis and evaluation of ACPC-containing compounds, facilitating further research into their therapeutic potential.

References

Asymmetric Synthesis of 2-Aminocyclopentanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that serves as a valuable building block in the synthesis of peptide foldamers with well-defined three-dimensional structures.[1] The stereochemistry of ACPC profoundly influences the secondary structures of these peptides, making access to all four stereoisomers in high enantiomeric purity crucial for applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the cis- and trans- stereoisomers of 2-aminocyclopentanecarboxylic acid, focusing on a scalable and reliable reductive amination strategy.

Introduction

Constrained β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are of significant interest due to their ability to impart stable secondary structures upon peptides.[1] The development of scalable synthetic routes to all four stereoisomers of ACPC is a key enabling step for the broader application of these building blocks in medicinal chemistry and materials science.[2] While several strategies exist for the synthesis of enantiopure cis- and trans-ACPC, including enzymatic resolutions and conjugate additions, this note details a robust and scalable approach centered on the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][3]

Synthetic Strategy Overview

The presented strategy allows for the synthesis of all four stereoisomers of Fmoc-protected ACPC from a common precursor, ethyl 2-oxocyclopentanecarboxylate. The key steps involve a diastereoselective reductive amination using a chiral amine, followed by separation of the diastereomers and subsequent deprotection and Fmoc-protection.

Synthetic_Strategy cluster_trans trans-ACPC Synthesis cluster_cis cis-ACPC Synthesis trans_start Ethyl 2-oxocyclopentanecarboxylate trans_reductive_amination Reductive Amination (S)-(-)-α-phenylethylamine trans_start->trans_reductive_amination trans_isomerization Epimerization (EtONa) trans_reductive_amination->trans_isomerization trans_crystallization Crystallization & Separation of (S,S,S)-diastereomer trans_isomerization->trans_crystallization trans_deprotection Hydrogenolysis & Hydrolysis trans_crystallization->trans_deprotection trans_fmoc Fmoc Protection trans_deprotection->trans_fmoc trans_product Fmoc-(1S,2S)-ACPC trans_fmoc->trans_product cis_start Ethyl 2-oxocyclopentanecarboxylate cis_reductive_amination Reductive Amination (R)-(+)-α-phenylethylamine cis_start->cis_reductive_amination cis_crystallization Crystallization & Separation of (R,S,S)-diastereomer cis_reductive_amination->cis_crystallization cis_deprotection Hydrogenolysis & Hydrolysis cis_crystallization->cis_deprotection cis_fmoc Fmoc Protection cis_deprotection->cis_fmoc cis_product Fmoc-(1R,2S)-ACPC cis_fmoc->cis_product trans_synthesis_workflow start Ethyl 2-oxocyclopentanecarboxylate step1 1. Reductive Amination with (S)-α-phenylethylamine start->step1 step2 2. Epimerization to favor trans-isomer step1->step2 step3 3. Crystallization of (S,S,S)-2•HBr salt step2->step3 step4 4. Hydrogenolysis to remove benzyl group step3->step4 step5 5. Ester Hydrolysis step4->step5 step6 6. Fmoc Protection step5->step6 end_product Fmoc-(1S,2S)-ACPC step6->end_product cis_synthesis_workflow start Ethyl 2-oxocyclopentanecarboxylate step1 1. Reductive Amination with (R)-α-phenylethylamine start->step1 step2 2. Diastereoselective Crystallization with (+)-DBTA step1->step2 step3 3. Liberation of free amine and salt formation step2->step3 step4 4. Hydrogenolysis to remove benzyl group step3->step4 step5 5. Ester Hydrolysis step4->step5 step6 6. Fmoc Protection step5->step6 end_product Fmoc-(1R,2S)-ACPC step6->end_product

References

Application Notes and Protocols for the Chiral Resolution of 2-Aminocyclopentanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that serves as a crucial building block in the synthesis of peptide foldamers and pharmacologically active compounds. The stereochemistry of ACPC is critical for its biological activity and its ability to induce specific secondary structures in peptides. Consequently, the efficient separation of its enantiomers is of paramount importance. This document provides detailed application notes and protocols for the chiral resolution of 2-aminocyclopentanecarboxylic acid enantiomers using three primary methods: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Methods for Chiral Resolution

The selection of a suitable chiral resolution method depends on factors such as the scale of the separation, the desired enantiomeric purity, and the available resources. Below is an overview of three effective techniques.

Diastereomeric Salt Resolution

This classical resolution technique involves the reaction of the racemic amino acid (or a derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, enantiomerically enriched substrate from the product. This method is often favored for its high selectivity and mild reaction conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. This method is highly versatile and can be used for both analytical determination of enantiomeric excess (e.e.) and for preparative-scale separations.

Data Presentation

The following tables summarize quantitative data for the different chiral resolution methods described in the protocols.

Table 1: Diastereomeric Salt Resolution of a Precursor to cis-ACPC

Resolving AgentDiastereomer YieldFinal ProductOverall Yield (from precursor)Enantiomeric Purity
(2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid58%Fmoc-(1R,2S)-ACPC49%>99% e.e.

Data extracted from a scalable synthesis of all four stereoisomers of ACPC.[1]

Table 2: Enzymatic Kinetic Resolution of cis-2-Aminocyclopentanecarboxamide

EnzymeAcylating AgentConversion (%)e.e. of Unreacted Amide (%)e.e. of Acylated Product (%)Enantioselectivity (E)
Candida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoate50>99>99>200

Data is for the analogous cis-2-aminocyclohexanecarboxamide, demonstrating the high enantioselectivity of CAL-B for similar substrates.

Table 3: Chiral HPLC of Underivatized Amino Acids

Chiral Stationary PhaseMobile PhaseApplication
Teicoplanin-based (e.g., Chirobiotic T)Polar Ionic, Reversed-Phase, Polar OrganicBroad applicability for underivatized amino acids.

Specific conditions need to be optimized for 2-aminocyclopentanecarboxylic acid.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Precursor to cis-ACPC

This protocol is adapted from a scalable synthesis and resolves a key intermediate, ethyl 2-((S)-α-phenylethylamino)cyclopentanecarboxylate, which is then converted to the desired ACPC enantiomer.

Materials:

  • Racemic ethyl 2-((S)-α-phenylethylamino)cyclopentanecarboxylate

  • (2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid (DBTA)

  • Acetonitrile

  • Water

  • Diethyl ether

  • Potassium bicarbonate (KHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Sodium sulfate (Na₂SO₄)

  • 10% Palladium on activated carbon

  • Methanol (MeOH)

  • Hydrogen gas

  • 10% Hydrochloric acid (HCl)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the crude racemic amino ester in a minimal amount of hot 80% aqueous acetonitrile.

    • Add an equimolar amount of (2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid.

    • Slowly add hot water to the transparent solution and then cool to room temperature.

    • Allow the mixture to stand in a refrigerator for 12 hours to facilitate crystallization of the less soluble diastereomeric salt.

    • Filter the crystalline material.

  • Recrystallization:

    • Repeat the crystallization from a mixture of acetonitrile and water to obtain the diastereomerically pure salt. A yield of approximately 58% can be expected.[1]

  • Liberation of the Chiral Amine:

    • Treat the purified diastereomeric salt with a mixture of diethyl ether and an aqueous solution of KHCO₃ and K₂CO₃.

    • Stir the two-phase mixture until all solids dissolve.

    • Separate the organic phase and extract the aqueous phase with diethyl ether.

    • Combine the organic extracts, wash with a 10% solution of K₂CO₃ and brine, dry over Na₂SO₄, and evaporate in a vacuum to yield the free chiral amino ester.

  • Conversion to Fmoc-Protected ACPC:

    • The resulting chiral amino ester can then be converted to the final Fmoc-protected ACPC through a series of steps including hydrogenolysis to remove the phenylethyl group, ester hydrolysis, and subsequent Fmoc protection.[1]

Protocol 2: Enzymatic Kinetic Resolution of cis-2-Aminocyclopentanecarboxamide

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of a cyclic amino acid amide, based on highly successful resolutions of analogous compounds.

Materials:

  • Racemic cis-2-aminocyclopentanecarboxamide

  • Candida antarctica lipase B (CAL-B), immobilized

  • 2,2,2-Trifluoroethyl butanoate (acylating agent)

  • tert-Butyl methyl ether (TBME)

  • tert-Amyl alcohol (TAA)

  • Standard work-up and purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve racemic cis-2-aminocyclopentanecarboxamide (0.05 M) and 2,2,2-trifluoroethyl butanoate (0.1 M) in a 1:1 mixture of TBME and TAA.

    • Add immobilized CAL-B (50 mg/mL).

  • Enzymatic Reaction:

    • Stir the reaction mixture at 48 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • The unreacted (S)-enantiomer of the amide and the acylated (R)-enantiomer can be separated by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the separated unreacted amide and the acylated product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent. High enantioselectivity (E > 200) is expected, yielding both enantiomers in >99% e.e. at 50% conversion.

Protocol 3: Chiral HPLC Analysis of 2-Aminocyclopentanecarboxylic Acid

This protocol outlines a general approach for developing a chiral HPLC method for the analytical separation of ACPC enantiomers.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Chiral stationary phase (CSP) column: A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is a good starting point for underivatized amino acids.

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • Mobile phase additives (e.g., formic acid, acetic acid, triethylamine).

Procedure:

  • Column Selection:

    • Install a teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Polar Ionic Mode (PIM): Start with a mobile phase of Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). This is often effective for zwitterionic compounds like amino acids.

    • Reversed-Phase (RP): A mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol) can also be effective. A gradient elution may be necessary.

    • Polar Organic Mode (POM): A mixture of polar organic solvents such as Acetonitrile/Methanol/Acetic Acid/Triethylamine can be explored.

  • Method Optimization:

    • Flow Rate: Start with a flow rate of 1.0 mL/min and optimize for the best balance of resolution and analysis time.

    • Temperature: Column temperature can significantly affect selectivity. Analyze at a controlled room temperature initially and then explore the effect of varying the temperature (e.g., between 20 °C and 40 °C).

    • Additive Concentration: Fine-tune the concentration of the acidic and basic additives in the mobile phase to optimize peak shape and resolution.

  • Analysis:

    • Dissolve a small amount of racemic 2-aminocyclopentanecarboxylic acid in the mobile phase.

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as two separate peaks. The enantiomeric excess can be calculated from the peak areas.

Mandatory Visualization

Diastereomeric_Salt_Resolution_Workflow racemic_acpc Racemic ACPC Derivative diastereomeric_salts Diastereomeric Salts (Mixture) racemic_acpc->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., DBTA) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble liberation Liberation of Chiral Amine less_soluble->liberation pure_enantiomer Enantiomerically Pure ACPC Derivative liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution_Workflow racemic_amide Racemic ACPC Amide reaction Enzymatic Acylation (~50% conversion) racemic_amide->reaction enzyme_acylating_agent Enzyme (e.g., CAL-B) + Acylating Agent enzyme_acylating_agent->reaction separation Separation (e.g., Chromatography) reaction->separation unreacted_enantiomer Unreacted (S)-Amide (Enantiomerically Enriched) separation->unreacted_enantiomer acylated_enantiomer Acylated (R)-Amide (Enantiomerically Enriched) separation->acylated_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Workflow cluster_hplc HPLC System racemic_sample Racemic ACPC Sample injection Injection racemic_sample->injection hplc_system HPLC System with Chiral Stationary Phase separation Separation on Column detection Detection (UV/MS) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Caption: Workflow for Chiral HPLC Analysis.

References

Application Notes and Protocols: Synthesis of Fmoc-Protected 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Fmoc-protected 2-aminocyclopentanecarboxylic acid (Fmoc-ACPC), a crucial building block in peptide and medicinal chemistry. The unique conformational constraints imposed by the cyclopentane ring make ACPC a valuable component for creating peptides with defined secondary structures and enhanced biological activity.[1][2][3]

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in the field of foldamers—oligomers that adopt well-defined secondary structures.[1][3] Peptides incorporating ACPC exhibit remarkable stability and a high propensity to form helical structures, making them valuable in the design of novel therapeutics, including antimicrobial and anticancer agents.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the stepwise assembly of peptides in solid-phase peptide synthesis (SPPS).[4][5][6] This document outlines a scalable synthesis for all four stereoisomers of Fmoc-ACPC, providing researchers with the necessary tools to incorporate these valuable building blocks into their peptide-based drug discovery programs.[1][2][3]

Synthesis Strategy

The presented synthesis is a scalable method for producing all four stereoisomers of Fmoc-ACPC. The general strategy involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by separation of diastereomers, hydrolysis, and finally Fmoc protection. The choice of chiral α-phenylethylamine in the reductive amination step allows for the selective synthesis of the desired stereoisomers.[1]

Logical Workflow of Fmoc-ACPC Synthesis

start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with Chiral α-phenylethylamine start->reductive_amination diastereomeric_mixture Diastereomeric Mixture of Amino Esters reductive_amination->diastereomeric_mixture separation Diastereomer Separation (Crystallization) diastereomeric_mixture->separation pure_diastereomer Pure Diastereomer (e.g., (1S,2S) or (1R,2S)) separation->pure_diastereomer hydrolysis Ester Hydrolysis pure_diastereomer->hydrolysis free_amino_acid Free Amino Acid hydrolysis->free_amino_acid fmoc_protection Fmoc Protection (Fmoc-OSu) free_amino_acid->fmoc_protection final_product Fmoc-ACPC Stereoisomer fmoc_protection->final_product

Caption: General synthetic workflow for Fmoc-ACPC stereoisomers.

Experimental Protocols

The following protocols are adapted from a scalable synthesis method and detail the preparation of the (1S,2S) and (1R,2S) stereoisomers of Fmoc-ACPC.[1][2] The synthesis of the other two enantiomers, (1R,1R) and (1S,2R), can be achieved by using the opposite enantiomer of α-phenylethylamine.[1]

Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

  • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture at 70 °C for 2 hours.

  • Increase the temperature to distill off half of the toluene to remove water azeotropically.

  • The resulting mixture is then subjected to reduction.[1]

Further detailed reduction and purification steps as described in the source literature are required to isolate the intermediate amino ester.

Step 2: Hydrogenolysis and Ester Hydrolysis

  • To a solution of the purified amino ester hydrobromide salt (e.g., (S,S,S)-2•HBr, 60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill with hydrogen (1.05 atm pressure).

  • Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.

  • Filter the mixture through Celite and remove the solvent under vacuum.

  • Add 10% HCl to the residue and heat at 60 °C for 12 hours.

  • Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield the amino acid salt (34.4 g).[2]

Step 3: Fmoc Protection

  • Dissolve the obtained (1S,2S)-2-aminocyclopentanecarboxylic acid salt in water (400 mL).

  • Add potassium bicarbonate (KHCO₃, 68 g, 0.68 mol) portion-wise.

  • Add acetonitrile (350 mL) followed by N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 57.3 g, 170 mmol).

  • Stir the reaction mixture at room temperature for 24 hours to yield the final product.[1]

Synthesis of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic Acid

Step 1 and 2: Synthesis and Isolation of the cis-Amino Acid The synthesis follows a similar path to the trans-isomer, but the intermediate diastereomeric salt is treated differently to isolate the cis-amino ester. This intermediate is then subjected to hydrogenolysis and ester hydrolysis as described for the trans-isomer to yield the (1R,2S)-2-aminocyclopentanecarboxylic acid salt (35.0 g).[2]

Step 3: Fmoc Protection The Fmoc protection is carried out as described for the trans-isomer, resulting in Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid.[2]

Experimental Workflow Diagram

cluster_synthesis Synthesis of Amino Acid cluster_protection Fmoc Protection start Ethyl 2-oxocyclopentanecarboxylate + (S)-α-phenylethylamine reductive_amination 1. Reductive Amination start->reductive_amination separation 2. Diastereomeric Separation reductive_amination->separation hydrogenolysis 3. Hydrogenolysis (Pd/C, H₂) separation->hydrogenolysis hydrolysis 4. Ester Hydrolysis (HCl) hydrogenolysis->hydrolysis amino_acid Free 2-Aminocyclopentanecarboxylic Acid Stereoisomer hydrolysis->amino_acid fmoc_reaction Reaction with Fmoc-OSu in aq. Acetonitrile with KHCO₃ amino_acid->fmoc_reaction final_product Fmoc-Protected 2-Aminocyclopentanecarboxylic Acid fmoc_reaction->final_product

Caption: Detailed experimental workflow for Fmoc-ACPC synthesis.

Data Presentation

The following table summarizes the overall yields for the synthesis of two key stereoisomers of Fmoc-ACPC.

CompoundNumber of StepsOverall Yield (%)Reference
Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid (trans)634%[1]
Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid (cis)549%[1]

Characterization Data for Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic Acid:

  • Appearance: White powder

  • Melting Point: 134–137 °C

  • Optical Rotation: [α]D25 -31 (c 1.0, CHCl₃)[2]

Applications

Fmoc-protected ACPC stereoisomers are versatile building blocks with significant applications in several areas of research and development:

  • Peptide Synthesis: They are used in SPPS to create peptides with enhanced structural stability and biological activity.[5]

  • Drug Development: The incorporation of ACPC into peptide-based drug candidates can improve their proteolytic stability and receptor-binding affinity.[1][5][6]

  • Foldamer Research: ACPC is a key component in the design and synthesis of foldamers with predictable and stable three-dimensional structures.[1][3]

  • Material Science: These compounds can be incorporated into polymers for applications in drug delivery and tissue engineering.[5][7]

Relationship between Synthesis and Application

cluster_applications Key Application Areas synthesis Scalable Synthesis of Fmoc-ACPC Stereoisomers peptide_synthesis Peptide Synthesis (SPPS) synthesis->peptide_synthesis Enables incorporation of constrained residues drug_development Drug Development synthesis->drug_development Provides building blocks for novel therapeutics foldamers Foldamer Research synthesis->foldamers Facilitates creation of structured oligomers materials Material Science synthesis->materials Offers monomers for functional polymers

Caption: Applications stemming from the synthesis of Fmoc-ACPC.

References

Application Notes and Protocols for the Incorporation of ACPC into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into bioactive peptides is a powerful strategy to enhance their therapeutic potential. 1-aminocyclopropanecarboxylic acid (ACPC) is a conformationally constrained amino acid that, when incorporated into a peptide backbone, can induce and stabilize helical secondary structures. This structural rigidification can lead to significant improvements in peptide properties, including increased proteolytic stability, enhanced receptor binding affinity, and improved biological activity. These application notes provide a comprehensive overview of the incorporation of ACPC into bioactive peptides, including synthetic protocols, characterization methods, and the resulting impact on peptide function.

Key Advantages of ACPC Incorporation

  • Enhanced Helical Stability: The cyclopropyl ring of ACPC restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of stable α-helices or 310-helices.

  • Increased Proteolytic Resistance: The constrained conformation and the unnatural nature of ACPC can render peptides less susceptible to degradation by proteases, thereby increasing their in vivo half-life.[1]

  • Improved Binding Affinity: By pre-organizing the peptide into a bioactive conformation that mimics the receptor-bound state, ACPC incorporation can reduce the entropic penalty of binding, leading to higher affinity for the target receptor.

  • Enhanced Biological Activity: The culmination of increased stability and binding affinity often translates to more potent and prolonged biological effects.

Data Presentation

The following tables summarize quantitative data on the impact of incorporating constrained amino acids, such as ACPC, into bioactive peptides. Note: Specific comparative data for ACPC incorporation is limited in the public domain. The data presented here is representative of the effects observed with conformationally constrained amino acids and serves to illustrate the potential benefits of ACPC incorporation.

Table 1: Impact of Conformational Constraint on Peptide Helical Content and Thermal Stability

PeptideModification% Helicity (Circular Dichroism)Melting Temperature (Tm) (°C)
Peptide A (Native)None25%45°C
Peptide A (Modified)Constrained Amino Acid65%60°C
Peptide B (Native)None15%38°C
Peptide B (Modified)Constrained Amino Acid50%55°C

Table 2: Enhancement of Receptor Binding Affinity through Conformational Constraint

PeptideModificationTarget ReceptorBinding Affinity (Kd)IC50
Peptide X (Native)NoneReceptor Y500 nM750 nM
Peptide X (Modified)Constrained Amino AcidReceptor Y50 nM80 nM
Peptide Z (Native)NoneReceptor W1 µM1.5 µM
Peptide Z (Modified)Constrained Amino AcidReceptor W100 nM150 nM

Table 3: Improvement of Proteolytic Stability with Constrained Amino Acids

PeptideModificationProteaseHalf-life (t1/2) in Serum
Peptide M (Native)NoneTrypsin30 minutes
Peptide M (Modified)Constrained Amino AcidTrypsin> 240 minutes
Peptide N (Native)NoneChymotrypsin60 minutes
Peptide N (Modified)Constrained Amino AcidChymotrypsin> 360 minutes

Experimental Protocols

Protocol 1: Synthesis of Fmoc-ACPC-OH

This protocol outlines a general procedure for the synthesis of the Fmoc-protected ACPC building block required for solid-phase peptide synthesis (SPPS).

Materials:

  • 1-aminocyclopropanecarboxylic acid (ACPC)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3) or Diisopropylethylamine (DIPEA)

  • Dioxane or Acetonitrile

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ACPC in a 10% solution of sodium bicarbonate in water.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetonitrile.

  • Add the Fmoc-reagent solution dropwise to the ACPC solution while stirring vigorously and maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Fmoc-ACPC-OH by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an ACPC-Containing Peptide

This protocol describes the manual synthesis of a peptide containing an ACPC residue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-ACPC-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • ACPC Incorporation:

    • The coupling of the sterically hindered Fmoc-ACPC-OH may require longer coupling times or the use of a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA.

    • Dissolve Fmoc-ACPC-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 4-6 hours, or until the Kaiser test is negative.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 3: Characterization of ACPC-Containing Peptides

1. Mass Spectrometry:

  • Objective: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Procedure:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass.

2. Circular Dichroism (CD) Spectroscopy:

  • Objective: To determine the secondary structure and assess the helical content of the peptide.

  • Method: Far-UV CD spectroscopy.

  • Procedure:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) or a helix-promoting solvent like trifluoroethanol (TFE).

    • Record the CD spectrum from 190 to 260 nm.

    • Analyze the spectrum for characteristic helical signals (negative bands at ~208 and ~222 nm).

    • Calculate the mean residue ellipticity and estimate the percentage of helicity.

    • To assess thermal stability, perform a temperature melt experiment by monitoring the CD signal at 222 nm while increasing the temperature. The midpoint of the transition corresponds to the melting temperature (Tm).

Protocol 4: Proteolytic Stability Assay
  • Objective: To evaluate the resistance of the ACPC-containing peptide to enzymatic degradation.

  • Method: Incubation with a protease followed by RP-HPLC or LC-MS analysis.

  • Procedure:

    • Dissolve the peptide (both native and ACPC-modified) in a suitable buffer at a known concentration.

    • Add a specific protease (e.g., trypsin, chymotrypsin, or serum) to the peptide solution.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the enzymatic reaction by adding an acid (e.g., TFA) or a protease inhibitor.

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

    • Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling Standard AA acpc_coupling ACPC Incorporation deprotection->acpc_coupling ACPC cleavage Cleavage & Deprotection deprotection->cleavage coupling->deprotection coupling->cleavage acpc_coupling->deprotection acpc_coupling->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry purification->ms cd Circular Dichroism purification->cd stability Proteolytic Stability Assay purification->stability binding Binding Affinity Assay purification->binding cell_assay Cell-Based Activity Assay purification->cell_assay

Caption: Experimental workflow for the synthesis and evaluation of ACPC-containing peptides.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 acpc_peptide ACPC-Peptide (Helical BH3 Mimetic) bcl2 Anti-apoptotic Bcl-2 proteins acpc_peptide->bcl2 Inhibition bax_bak Pro-apoptotic Bax/Bak bcl2->bax_bak mito Mitochondrion bax_bak->mito Pore formation cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical mechanism of an ACPC-stabilized BH3 mimetic peptide inducing apoptosis.[2][3][4]

Conclusion

The incorporation of ACPC into bioactive peptides represents a valuable tool for medicinal chemists and drug developers. The ability to enforce and stabilize helical conformations can lead to significant improvements in proteolytic stability and receptor binding affinity, ultimately enhancing the therapeutic efficacy of peptide-based drugs. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of ACPC-modified peptides for a wide range of therapeutic applications. Further research to generate more direct comparative data between native and ACPC-containing peptides will continue to refine our understanding and expand the application of this powerful peptide engineering strategy.

References

Application Notes and Protocols for the Synthesis of 2-Aminocyclopentanecarboxylic Acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that serves as a valuable building block in medicinal chemistry and peptide research.[1] Its incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation, making ACPC-containing peptides promising candidates for drug development with applications ranging from anticancer to antiviral activities.[1] Reductive amination of a 2-oxocyclopentanecarboxylate precursor represents a key strategic approach for the stereocontrolled synthesis of ACPC. This document provides detailed application notes and protocols for the synthesis of 2-aminocyclopentanecarboxylic acid, focusing on the reductive amination methodology.

Principle of the Method

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[2] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.[3][4] For the synthesis of 2-aminocyclopentanecarboxylic acid, the process typically involves the reaction of a 2-oxocyclopentanecarboxylate ester with a chiral amine, followed by reduction. The choice of the chiral amine allows for diastereoselective control, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amino acid.

A general workflow for this process is outlined below:

G cluster_workflow Experimental Workflow start Start: 2-Oxocyclopentanecarboxylate Ester & Chiral Amine imine_formation Imine Formation (Azeotropic Distillation) start->imine_formation Toluene reduction Reduction (e.g., NaBH4 in Isobutyric Acid) imine_formation->reduction workup Work-up & Salt Formation (e.g., HCl or HBr) reduction->workup separation Diastereomer Separation (Crystallization) workup->separation deprotection Removal of Chiral Auxiliary & Ester Hydrolysis (Hydrogenolysis & Acid Hydrolysis) separation->deprotection final_product Final Product: Enantiomerically Pure 2-Aminocyclopentanecarboxylic Acid deprotection->final_product

Caption: Experimental workflow for the synthesis of 2-aminocyclopentanecarboxylic acid.

Experimental Protocols

This section details the experimental procedures for the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, adapted from scalable synthesis methodologies.[1][5]

Materials and Reagents
  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-(-)-α-Phenylethylamine or (R)-(+)-α-Phenylethylamine

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Isobutyric acid

  • Sodium ethoxide (EtONa)

  • Ethanol

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • (-)-Dibenzoyl-L-tartaric acid (for resolution)

  • Palladium on carbon (Pd/C)

  • Potassium bicarbonate (KHCO₃)

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Acetonitrile

Protocol 1: Synthesis of (1S,2S)- and (1R,2S)-2-Aminocyclopentanecarboxylic Acid Derivatives

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene, add (S)-α-phenylethylamine (1 equivalent).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water via azeotropic distillation, driving the formation of the imine intermediate.

  • After complete conversion, cool the reaction mixture.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in isobutyric acid.

  • Slowly add the cooled toluene solution containing the imine to the NaBH₄ solution. Stir the reaction mixture until the reduction is complete. Initial attempts using NaBH₄ in ethanol were reported to be unsuccessful.[1][5]

  • Perform an aqueous work-up to isolate the crude amino ester. The initial product will be a mixture of diastereomers, primarily the cis-adduct.[5]

Step 2: Epimerization to the trans-Isomer (for (1S,2S)-ACPC)

  • Dissolve the crude amino ester in ethanol.

  • Add a solution of sodium ethoxide in ethanol.

  • Stir the mixture at 30-35°C overnight to facilitate epimerization of the stereocenter at the α-position to the thermodynamically more stable trans-isomer.[1][5]

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization as a hydrobromide salt.

Step 3: Isolation and Purification of Diastereomers

  • For the trans-isomer ((1S,2S)-ACPC precursor): The hydrobromide salt from the epimerized mixture is subjected to further purification.

  • For the cis-isomer ((1R,2S)-ACPC precursor): The crude amino ester from the initial reductive amination (before epimerization) is treated with (-)-dibenzoyl-L-tartaric acid for crystalline salt formation, allowing for the separation of the desired diastereomer.

Step 4: Deprotection

  • The purified amino ester diastereomer (as a salt) is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the α-phenylethyl group.

  • Following hydrogenolysis, the ethyl ester is hydrolyzed by heating with hydrochloric acid (e.g., 6 M HCl).[5]

  • After completion, the solvent is evaporated to yield the hydrochloride salt of the desired 2-aminocyclopentanecarboxylic acid stereoisomer.

Protocol 2: Synthesis of (1R,1R)- and (1S,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives

The synthesis of the opposite enantiomers is achieved by following the same procedures as in Protocol 1, but starting with (R)-α-phenylethylamine in the initial reductive amination step.

Data Presentation

The following table summarizes the reported yields for the synthesis of the Fmoc-protected derivatives of the different ACPC stereoisomers, starting from the initial ketoester.

StereoisomerChiral AmineKey Separation/Purification StepOverall YieldReference
Fmoc-(1S,2S)-trans-ACPC(S)-α-phenylethylamineEpimerization and crystallization of hydrobromide salt34% (over 6 steps)[1]
Fmoc-(1R,2S)-cis-ACPC(S)-α-phenylethylamineCrystallization with (-)-dibenzoyl-L-tartaric acid49% (over 5 steps)[1]
Fmoc-(1R,1R)-trans-ACPC(R)-α-phenylethylamineEpimerization and crystallization of hydrobromide saltNot explicitly stated, but synthesized[1]
Fmoc-(1S,2R)-cis-ACPC(R)-α-phenylethylamineCrystallization with (+)-dibenzoyl-d-tartaric acidNot explicitly stated, but synthesized[1]

Diastereomeric Ratio: Following the initial reductive amination, the ratio of diastereomers was found to be 1.0:0.15:0.06:0.02 in favor of the cis-adduct.[1][5] After epimerization with sodium ethoxide, the ratio shifted to 0.21:0.02:1.0:0.15, favoring the trans-isomer.[1][5]

Visualizations

General Reductive Amination Mechanism

The following diagram illustrates the general mechanism of reductive amination for the synthesis of a generic amino acid from an α-keto acid.

G cluster_mechanism Reductive Amination Mechanism Keto Acid Keto Acid Imine Imine Keto Acid->Imine + R'NH2 - H2O Amine Amine Amine->Imine Amino Acid Amino Acid Imine->Amino Acid + [H] (Reducing Agent)

Caption: General mechanism of reductive amination for amino acid synthesis.

Synthesis Pathway for ACPC

The specific pathway for the synthesis of 2-aminocyclopentanecarboxylic acid via reductive amination is depicted below.

G cluster_pathway ACPC Synthesis Pathway start Ethyl 2-oxocyclopentanecarboxylate imine Imine Intermediate start->imine amine (S)-α-Phenylethylamine amine->imine reduction Reduction (NaBH4) imine->reduction amino_ester Amino Ester Diastereomers (cis & trans) reduction->amino_ester epimerization Epimerization (EtONa) amino_ester->epimerization for trans cis_isomer cis-Amino Ester amino_ester->cis_isomer direct separation trans_isomer trans-Amino Ester epimerization->trans_isomer deprotection_trans Deprotection trans_isomer->deprotection_trans deprotection_cis Deprotection cis_isomer->deprotection_cis trans_acpc trans-ACPC deprotection_trans->trans_acpc cis_acpc cis-ACPC deprotection_cis->cis_acpc

Caption: Synthetic pathway to cis- and trans-ACPC via reductive amination.

Conclusion

The reductive amination of ethyl 2-oxocyclopentanecarboxylate provides a robust and scalable route to all four stereoisomers of 2-aminocyclopentanecarboxylic acid. Careful control of the reaction conditions, particularly the reduction and the subsequent epimerization and diastereomeric separation steps, is crucial for obtaining the desired stereoisomers in high purity. These protocols offer a reliable foundation for researchers in drug discovery and peptide science to access these valuable non-canonical amino acids for their studies.

References

Application Notes and Protocols for 2-Aminocyclopentanecarboxylic Acid (ACPC) as a Proline Mimic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminocyclopentanecarboxylic acid (ACPC) as a conformationally constrained proline mimic in peptide science. Detailed protocols for the synthesis, purification, and analysis of ACPC-containing peptides are provided, along with examples of their application in drug discovery and development.

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a cyclic β-amino acid that serves as a valuable tool in peptidomimetic and foldamer chemistry.[1] Its rigid cyclopentane ring structure imparts significant conformational constraints on the peptide backbone, making it an effective mimic of proline. The defined stereochemistry of ACPC isomers allows for the precise control of peptide secondary structure, notably the induction of a stable 12-helix conformation in oligomers of trans-ACPC.[2][3] This feature, combined with its compatibility with standard solid-phase peptide synthesis (SPPS), makes ACPC an attractive building block for the design of peptides with enhanced biological activity, stability, and receptor selectivity.[1] Applications of ACPC-containing peptides are diverse, ranging from opioid receptor modulators to antimicrobial agents.[4][5]

Data Presentation

The incorporation of ACPC into peptide sequences can significantly modulate their biological activity. The following tables summarize quantitative data for morphiceptin analogs and antimicrobial peptides containing ACPC.

Table 1: Biological Activity of Morphiceptin Analogs Containing 2-Aminocyclopentanecarboxylic Acid (β-Ac5c)

AnalogSequenceReceptor ActivityPotency/Selectivity
MorphiceptinTyr-Pro-Phe-Pro-NH₂μ-opioid receptor agonistED₅₀ of 1.7 nmol/animal (intracerebroventricular)
ACPC Analog (R,S-β-Ac5c)Tyr-(R,S)-β-Ac5c-Phe-Pro-NH₂Active at both μ and δ-opioid receptorsSlight preference for the μ-receptor
ACPC Analog (S,R-β-Ac5c)Tyr-(S,R)-β-Ac5c-Phe-Pro-NH₂Minimal activity at the μ-receptor, inactive at the δ-receptor-
ACPC Analog (S,S-β-Ac5c)Tyr-(S,S)-β-Ac5c-Phe-Pro-NH₂Minimal activity at the μ-receptor, inactive at the δ-receptor-
ACPC Analog (R,R-β-Ac5c)Tyr-(R,R)-β-Ac5c-Phe-Pro-NH₂Minimal activity at the μ-receptor, inactive at the δ-receptor-

Data sourced from Mierke et al. (1990).[4][6]

Table 2: Antimicrobial and Hemolytic Activity of α/β-Peptides Containing ACPC

Peptide IDSequenceMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansIC₅₀ (µg/mL) vs. HeLa cells
Peptide #12Ac-L-β³hF-A-β³hL-A-β³hF-A-β³hL-NH₂>128>1281612.7
Peptide #13Ac-L-β³hF-A-β³hL-A-β³hF-L-β³hL-NH₂646486.3
Peptide #14Ac-L-β³hF-L-β³hL-A-β³hF-L-β³hL-NH₂323243.1

Data adapted from a study on α/β-peptide oligomers.[5] Note: In this study, other cyclic beta-amino acids were also used, and the table reflects representative data for peptides containing such modifications. For full details, refer to the original publication.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic ACPC-containing peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids and Fmoc-ACPC (ensure correct stereoisomer)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring Coupling Completion (for ACPC):

    • The standard Kaiser test may give a false negative for the secondary amine of ACPC.[7]

    • Alternative: Use the Chloranil test.

      • Take a small sample of resin beads and wash with acetone.

      • Add a drop of a saturated solution of chloranil in toluene.

      • A blue color after 5 minutes indicates a free secondary amine (incomplete coupling).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-ACPC at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of the secondary structure of an ACPC-containing peptide in solution.

Materials:

  • Purified ACPC-containing peptide

  • Spectroscopy-grade solvent (e.g., methanol, trifluoroethanol, or aqueous buffer)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide of known concentration.

    • Dilute the stock solution with the desired solvent to a final concentration that gives an absorbance of less than 1.0 at all wavelengths to be measured. A typical concentration is in the range of 10-100 µM.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.

    • Set the measurement parameters:

      • Wavelength range: Typically 190-260 nm for far-UV CD.

      • Data pitch: 0.5-1.0 nm.

      • Scanning speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Number of accumulations: 3-5.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the peptide solution.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Data Processing and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • l is the path length of the cuvette in cm.

      • n is the number of amino acid residues.

    • Analyze the shape and characteristic bands of the molar ellipticity spectrum to determine the secondary structure. Peptides rich in the 12-helix conformation, induced by trans-ACPC, will show a characteristic CD spectrum.[2][3]

Protocol 3: Opioid Receptor Downstream Signaling - cAMP Assay

This protocol describes a cell-based assay to determine the effect of an ACPC-containing morphiceptin analog on the inhibition of cyclic AMP (cAMP) production, a hallmark of μ-opioid receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human μ-opioid receptor (MOR).

  • Cell culture medium and supplements.

  • Forskolin.

  • Test peptide (ACPC-morphiceptin analog) and control agonist (e.g., DAMGO).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Multi-well plates (e.g., 96-well).

Procedure:

  • Cell Culture and Seeding:

    • Culture the MOR-expressing CHO-K1 cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium or assay buffer.

    • Prepare serial dilutions of the ACPC-morphiceptin analog and the control agonist.

    • Pre-incubate the cells with the test compounds for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of the test compounds for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the inhibition of cAMP production.

    • Compare the EC₅₀ and maximal inhibition of the ACPC-containing analog to the control agonist.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis synthesis Fmoc-SPPS of ACPC-Peptide purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Confirmation purification->characterization cd CD Spectroscopy (Secondary Structure) characterization->cd nmr NMR Spectroscopy (3D Conformation) characterization->nmr binding Receptor Binding Assay cd->binding nmr->binding signaling Functional Signaling Assay (cAMP) binding->signaling mu_opioid_receptor_signaling ligand ACPC-Morphiceptin Analog receptor μ-Opioid Receptor (MOR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Analgesia pka->cellular_response Leads to

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminocyclopentanecarboxylic Acid Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-aminocyclopentanecarboxylic acid hydrochloride (ACPC-HCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities are stereoisomers of the desired product, including diastereomers (cis/trans isomers) and enantiomers.[1][2][3] Depending on the synthetic route, unreacted starting materials or byproducts from side reactions, such as N-alkylated compounds, may also be present.

Q2: My crude this compound fails to crystallize. What could be the reason?

A2: Failure to crystallize can be due to several factors. The presence of a mixture of stereoisomers can inhibit the formation of a uniform crystal lattice.[1][2][3] Additionally, residual solvents or other impurities can act as crystallization inhibitors. In some reported syntheses, direct conversion of the crude amino ester to the hydrochloride salt did not result in crystallization.[1][2][3]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemical purity by analyzing the ratio of diastereomers.[1] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to separate and quantify enantiomers.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step Expected Outcome
Loss of product during extraction Optimize the pH of the aqueous layer before extraction. Multiple extractions with a smaller solvent volume are often more efficient than a single extraction with a large volume.Increased recovery of the free amine in the organic phase.
Incomplete precipitation/crystallization Ensure the solution is sufficiently concentrated. Cool the solution slowly and consider seeding with a small crystal of the pure product.Improved crystal formation and higher isolated yield.
Product loss during washing Use ice-cold washing solvents to minimize the dissolution of the product.[1]Reduced loss of the purified solid.
Issue 2: Presence of Stereoisomeric Impurities
Potential Cause Troubleshooting Step Expected Outcome
Incomplete stereoselective synthesis Re-evaluate the synthetic methodology. For instance, epimerization can be intentionally induced to convert an undesired stereoisomer to the desired one before purification.[1][2]A higher ratio of the desired stereoisomer in the crude product.
Ineffective crystallisation for separation If direct crystallization of the hydrochloride salt is ineffective, consider forming a salt with a different acid, such as (+)-dibenzoyl-d-tartaric acid ((D)-DBTA), which can facilitate the selective crystallization of one diastereomer.[2]Isolation of a single stereoisomer as a crystalline salt.
Co-precipitation of isomers Perform a systematic recrystallization study with different solvent systems to identify conditions that favor the crystallization of the desired isomer.Enhanced purity of the final product.

Experimental Protocols

Protocol 1: Purification of this compound via Salt Formation and Recrystallization

This protocol is adapted from methodologies described for the purification of stereoisomers of 2-aminocyclopentanecarboxylic acid.[1][2]

  • Salt Formation:

    • Dissolve the crude amino ester in a suitable solvent (e.g., acetonitrile).

    • Add a solution of an appropriate acid (e.g., (+)-dibenzoyl-d-tartaric acid in acetonitrile) dropwise to the heated solution of the crude amino ester.[2]

    • Stir the mixture and allow it to cool to room temperature, followed by further cooling in a refrigerator to promote crystallization.

  • Isolation of the Salt:

    • Collect the precipitate by filtration and wash with a cold solvent (e.g., cold acetonitrile).[2]

  • Liberation of the Free Amine:

    • Treat the isolated salt with an aqueous base (e.g., KHCO₃ and K₂CO₃ solution) and extract the free amine into an organic solvent (e.g., diethyl ether).[2]

    • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under vacuum.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable solvent (e.g., ethyl acetate).

    • Add a solution of HCl in a compatible solvent (e.g., 10% HCl) and heat the mixture.[1]

    • Evaporate the mixture to dryness under vacuum.

  • Final Purification:

    • Wash the solid residue with a cold solvent in which the product has low solubility (e.g., ice-cooled acetone) to remove any remaining soluble impurities.[1]

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Analysis crude Crude 2-aminocyclopentane- carboxylic acid ester salt_formation Diastereoselective Salt Formation (e.g., with (D)-DBTA) crude->salt_formation filtration1 Filtration & Washing salt_formation->filtration1 free_amine Liberation of Free Amine (Base Treatment & Extraction) filtration1->free_amine hcl_formation Hydrochloride Salt Formation (Addition of HCl) free_amine->hcl_formation final_wash Final Wash (e.g., with cold acetone) hcl_formation->final_wash pure_product Pure 2-aminocyclopentanecarboxylic acid hydrochloride final_wash->pure_product nmr NMR Analysis (Stereochemical Purity) pure_product->nmr hplc Chiral HPLC (Enantiomeric Purity) pure_product->hplc troubleshooting_logic start Purification Issue (e.g., Low Purity) check_isomers Are stereoisomeric impurities present? start->check_isomers check_other Are other impurities (e.g., starting materials) present? check_isomers->check_other No salt_screen Screen Alternative Salt-forming Acids check_isomers->salt_screen Yes recrystallize Optimize Recrystallization Solvent/Conditions check_other->recrystallize No improve_workup Optimize Extraction and Washing Steps check_other->improve_workup Yes end Purity Improved recrystallize->end chromatography Consider Column Chromatography salt_screen->chromatography Alternative salt_screen->end chromatography->end improve_workup->end

References

Technical Support Center: Synthesis of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminocyclopentanecarboxylic acid (ACPC). The focus is on preventing and troubleshooting epimerization to ensure the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of 2-aminocyclopentanecarboxylic acid?

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of 2-aminocyclopentanecarboxylic acid, which has two chiral centers (at C1 and C2), epimerization can lead to the undesired conversion of a cis isomer to a trans isomer, or vice versa, or the inversion of a single stereocenter to form a different enantiomer. This is a significant concern as the biological activity and physical properties of the different stereoisomers can vary dramatically. Controlling stereochemistry is therefore critical for therapeutic applications.[1]

Q2: Which steps in the synthesis of 2-aminocyclopentanecarboxylic acid are most prone to epimerization?

Epimerization is most likely to occur under conditions that facilitate the removal and re-addition of a proton at one of the chiral centers. Key steps to monitor closely include:

  • Base-mediated reactions: The use of strong bases can abstract the acidic proton at the α-carbon (C2), leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of diastereomers.[2][3]

  • Protecting group removal: Deprotection steps, particularly those involving basic or harsh acidic conditions and elevated temperatures, can induce epimerization. For instance, acidic hydrolysis of ester protecting groups at high temperatures has been shown to cause epimerization.[2][4]

  • Peptide coupling reactions: During the activation of the carboxylic acid for peptide bond formation, especially with strong activating agents and in the presence of base, the α-proton of the amino acid can become labile, leading to epimerization.[1][5]

Q3: How can I analyze the stereochemical purity of my 2-aminocyclopentanecarboxylic acid product?

Several analytical techniques can be employed to determine the diastereomeric and enantiomeric purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for this analysis. The use of chiral solvating agents (CSAs) like quinine or quinidine can induce chemical shift differences between the signals of the different stereoisomers, allowing for their quantification.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), is a highly effective method for separating and quantifying all four stereoisomers of 2-aminocyclopentanecarboxylic acid.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
My synthesis of cis-2-aminocyclopentanecarboxylic acid is yielding a significant amount of the trans isomer. The α-proton at C2 is likely being abstracted by a base, leading to epimerization to the more thermodynamically stable trans isomer. This can happen during steps involving strong bases (e.g., alkoxides) or prolonged reaction times.[2][3]- Avoid strong bases where possible. If a base is necessary, consider using a non-nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (TMP) which has been shown to suppress epimerization.[5][8]- Keep reaction temperatures as low as possible and monitor the reaction closely to avoid unnecessarily long reaction times.
I am observing epimerization during the acidic hydrolysis of my ester protecting group. Elevated temperatures during acidic hydrolysis are a known cause of epimerization for both cis and trans isomers of 2-aminocyclopentanecarboxylic acid esters.[2][4]- Carefully control the temperature during hydrolysis. For the trans isomer, it is recommended to keep the temperature below 80°C. For the cis isomer, the temperature should be maintained below 70°C to avoid epimerization.[2][4]
My final product is a mixture of enantiomers. This could arise from several issues: the use of a racemic starting material without an effective resolution step, a non-stereoselective reaction, or racemization occurring during a synthetic step.- If starting from a racemic mixture, incorporate a resolution step. This can be achieved through crystallization with a chiral resolving agent (e.g., dibenzoyl-tartaric acid) or through enzymatic kinetic resolution.[2]- Employ a stereoselective synthetic route, for example, by using a chiral auxiliary or a chiral catalyst.
I am having difficulty separating the different stereoisomers. The physical properties of stereoisomers can be very similar, making separation by standard chromatography challenging.- For diastereomers, careful column chromatography may be effective. However, derivatization to form compounds with more distinct properties can sometimes facilitate separation.- For enantiomers, chiral HPLC is the most reliable method for both analytical and preparative scale separations.[6][7] Alternatively, diastereomeric salt formation with a chiral acid or base followed by crystallization can be an effective resolution technique.[2]

Quantitative Data on Stereoselectivity

The following table summarizes the diastereomeric ratios achieved in a key transformation in the synthesis of 2-aminocyclopentanecarboxylic acid, highlighting the effect of a base on the stereochemical outcome.

Reaction Conditions Initial Diastereomeric Ratio (cis favored) Final Diastereomeric Ratio (trans favored) Reference
Reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by treatment with baseSodium ethoxide in ethanol, 30-35°C, overnight1.0 : 0.15 : 0.06 : 0.020.21 : 0.02 : 1.0 : 0.15[2][3]

Experimental Protocols

Protocol 1: Epimerization of cis- to trans-2-Aminocyclopentanecarboxylic Acid Ethyl Ester

This protocol is for the intentional conversion of the cis isomer to the more stable trans isomer, a key step in some synthetic routes.

  • Dissolution: Dissolve the crude mixture of ethyl 2-aminocyclopentanecarboxylate stereoisomers (predominantly cis) in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reaction: Stir the reaction mixture at 30-35°C overnight.

  • Monitoring: Monitor the reaction progress by 1H NMR to observe the change in the diastereomeric ratio.

  • Work-up: Once the desired ratio is achieved, neutralize the reaction with an appropriate acid and proceed with standard aqueous work-up and extraction.

  • Purification: The resulting trans isomer can be purified by crystallization, for example, as the hydrobromide salt from acetonitrile.[2]

Caution: This procedure intentionally causes epimerization. To avoid it, do not expose the cis-amino ester to strong bases for extended periods.

Protocol 2: Acidic Hydrolysis of Ethyl Ester without Epimerization

This protocol describes the deprotection of the ethyl ester to the carboxylic acid while minimizing the risk of epimerization.

  • Dissolution: Dissolve the purified ethyl 2-aminocyclopentanecarboxylate hydrobromide salt in aqueous hydrochloric acid.

  • Heating: Heat the reaction mixture in an oil bath.

    • For the trans-isomer , maintain the temperature below 80°C .[2][4]

    • For the cis-isomer , maintain the temperature below 70°C .[2][4]

  • Monitoring: Monitor the reaction for complete conversion to the carboxylic acid using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure to obtain the amino acid hydrochloride salt.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Stereochemistry-Determining Steps cluster_deprotection Final Steps Ketoester Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination (with chiral amine) Ketoester->ReductiveAmination CisEster Mixture of Diastereomers (cis-favored) ReductiveAmination->CisEster Epimerization Base-catalyzed Epimerization (e.g., NaOEt) CisEster->Epimerization Potential side reaction or intentional step Resolution Diastereomeric Salt Crystallization CisEster->Resolution Alternative route TransEster Mixture of Diastereomers (trans-favored) Epimerization->TransEster TransEster->Resolution PureTransEster Stereochemically Pure trans-Amino Ester Resolution->PureTransEster Hydrolysis Acidic Hydrolysis (Temp. < 80°C) PureTransEster->Hydrolysis FinalProduct trans-2-Aminocyclopentanecarboxylic Acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for trans-2-aminocyclopentanecarboxylic acid.

Epimerization_Mechanism CisIsomer cis-Isomer (α-proton present) Enolate Planar Enolate Intermediate (Loss of stereochemistry at C2) CisIsomer->Enolate - H⁺ Base Base (e.g., EtO⁻) TransIsomer trans-Isomer (Thermodynamically more stable) Enolate->TransIsomer + H⁺ (from opposite face) CisIsomer_regen cis-Isomer (Regenerated) Enolate->CisIsomer_regen + H⁺ (from same face) Protonation Protonation

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

References

Technical Support Center: 2-Aminocyclopentanecarboxylic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of their product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are commonly employed. The choice often depends on the desired stereochemistry and available starting materials. Key methods include:

  • Reductive Amination: This route typically starts from ethyl 2-oxocyclopentanecarboxylate, which undergoes reductive amination followed by hydrolysis. It offers good stereocontrol, particularly for accessing different stereoisomers.[1][2]

  • Bucherer-Bergs Synthesis: A multicomponent reaction starting from cyclopentanone, a cyanide source (e.g., KCN), and ammonium carbonate to form a hydantoin intermediate.[3][4] This intermediate is then hydrolyzed to yield the amino acid.

  • Strecker Synthesis: This method also begins with cyclopentanone, which reacts with ammonia and cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the final amino acid.[5]

Q2: What are the critical parameters that influence the final yield?

A2: The final yield is highly sensitive to several factors throughout the synthesis:

  • Reagent Quality: Purity of starting materials and reagents is paramount.

  • Reaction Conditions: Temperature, reaction time, and pH control are critical, especially during hydrolysis and any epimerization steps.[2][6]

  • Hydrolysis Efficiency: Incomplete hydrolysis of intermediates like hydantoins or nitriles is a common cause of low yield.[7]

  • Purification and Crystallization: Significant product loss can occur during purification. Optimizing crystallization conditions, including solvent choice, temperature, and avoiding prolonged heating, is crucial for maximizing recovery.[2][6]

Q3: How can I control the stereochemistry (cis/trans isomers)?

A3: Stereochemical control is a key challenge. For syntheses that produce a mixture of diastereomers, an epimerization step can be introduced. For example, treating a crude amino ester intermediate with a base like sodium ethoxide in ethanol can shift the equilibrium in favor of the more stable trans-isomer. The optimal conditions for this process have been reported as 30–35 °C overnight.[2][6] Care must also be taken during acidic hydrolysis, as excessive heat can cause unwanted epimerization.[8]

Q4: What analytical methods are recommended to confirm product identity and purity?

A4: A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and assessing the ratio of stereoisomers.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[1][2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for assessing the purity of the final product and for purification itself.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low Overall Yield

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yield can stem from multiple stages of the synthesis. Use the following logical tree to diagnose the issue.

G Start Low Yield Detected Check_Reagents 1. Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Intermediate 2. Analyze Intermediate Steps (e.g., Reductive Amination / Hydantoin Formation) Check_Reagents->Check_Intermediate Reagents OK Sol_Reagents Solution: - Use high-purity, dry reagents. - Confirm molar ratios. Check_Reagents->Sol_Reagents Check_Hydrolysis 3. Assess Hydrolysis Step Check_Intermediate->Check_Hydrolysis Intermediate OK Sol_Intermediate Solution: - Optimize temperature and time. - For reductive amination, ensure azeotropic water removal. [1, 2] - Consider alternative reducing agents (e.g., NaBH4 in isobutyric acid). [1, 2] Check_Intermediate->Sol_Intermediate Check_Purification 4. Review Purification & Isolation Check_Hydrolysis->Check_Purification Hydrolysis OK Sol_Hydrolysis Solution: - Extend reaction time or increase temperature. - Ensure sufficient acid/base concentration. - For resistant nitriles, consider N-protection before hydrolysis. [17] Check_Hydrolysis->Sol_Hydrolysis Sol_Purification Solution: - Optimize crystallization solvent system. - Avoid prolonged heating during dissolution. [2, 6] - Wash final salt with cold, non-polar solvent (e.g., ice-cooled acetone). [2] Check_Purification->Sol_Purification

Caption: Troubleshooting decision tree for low yield.

Problem 2: Product Fails to Crystallize or is Impure

Question: I'm having difficulty crystallizing the final hydrochloride salt, and my NMR shows significant impurities. What can I do?

Answer: Crystallization issues are common, especially when impurities are present.

  • Salt Form Conversion: If the hydrochloride salt does not crystallize, try converting the free amine to a different salt, such as the hydrobromide, which may have better crystalline properties.[6]

  • Chiral Resolution: For removing diastereomeric impurities, crystallization with a chiral acid like (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) can be highly effective, forming a salt with one stereoisomer that preferentially crystallizes.[1][2]

  • Solvent System: Systematically screen different solvent systems for crystallization (e.g., acetonitrile/water, ethanol/ether).

  • Chromatography: If crystallization fails to remove impurities, purification by reversed-phase HPLC (RP-HPLC) is the standard alternative.[9]

Problem 3: Incomplete Hydrolysis of Nitrile or Hydantoin Intermediate

Question: My reaction stalls at the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate. How can I drive the hydrolysis to completion?

Answer: The hydrolysis of these intermediates can be challenging.

  • Reaction Conditions: The most straightforward approach is to increase the severity of the conditions. This can be done by extending the reaction time (e.g., to 12-24 hours), increasing the reaction temperature (e.g., to 60-80 °C), or using a higher concentration of acid (e.g., 10% HCl).[2] Be mindful that harsh conditions can risk epimerization.[8]

  • Assisted Hydrolysis: For particularly stubborn α-aminonitriles, protecting the amino group first can facilitate nitrile hydrolysis. For example, benzoylation of the amino group followed by acid hydrolysis can be a more effective route.[7]

Data & Experimental Protocols

Yield Comparison under Different Conditions

The following table summarizes reported yield data for key steps in a scalable synthesis of 2-aminocyclopentanecarboxylic acid derivatives, illustrating the impact of purification methods.

StepStarting MaterialKey Reagents/MethodYieldReference(s)
Formation & Purification of Amino Ester Intermediate (cis-isomer)Ethyl 2-oxocyclopentanecarboxylate1. Reductive Amination2. Crystallization with (D)-DBTA58%[1][2][6]
Formation & Purification of Amino Ester Intermediate (trans-isomer)Ethyl 2-oxocyclopentanecarboxylate1. Reductive Amination2. Epimerization (EtONa)3. Crystallization (HBr salt)~40%[6]
Fmoc-Protection of Amino AcidAmino Acid SaltFmoc-OSu85%[1][2]
Protocol 1: General Synthesis via Reductive Amination & Hydrolysis

This protocol provides a general workflow for the synthesis, starting from ethyl 2-oxocyclopentanecarboxylate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification/Isomerization cluster_3 Step 4: Hydrolysis & Isolation Start Ethyl 2-oxocyclopentanecarboxylate + Chiral Amine Azeo Azeotropic Distillation (Toluene, 70°C) Start->Azeo Removes H₂O Reduce Reduction (NaBH₄ in Isobutyric Acid) Azeo->Reduce CrudeEster Crude Amino Ester Reduce->CrudeEster Isomerize Optional: Epimerization (NaOEt, 30-35°C) [For trans-isomer] CrudeEster->Isomerize Crystallize Crystallization (e.g., with (D)-DBTA or as HBr salt) CrudeEster->Crystallize For cis-isomer Isomerize->Crystallize PureEster Pure Amino Ester Salt Crystallize->PureEster Hydrolysis Acid Hydrolysis (10% HCl, 60°C, 12h) PureEster->Hydrolysis Final Final Product: 2-aminocyclopentanecarboxylic acid hydrochloride Hydrolysis->Final

Caption: General workflow for synthesis via reductive amination.

Methodology Details:

  • Imine Formation: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv), (S)-α-phenylethylamine (1.1 equiv), and isobutyric acid (1.1 equiv) in toluene. Heat the mixture to 70 °C for 2 hours, then increase the temperature to distill off approximately half the toluene to azeotropically remove water.[1]

  • Reduction: Cool the remaining mixture and perform a reduction using a suitable agent, such as NaBH₄ in isobutyric acid.[1][2]

  • Work-up and Isomerization (Optional): After an appropriate aqueous work-up, the crude amino ester is obtained. To enrich the trans-isomer, treat the crude product with sodium ethoxide in ethanol at 30-35 °C overnight.[2][6]

  • Purification via Crystallization:

    • For the cis-isomer, dissolve the crude material in a suitable solvent like acetonitrile and add (+)-dibenzoyl-d-tartaric acid ((D)-DBTA). Heat to dissolve, then cool slowly to crystallize the diastereomeric salt. Multiple recrystallizations may be needed.[2][6]

    • For the trans-isomer, form the hydrobromide salt and recrystallize from acetonitrile.[6]

  • Hydrolysis: Take the purified amino ester salt and heat it in 10% aqueous HCl at 60 °C for 12 hours.[2]

  • Isolation: Evaporate the mixture to dryness in a vacuum. Wash the resulting solid residue with ice-cooled acetone and dry to yield the final hydrochloride salt.[2]

Protocol 2: Bucherer-Bergs Reaction & Hydrolysis

This protocol outlines the synthesis via a hydantoin intermediate.

G cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis Start Cyclopentanone Reagents KCN, (NH₄)₂CO₃ Aq. Ethanol, Reflux (80-100°C) Start->Reagents Hydantoin Cyclopentane- -spiro-5-hydantoin Reagents->Hydantoin Hydrolysis Acid Hydrolysis (e.g., HCl, Heat) Hydantoin->Hydrolysis Product 2-Aminocyclopentanecarboxylic Acid Hydrochloride Hydrolysis->Product

Caption: Synthesis workflow via Bucherer-Bergs reaction.

Methodology Details:

  • Hydantoin Synthesis: In a suitable solvent like aqueous ethanol, combine cyclopentanone (1.0 equiv), potassium cyanide (KCN, ~2.0 equiv), and ammonium carbonate ((NH₄)₂CO₃, ~2.0 equiv).[3] Maintain the pH between 8-9. Reflux the mixture at 80-100 °C until the reaction is complete (monitor by TLC).

  • Isolation of Hydantoin: Cool the reaction mixture and acidify with HCl to precipitate the hydantoin intermediate. Filter and purify the solid via recrystallization (e.g., from an ethanol/water mixture).[3]

  • Hydrolysis: Heat the purified hydantoin in a strong acid solution (e.g., concentrated HCl) to hydrolyze both the amide bonds and yield the amino acid hydrochloride.

  • Final Isolation: Remove the solvent under reduced pressure and wash the solid product to remove any remaining impurities.

References

Technical Support Center: Enhancing the Solubility of 2-Aminocyclopentanecarboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating 2-aminocyclopentanecarboxylic acid (ACPC).

Troubleshooting Guide: Resolving Solubility Issues with ACPC-Peptides

Problem: My lyophilized 2-aminocyclopentanecarboxylic acid (ACPC) peptide will not dissolve in my desired aqueous buffer.

The incorporation of the constrained cyclic structure of 2-aminocyclopentanecarboxylic acid can influence the folding and aggregation properties of a peptide, often leading to reduced solubility.[1] The cyclopentyl group increases the hydrophobicity of the peptide backbone, which can promote self-association and the formation of insoluble aggregates. The following systematic approach will help you to identify a suitable solvent and dissolve your peptide for successful downstream experiments.

Workflow for Troubleshooting ACPC-Peptide Solubility

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Start: Insoluble Lyophilized ACPC-Peptide test_small Dissolve a small test aliquot (e.g., 1 mg) start->test_small water Try sterile, distilled water test_small->water vortex Vortex thoroughly water->vortex soluble_q1 Is the peptide soluble? vortex->soluble_q1 success Success: Peptide is soluble. Prepare working solution. soluble_q1->success Yes charge Determine the net charge of the peptide soluble_q1->charge No acidic Acidic (Net Charge < 0) charge->acidic basic Basic (Net Charge > 0) charge->basic neutral Neutral (Net Charge = 0) charge->neutral basic_buffer Try 0.1M Ammonium Bicarbonate acidic->basic_buffer acidic_buffer Try 10-30% Acetic Acid basic->acidic_buffer organic_solvent Try a small amount of organic solvent (e.g., DMSO, DMF) neutral->organic_solvent soluble_q2 Is the peptide soluble? basic_buffer->soluble_q2 acidic_buffer->soluble_q2 organic_solvent->soluble_q2 dilute Slowly add to aqueous buffer with stirring soluble_q2->dilute Yes advanced Advanced Techniques soluble_q2->advanced No dilute->success sonication Sonication advanced->sonication warming Gentle Warming (e.g., 30-40°C) advanced->warming denaturants Denaturing agents (e.g., Guanidinium-HCl, Urea) advanced->denaturants

Caption: A decision tree for troubleshooting ACPC-peptide solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-aminocyclopentanecarboxylic acid (ACPC) peptides difficult to dissolve?

A1: The incorporation of ACPC introduces a rigid cyclopentyl group into the peptide backbone. This structural constraint can promote the formation of stable secondary structures, such as helices and sheets, which can lead to intermolecular aggregation.[1] Additionally, the cyclopentyl group increases the hydrophobicity of the peptide, further reducing its solubility in aqueous solutions.

Q2: What is the first and most important step when encountering a solubility issue with a new ACPC-peptide?

A2: Always begin by attempting to dissolve a small test amount of the peptide (e.g., 1 mg) rather than the entire batch.[2] This precautionary measure prevents the potential loss of valuable material if the initially chosen solvent proves to be inappropriate.

Q3: How can I predict the best starting solvent for my ACPC-peptide based on its sequence?

A3: You can estimate the overall charge of your peptide at a neutral pH to guide your solvent selection:

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (K, R, H, and the N-terminal amine) and -1 to each acidic residue (D, E, and the C-terminal carboxyl).[2][3]

  • Acidic Peptides (Net Negative Charge): These peptides are more likely to dissolve in a basic buffer. Start with 0.1 M ammonium bicarbonate.

  • Basic Peptides (Net Positive Charge): These peptides are generally more soluble in acidic solutions. Try a 10-30% acetic acid solution.[3]

  • Neutral Peptides (Net Zero Charge): Neutral peptides, especially those with a high content of hydrophobic residues (including ACPC), are often the most challenging to dissolve and typically require the aid of organic solvents.[2]

Q4: Which organic solvents are recommended for dissolving hydrophobic ACPC-peptides?

A4: For neutral or highly hydrophobic ACPC-peptides, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are good starting points.[4] First, dissolve the peptide in a small volume of the organic solvent, and then slowly add this solution dropwise to your aqueous buffer while stirring vigorously to prevent precipitation.

Q5: Can I use sonication or gentle warming to help dissolve my ACPC-peptide?

A5: Yes, both methods can be effective. Sonication can help to break up small aggregates and facilitate dissolution.[2] Gentle warming (e.g., to 30-40°C) can also increase the solubility of some peptides. However, be cautious with temperature, as excessive heat can lead to peptide degradation.

Q6: My ACPC-peptide is intended for a cell-based assay. What should I consider when using organic solvents?

A6: If you use an organic solvent like DMSO, it is crucial to keep its final concentration in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q7: I've tried everything and my ACPC-peptide still won't dissolve. What are my options?

A7: If standard methods fail, you may need to consider more advanced or disruptive techniques. As a last resort, you can try to dissolve the peptide in a solution containing a denaturing agent, such as 6 M guanidinium hydrochloride or 8 M urea, followed by dialysis or buffer exchange to remove the denaturant.[3] However, be aware that these harsh conditions may irreversibly alter the peptide's structure and function.

Data Summary and Experimental Protocols

Table 1: Solubility Characteristics of Peptides Based on Charge
Peptide TypeNet ChargeRecommended Initial SolventAlternative Solvents & Additives
Acidic NegativeSterile Water0.1 M Ammonium Bicarbonate, Dilute Ammonium Hydroxide
Basic PositiveSterile Water10-30% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA)
Neutral/Hydrophobic ZeroSmall amount of organic solvent (DMSO, DMF, Acetonitrile)Denaturing agents (6 M Guanidinium-HCl, 8 M Urea)
Experimental Protocols

Protocol 1: General Method for Determining ACPC-Peptide Solubility

  • Preparation: Before opening, briefly centrifuge the vial containing the lyophilized peptide to ensure all the powder is at the bottom.

  • Initial Test with Water: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a sterile microfuge tube. Add a calculated volume of sterile, distilled water to reach a target concentration (e.g., 1 mg/mL).

  • Dissolution Attempt: Vortex the tube thoroughly for 30-60 seconds. Observe the solution for any undissolved particles.

  • pH Adjustment (if necessary): If the peptide is insoluble in water, refer to Table 1 and proceed with the recommended solvent based on the peptide's net charge.

    • For acidic peptides: Add a basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise while vortexing until the peptide dissolves.

    • For basic peptides: Add an acidic solution (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves.

  • Organic Solvents (for neutral/hydrophobic peptides): If the peptide is predicted to be neutral or is highly hydrophobic, add a small volume of DMSO (e.g., 20-50 µL) to the dry peptide pellet. Vortex until fully dissolved. Then, add this concentrated stock solution dropwise to a stirring aqueous buffer to reach the final desired concentration.

  • Physical Dissolution Aids: If solubility is still limited, you can try sonicating the solution in a water bath for 5-10 minutes or gently warming the solution to 30-40°C.

  • Final Observation: A successfully dissolved peptide will result in a clear, particle-free solution.

Protocol 2: Workflow for Preparing an ACPC-Peptide Stock Solution

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Lyophilized ACPC-Peptide centrifuge Centrifuge vial to pellet powder start->centrifuge add_solvent Add appropriate solvent (Water, Acid, Base, or Organic) centrifuge->add_solvent vortex_sonicate Vortex and/or sonicate to dissolve add_solvent->vortex_sonicate clear_solution Observe for a clear solution vortex_sonicate->clear_solution not_soluble If not soluble, troubleshoot further clear_solution->not_soluble No aliquot Aliquot into single-use tubes clear_solution->aliquot Yes store Store at -20°C or -80°C aliquot->store

Caption: A workflow for preparing and storing ACPC-peptide stock solutions.

References

Technical Support Center: Optimization of Peptide Coupling with 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 2-aminocyclopentanecarboxylic acid (ACPC) into peptide sequences. Due to its constrained cyclic structure, ACPC is considered a sterically hindered amino acid, which can present challenges during peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the peptide coupling of 2-aminocyclopentanecarboxylic acid in a question-and-answer format.

Question: I am observing low coupling yields when using 2-aminocyclopentanecarboxylic acid. What are the potential causes and solutions?

Answer:

Low coupling yields with sterically hindered amino acids like 2-aminocyclopentanecarboxylic acid are a common challenge. The primary reasons include steric hindrance impeding the approach of the activated amino acid to the resin-bound amine, and potential aggregation of the peptide chain.

Troubleshooting Workflow for Low Coupling Yield

low_yield_troubleshooting start Low Coupling Yield with ACPC check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents incomplete_coupling Incomplete Coupling Detected (e.g., positive Kaiser test) check_reagents->incomplete_coupling optimize_coupling Optimize Coupling Conditions incomplete_coupling->optimize_coupling Yes aggregation Suspect Peptide Aggregation incomplete_coupling->aggregation No double_coupling Perform a Second Coupling optimize_coupling->double_coupling stronger_reagent Use a More Potent Coupling Reagent optimize_coupling->stronger_reagent increase_time_temp Increase Reaction Time and/or Temperature optimize_coupling->increase_time_temp microwave Utilize Microwave-Assisted Synthesis optimize_coupling->microwave end Improved Yield double_coupling->end stronger_reagent->end increase_time_temp->end microwave->end solvent_modification Modify Solvent System (e.g., use NMP, or add chaotropic salts) aggregation->solvent_modification Yes solvent_modification->end

Caption: Troubleshooting workflow for low coupling yields with ACPC.

Recommended Solutions:

  • Optimize Coupling Reagent: Standard coupling reagents may be insufficient. Utilize more potent activating reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive esters that can overcome steric barriers.

  • Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated Fmoc-ACPC. This can help drive the reaction to completion.

  • Increase Reaction Time and Temperature: Extend the coupling time (e.g., from 1-2 hours to overnight). Gentle heating can also be beneficial, but must be used cautiously to avoid racemization. Microwave-assisted peptide synthesis is a highly effective alternative for difficult couplings.

  • Solvent Choice: N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and can help to disrupt peptide aggregation. Using a mixture of solvents like DCM/DMF/NMP may also be advantageous.

ParameterStandard ConditionsRecommended for ACPC
Coupling Reagent DIC/HOBtHATU, HBTU, PyBOP
Reagent Equivalents (AA:Reagent:Base) 1:1:21:0.95:2 (HATU) to 1:1:2 (PyBOP)
Reaction Time 1-2 hours2-24 hours or double coupling
Temperature Room TemperatureRoom Temperature to 40°C
Solvent DMFNMP, DMF/DCM/NMP

Question: I am concerned about racemization of the 2-aminocyclopentanecarboxylic acid residue during coupling. How can I minimize this?

Answer:

Racemization is a critical concern in peptide synthesis, particularly with sterically hindered amino acids where harsher coupling conditions may be required. The mechanism often involves the formation of an oxazolone intermediate, which can lead to loss of stereochemical integrity.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additives:

    • Uronium/aminium salt reagents like HATU are generally associated with low racemization.

    • Phosphonium salt reagents such as PyBOP are also excellent choices for minimizing racemization.

    • When using carbodiimide-based reagents (e.g., DIC), the addition of a racemization suppressant is crucial. While HOBt is common, HOAt and OxymaPure® are often more effective.

  • Base Selection: The choice of base can significantly impact the extent of racemization. Use of a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA) is recommended.

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-ACPC with the coupling reagent before adding it to the resin-bound amine. Over-activation can increase the risk of racemization.

  • Temperature Control: Avoid excessive heating during the coupling reaction. If elevated temperatures are necessary to improve yield, optimize for the shortest possible time.

FactorStandard PracticeRecommendation to Minimize Racemization
Additive HOBtHOAt, OxymaPure®
Base DIPEANMM, Collidine
Pre-activation 5-10 minutes1-5 minutes
Temperature AmbientMaintain ambient temperature if possible

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating 2-aminocyclopentanecarboxylic acid?

A1: While the "best" reagent can be sequence-dependent, uronium/aminium salts like HATU and phosphonium salts like PyBOP are highly recommended for sterically hindered amino acids such as ACPC. They generally provide higher coupling efficiencies and lower racemization rates compared to standard carbodiimide reagents.

Q2: Is a double coupling strategy always necessary for 2-aminocyclopentanecarboxylic acid?

A2: Not always, but it is a highly effective strategy to ensure complete coupling, especially when a qualitative test like the Kaiser test indicates the presence of unreacted free amines after the first coupling.

Q3: Can I use microwave-assisted synthesis for coupling 2-aminocyclopentanecarboxylic acid?

A3: Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an excellent technique for difficult couplings involving sterically hindered amino acids. The rapid heating can significantly shorten reaction times and improve coupling efficiency.

Q4: What is the recommended solvent for dissolving Fmoc-2-aminocyclopentanecarboxylic acid and the coupling reagents?

A4: N,N-Dimethylformamide (DMF) is the most commonly used solvent. For sequences prone to aggregation, N-methylpyrrolidone (NMP) is a superior alternative due to its enhanced solvating properties.

Q5: How can I monitor the completion of the coupling reaction?

A5: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by LC-MS.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-2-aminocyclopentanecarboxylic acid

This protocol is a robust method for the incorporation of sterically hindered amino acids.

Workflow for HATU Coupling

hatu_coupling_workflow start Start: Resin with N-terminal amine prepare_solution Prepare Coupling Solution: - Fmoc-ACPC (3.9 equiv) - HATU (3.9 equiv) - DIPEA (8 equiv) - in DMF start->prepare_solution preactivate Pre-activate for 1-5 minutes prepare_solution->preactivate add_to_resin Add activated solution to resin preactivate->add_to_resin couple Couple for 45-60 minutes add_to_resin->couple wash Wash resin with DMF couple->wash kaiser_test Perform Kaiser Test wash->kaiser_test end Coupling Complete kaiser_test->end Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive repeat_coupling->prepare_solution

Caption: Workflow for HATU-mediated coupling of Fmoc-ACPC.

Materials:

  • Resin with deprotected N-terminal amine

  • Fmoc-2-aminocyclopentanecarboxylic acid (3.9 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected and the resin is thoroughly washed with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-ACPC and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue color), a second coupling is recommended.

Protocol 2: PyBOP-Mediated Coupling of Fmoc-2-aminocyclopentanecarboxylic acid

This protocol offers an alternative high-efficiency coupling method with a low risk of racemization.

Materials:

  • Resin with deprotected N-terminal amine

  • Fmoc-2-aminocyclopentanecarboxylic acid (2 equivalents relative to resin loading)

  • PyBOP (2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in the chosen solvent (DMF or DCM). Ensure complete deprotection of the N-terminal Fmoc group and wash the resin.

  • Coupling Solution: In a separate vessel, dissolve Fmoc-ACPC, PyBOP, and DIPEA in the solvent.

  • Coupling: Add the coupling solution to the resin and agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, followed by DCM and Methanol.

  • Monitoring: Check for reaction completion using the Kaiser test. Repeat the coupling if necessary.

Technical Support Center: Overcoming Challenges in ACPC Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing 1-aminocyclopentane-1-carboxylic acid (ACPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating the non-natural amino acid ACPC into a peptide sequence?

A1: The main challenges stem from the sterically hindered nature of ACPC's α-carbon, which is part of a cyclopentyl ring. This steric bulk can lead to:

  • Low coupling efficiency: The cyclopentyl ring can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, or vice-versa, slowing down or preventing peptide bond formation.

  • Increased aggregation: The hydrophobic nature of the cyclopentyl ring may enhance the tendency of the peptide to aggregate on the solid support, further impeding reaction kinetics.

  • Difficulties in purification: The unique conformational constraints imposed by ACPC can alter the chromatographic behavior of the peptide, sometimes leading to peak broadening or co-elution with impurities during RP-HPLC purification.

Q2: Which coupling reagents are most effective for incorporating ACPC?

A2: Due to the steric hindrance of ACPC, more potent coupling reagents are generally required. While no single reagent is universally optimal for all sequences, the following are highly recommended for coupling sterically hindered amino acids and are suitable for ACPC:

  • Uronium/Aminium salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice due to their high reactivity and ability to minimize racemization.[1][2]

  • Phosphonium salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for difficult couplings involving N-methyl or other hindered amino acids.[1][2]

  • Carbodiimides with additives: While less potent, DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like Oxyma Pure or HOAt (1-Hydroxy-7-azabenzotriazole) can be a cost-effective option, though longer coupling times may be necessary.

Q3: How can I monitor the successful incorporation of ACPC into my peptide?

A3: Successful incorporation can be monitored at two key stages:

  • During synthesis: A qualitative ninhydrin (Kaiser) test after the coupling step can indicate the presence of unreacted primary amines. A negative result (clear or yellowish bead color) suggests a complete or near-complete reaction.

  • After synthesis and purification: The most definitive methods are mass spectrometry (MS) to confirm the correct molecular weight of the peptide and Nuclear Magnetic Resonance (NMR) spectroscopy. 2D NMR techniques such as TOCSY and ROESY can confirm the presence of the cyclopentyl ring spin system and its connectivity to the peptide backbone.[3]

Q4: Can ACPC-containing peptides be synthesized using standard automated solid-phase peptide synthesis (SPPS)?

A4: Yes, automated solid-phase peptide synthesis is a suitable method for preparing peptides containing ACPC.[3] However, the standard protocols may need to be optimized to account for the challenges associated with this sterically hindered amino acid, such as extending coupling times or employing more potent coupling reagents.

Troubleshooting Guides

Problem 1: Low Coupling Yield for ACPC or the Subsequent Amino Acid
  • Potential Causes:

    • Insufficient activation of the incoming amino acid.

    • Steric hindrance from the ACPC residue or the growing peptide chain.

    • Peptide aggregation on the solid support.

  • Solutions:

SolutionDetailed Protocol / Experimental Details
Use a More Potent Coupling Reagent Switch from standard carbodiimide-based methods to a uronium/aminium salt like HATU or HBTU, or a phosphonium salt like PyBOP. These reagents are known to be more effective for sterically hindered couplings.[1][2]
Increase Coupling Time and/or Temperature Extend the standard coupling time from 1-2 hours to 4-24 hours. For particularly difficult couplings, consider performing the reaction at an elevated temperature (e.g., 35-50°C), though this should be done with caution as it can increase the risk of side reactions.
Double Coupling After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.
Optimize Solvent Conditions Switch the primary solvent from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties and can help disrupt aggregation. Adding a small percentage of DMSO (e.g., 5-10%) can also be beneficial.[4]
Incorporate Chaotropic Salts Adding chaotropic salts such as LiCl (0.2-0.5 M) to the coupling reaction can disrupt secondary structures and improve reaction efficiency.[4]
Problem 2: Peptide Aggregation During Synthesis
  • Potential Causes:

    • Interchain hydrogen bonding of the growing peptide chains.

    • Increased hydrophobicity due to the ACPC residue.

    • High loading density on the resin.

  • Solutions:

SolutionDetailed Protocol / Experimental Details
Use Aggregation-Disrupting Solvents As mentioned above, switching to NMP or using a DMF/DCM mixture can improve solvation.[4]
Microwave-Assisted Synthesis The use of microwave energy can significantly enhance reaction kinetics and help to overcome aggregation by disrupting intermolecular hydrogen bonds.[4]
Lower Resin Loading Synthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of aggregation.
Incorporate Backbone Protection or Pseudoprolines If the sequence allows, strategically incorporating pseudoproline dipeptides or amino acids with backbone protecting groups (Hmb/Dmb) can effectively disrupt aggregation.[5]
Problem 3: Difficulty in Purification of the Crude ACPC-Peptide
  • Potential Causes:

    • Co-elution of the target peptide with closely related impurities (e.g., deletion sequences).

    • Poor peak shape (broadening or tailing) due to on-column aggregation or interaction with the stationary phase.

    • Low solubility of the crude peptide in the purification solvents.

  • Solutions:

SolutionDetailed Protocol / Experimental Details
Optimize RP-HPLC Gradient Use a shallower gradient of the organic mobile phase (e.g., acetonitrile or methanol) to improve the separation of closely eluting species.
Modify Mobile Phase Additives If TFA (trifluoroacetic acid) is causing issues, consider using a different ion-pairing agent such as formic acid. Adjusting the pH of the mobile phase can also alter the retention characteristics of the peptide and impurities.
Change Stationary Phase If using a C18 column, consider trying a C8 or C4 stationary phase, which are less hydrophobic and may provide different selectivity for ACPC-containing peptides.
Improve Crude Peptide Solubility Before injection, dissolve the crude peptide in a solvent containing a small amount of an organic acid (e.g., acetic acid) or a denaturant like guanidinium hydrochloride (if compatible with your HPLC system) to disrupt aggregates.

Experimental Protocols & Methodologies

General Protocol for Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-ACPC-OH)
  • Resin Swelling: Swell the resin-bound peptide in DMF or NMP for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF (3-5 times).

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-ACPC-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive (blue beads), continue coupling or perform a double coupling.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Visualizations

ACPC_Peptide_Synthesis_Workflow ACPC Peptide Synthesis Workflow start Start: Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-ACPC-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) wash1->coupling monitoring Monitor Coupling (Ninhydrin Test) coupling->monitoring monitoring->coupling Positive (Recouple) wash2 Wash (DMF, DCM) monitoring->wash2 Negative next_cycle Repeat for next amino acid wash2->next_cycle cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage Final Residue next_cycle->deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, NMR) purification->analysis

Caption: Workflow for solid-phase synthesis of an ACPC-containing peptide.

Troubleshooting_Low_Coupling_Yield Troubleshooting Low Coupling Yield with ACPC start Low Coupling Yield Detected (Positive Ninhydrin Test) q1 Is the coupling reagent potent enough? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Switch to HATU, HBTU, or PyBOP q1->a1_no No q2 Is the coupling time sufficient? a1_yes->q2 a2_yes Consider aggregation issues q2->a2_yes Yes a2_no Extend coupling time (4-24h) or perform double coupling q2->a2_no No q3 Is peptide aggregation suspected? a2_yes->q3 a3_yes Use NMP/DMSO solvent, add chaotropic salts, or use microwave synthesis q3->a3_yes Yes a3_no Re-evaluate reagent quality and protocol q3->a3_no No

Caption: Decision tree for troubleshooting low ACPC coupling efficiency.

References

Technical Support Center: Purification of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the stereoisomers of 2-aminocyclopentanecarboxylic acid?

The primary methods for resolving the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. It is often used for analytical purposes to determine enantiomeric purity but can also be applied to preparative separations.

  • Enzymatic Kinetic Resolution: This method employs an enzyme that selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: How can I determine the enantiomeric and diastereomeric purity of my ACPC sample?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The use of a chiral solvating agent (CSA), such as quinine or quinidine, can induce chemical shift differences between the enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee).[2] Diastereomeric excess (de) can often be determined directly from the ¹H NMR spectrum by integrating the signals of the different diastereomers.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - Solvent system is not optimal; the diastereomeric salt is too soluble.- Supersaturation has not been reached.- Impurities are inhibiting crystallization.- Screen a variety of solvents with different polarities.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility.- Ensure the starting material is of high chemical purity.
Low yield of desired diastereomer - The solubility difference between the diastereomeric salts is small in the chosen solvent.- The incorrect stoichiometry of the resolving agent was used.- Crystallization time was too short or too long, leading to co-precipitation or equilibration.- Optimize the solvent system to maximize the solubility difference.- Experiment with different molar ratios of the resolving agent to the racemate.- Monitor the crystallization process over time to find the optimal duration.[3]
Low diastereomeric excess (de) - Co-crystallization of the undesired diastereomer.- Inefficient filtration, leaving mother liquor on the crystals.- The resolving agent is not enantiomerically pure.- Perform recrystallization of the diastereomeric salt.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Verify the enantiomeric purity of the resolving agent.
Oily precipitate instead of crystals - The diastereomeric salt has a low melting point or is an oil at the crystallization temperature.- The concentration of the solution is too high, leading to rapid precipitation.- Try a different solvent system.- Lower the concentration of the solution.- Employ a slower cooling rate.
Chiral HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - The chiral stationary phase (CSP) is not suitable for the analyte.- The mobile phase composition is not optimal.- The temperature is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Adjust the mobile phase composition (e.g., ratio of organic modifier to aqueous phase, type of organic modifier).- Additives like acids (e.g., TFA) or bases (e.g., DEA) can improve resolution for acidic or basic analytes, respectively.[4]- Optimize the column temperature; lower temperatures often increase selectivity.[5]
Peak tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Column overload.- Inappropriate mobile phase pH.- Add a mobile phase modifier to reduce secondary interactions (e.g., a small amount of a competing acid or base).[5]- Dilute the sample and inject a smaller volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Split peaks - Column void or channeling.- Partially blocked frit.- Sample solvent is too strong compared to the mobile phase.- Reverse the column and flush with a strong solvent.- Replace the column inlet frit.- Dissolve the sample in the mobile phase or a weaker solvent.
Ghost peaks - Contamination in the mobile phase, sample, or HPLC system.- Carryover from a previous injection.- Use high-purity solvents and additives.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.[5]

Quantitative Data Summary

The following tables summarize quantitative data for the purification of 2-aminocyclopentanecarboxylic acid stereoisomers based on a scalable synthesis approach.

Table 1: Diastereomeric Ratios Before and After Epimerization

StereoisomerInitial Diastereomeric RatioDiastereomeric Ratio after Epimerization with EtONa
cis vs. trans1.0 : 0.15 : 0.06 : 0.020.21 : 0.02 : 1.0 : 0.15 (in favor of trans)
Data from a study on the epimerization of the stereocenter at the α-position.[2]

Table 2: Yields of Key Purification Steps

StepProductYield
Diastereomeric Salt Crystallization(R,S,S)-amino ester • (D)-DBTA salt58% from ketoester
Hydrogenolysis & Ester Hydrolysis(1S,2S)-2-aminocyclopentanecarboxylic acid salt34.4 g from 60.0 g of hydrobromide salt
Fmoc ProtectionFmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid85%
Data extracted from a scalable synthesis protocol.[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate with (+)-Dibenzoyl-D-tartaric Acid
  • Preparation of the Salt Solution: A crude mixture of the amino ester is added dropwise to a hot solution of (+)-dibenzoyl-D-tartaric acid in acetonitrile.

  • Crystallization: The mixture is stirred and cooled to room temperature, followed by storage in a refrigerator for 12 hours to allow for complete precipitation of the diastereomeric salt.

  • Isolation: The precipitate is collected by filtration and washed with cold acetonitrile.

  • Recrystallization (if necessary): For higher purity, the salt can be recrystallized. To overcome solubility issues with large batches, a mixture of acetonitrile and water can be used as the solvent for subsequent crystallizations. Prolonged heating should be avoided as it can decrease the yield.[1]

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous base (e.g., KHCO₃ and K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether) to yield the enantiomerically enriched free amine.[1]

Protocol 2: Chiral HPLC Method Development for ACPC Stereoisomers
  • Column Screening: Begin by screening a selection of chiral stationary phases (CSPs) from different categories (e.g., polysaccharide-based, macrocyclic antibiotic-based) to identify a column that shows some degree of separation.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Vary the percentage of the alcohol to optimize selectivity and retention time.

    • Reversed Phase: Use a mobile phase of buffered water and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the buffer and the percentage of the organic modifier.

    • Additives: For acidic analytes like ACPC, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. For basic derivatives, a basic modifier (e.g., 0.1% diethylamine) may be beneficial.[4]

  • Temperature Optimization: Evaluate the effect of column temperature on the separation. Generally, lower temperatures can enhance chiral recognition and improve resolution, although this may increase analysis time and backpressure.[5]

  • Flow Rate Adjustment: Optimize the flow rate to achieve a balance between resolution and analysis time. Slower flow rates often lead to better resolution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis racemic_acpc Racemic Mixture of ACPC Stereoisomers diastereomeric_salt Diastereomeric Salt Formation & Crystallization racemic_acpc->diastereomeric_salt filtration Filtration & Washing diastereomeric_salt->filtration recrystallization Recrystallization (Optional) filtration->recrystallization Low Purity liberation Liberation of Enriched Stereoisomer filtration->liberation Sufficient Purity recrystallization->liberation chiral_hplc Chiral HPLC Analysis liberation->chiral_hplc nmr_analysis NMR Analysis (ee/de) liberation->nmr_analysis

Caption: General experimental workflow for the purification and analysis of 2-aminocyclopentanecarboxylic acid stereoisomers.

troubleshooting_decision_tree cluster_cryst Diastereomeric Crystallization cluster_hplc Chiral HPLC start Poor Separation of ACPC Stereoisomers method Which method is being used? start->method no_xtal No Crystals Forming? method->no_xtal Crystallization no_res No Resolution? method->no_res HPLC low_yield Low Yield? no_xtal->low_yield No solvents Screen Solvents & Adjust Concentration no_xtal->solvents Yes low_purity Low Purity (de)? low_yield->low_purity No optimize_conditions Optimize Temp, Time, & Stoichiometry low_yield->optimize_conditions Yes recrystallize Recrystallize Salt low_purity->recrystallize Yes bad_shape Poor Peak Shape? no_res->bad_shape No screen_cols Screen Different CSPs no_res->screen_cols Yes check_overload Check for Overload & Adjust pH/Additives bad_shape->check_overload Yes optimize_mp Optimize Mobile Phase (Solvents, Additives, pH) screen_cols->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp

Caption: Troubleshooting decision tree for the purification of 2-aminocyclopentanecarboxylic acid stereoisomers.

References

Technical Support Center: Synthesis of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminocyclopentanecarboxylic acid (ACPC).

Frequently Asked Questions (FAQs)

Q1: My reaction has resulted in a mixture of cis and trans diastereomers. How can I separate them?

A1: The separation of cis and trans diastereomers of 2-aminocyclopentanecarboxylic acid is a common challenge. The most effective method is typically through crystallization of a suitable salt form. The initially formed cis-adduct can sometimes be epimerized to the more stable trans-isomer by treatment with a base like sodium ethoxide in ethanol.[1] Following epimerization or if you have a mixed isomeric crude product, selective crystallization is employed. For instance, intermediates can be crystallized as hydrochloride salts or with chiral resolving agents like (+)-dibenzoyl-d-tartaric acid ((D)-DBTA), which can efficiently remove impurities and unwanted stereoisomers.[2] Two or three crystallizations from a suitable solvent such as acetonitrile are often sufficient to obtain a pure product.[2]

Q2: I am observing unreacted starting materials in my crude product. What is the best way to remove them?

A2: Removal of unreacted starting materials depends on their chemical properties. For instance, if excess acid (e.g., HBr) is present after salt formation, it can be removed by co-evaporation with a solvent like ethyl acetate.[1][2] It is crucial to remove any traces of unreacted HBr as they can negatively impact subsequent steps like hydrogenolysis.[2] Unreacted ethyl 2-oxocyclopentanecarboxylate and α-phenylethylamine from a reductive amination can often be removed during the work-up and crystallization of the amino ester intermediate.[1][2]

Q3: My NMR spectrum shows unexpected signals, suggesting the presence of byproducts other than stereoisomers. What could they be and how can I avoid them?

A3: Side reactions can lead to various byproducts. If methanol is used as a solvent in certain reaction steps, for example, a small amount of methylated byproduct may be observed in the NMR spectrum.[2][3] To avoid this, consider using alternative solvents. Another potential issue is the formation of N-alkylated byproducts.[3] Careful control of reaction conditions, such as temperature and the choice of reducing agent, can help minimize these side reactions.

Q4: I am having difficulty purifying the final 2-aminocyclopentanecarboxylic acid product using column chromatography. What conditions should I use?

A4: Purifying compounds containing both an amine and a carboxylic acid functional group by standard silica gel chromatography can be challenging due to their zwitterionic nature at neutral pH, leading to streaking and poor separation.[4] For normal-phase chromatography on silica, adding a small amount of an acid (e.g., 0.1% TFA or acetic acid) to the eluent can help by keeping the carboxylic acid protonated.[5] Alternatively, adding a base (e.g., triethylamine or ammonia) can keep the amine in its neutral state.[4][6] However, for zwitterionic compounds, reversed-phase chromatography (C18) is often a better choice, using a mobile phase such as a water/acetonitrile gradient, often with an additive like 0.1% TFA.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Crystallization Prolonged heating during dissolution of the crude material can affect the yield of the recrystallized product.[2]Minimize the heating time required to dissolve the crude solid. Work efficiently, especially on a larger scale.
Incomplete Hydrogenolysis Traces of unreacted acid (e.g., HBr) can interfere with the hydrogenolysis process.[2]Ensure complete removal of any residual acid by co-evaporation with a suitable solvent (e.g., ethyl acetate) before proceeding with hydrogenolysis.[2]
Poor Separation on Silica Gel Column The amino acid interacts strongly with the acidic silica stationary phase, causing streaking and poor resolution.[6]1. Switch to Reversed-Phase Chromatography: Use a C18 column with a water/acetonitrile or water/methanol gradient, typically with 0.1% TFA.[7] 2. Modify the Mobile Phase: For normal-phase silica, add an acid (e.g., acetic acid, TFA) or a base (e.g., triethylamine) to the eluent to suppress ionization.[4][5] 3. Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column.[6]
Difficulty Crystallizing the cis-Amino Ester The cis-amino ester may not readily crystallize as a hydrochloride salt, unlike its trans counterpart.[1][2]Investigate the formation of salts with various other organic and inorganic acids, such as HBr, tartaric acid and its dibenzoyl derivatives, or camphorsulfonic acid, to find a crystalline derivative.[1][2]

Experimental Protocols

Protocol 1: Purification of Diastereomers via Crystallization with a Chiral Resolving Agent

This protocol outlines the purification of the (R,S,S)-amino ester intermediate using (+)-dibenzoyl-d-tartaric acid ((D)-DBTA).

  • Salt Formation: Dissolve the crude amino ester in a suitable solvent, such as acetonitrile.

  • Addition of Resolving Agent: Add a solution of (+)-dibenzoyl-d-tartaric acid in the same solvent to the crude amino ester solution.

  • Crystallization: Allow the mixture to stand, possibly with cooling, to induce crystallization of the desired diastereomeric salt. Prolonged heating should be avoided as it can reduce the yield.[2]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization: If necessary, recrystallize the salt from fresh hot acetonitrile to improve purity. Typically, two or three crystallizations are sufficient.[2]

  • Liberation of the Free Amine: Decompose the purified salt by treating it with an aqueous base (e.g., KHCO3/K2CO3 solution) and extracting the free amine into an organic solvent like diethyl ether.[2]

Protocol 2: Column Chromatography of 2-Aminocyclopentanecarboxylic Acid

This protocol provides a general guideline for the purification of the final amino acid product using reversed-phase chromatography.

  • Column Selection: Choose a C18 reversed-phase flash chromatography column.

  • Sample Preparation: Dissolve the crude 2-aminocyclopentanecarboxylic acid in a minimal amount of the mobile phase or a suitable solvent.

  • Mobile Phase Preparation: Prepare two solvents for a gradient elution:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Elution: Load the sample onto the column and begin the elution. Gradually increase the proportion of Solvent B to elute the compound. The exact gradient will need to be optimized based on TLC or analytical HPLC data.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_final Final Product crude Crude 2-ACPC (Mixture of Stereoisomers) salt Salt Formation with Chiral Resolving Agent (e.g., (D)-DBTA) crude->salt Dissolve in Acetonitrile crystallization Selective Crystallization (2-3 cycles) salt->crystallization Cool to Induce Precipitation liberation Liberation of Free Amine (Base Treatment) crystallization->liberation Aqueous Base & Extraction pure Pure Stereoisomer of 2-ACPC Intermediate liberation->pure

Caption: Workflow for the purification of 2-ACPC stereoisomers.

troubleshooting_logic node_action node_action start Poor Separation on Silica Column? option1 Switch to Reversed-Phase (C18) start->option1 Yes option2 Modify Mobile Phase (Normal Phase) start->option2 Yes option3 Change Stationary Phase (Normal Phase) start->option3 Yes action2a Add 0.1% TFA or Acetic Acid to Eluent option2->action2a For acidic compounds action2b Add Triethylamine to Eluent option2->action2b For basic compounds action3 Use Alumina or Amine-Functionalized Silica

Caption: Decision tree for troubleshooting column chromatography.

References

Troubleshooting low yield in 2-aminocyclopentanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-aminocyclopentanecarboxylic acid (ACPC), a crucial building block for peptide foldamers and other pharmaceutical applications. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the synthesis of 2-aminocyclopentanecarboxylic acid is significantly lower than expected. What are the common causes?

A1: Low overall yield in ACPC synthesis can stem from several factors throughout the multi-step process. The most common issues include incomplete reactions, formation of undesired stereoisomers, and losses during purification steps. Reductive amination of 2-oxocyclopentane carboxylate is a key step where inefficiencies often arise. Initial attempts using sodium borohydride (NaBH₄) in ethanol at room or elevated temperatures may be unsuccessful, leading to poor conversion.[1] Additionally, the purification of intermediates, particularly through crystallization, can lead to significant material loss if not optimized. For instance, prolonged heating during the dissolution of crude material for recrystallization has been noted to decrease the yield of the desired product.[2]

Q2: I am struggling with the reductive amination step. How can I improve the conversion of the ketoester to the amino ester?

A2: To improve the conversion during reductive amination, a change in the reaction conditions and reagents can be highly effective. A successful strategy involves the azeotropic removal of water followed by reduction with NaBH₄ in isobutyric acid. This combination of reagents has been shown to achieve complete conversion of the starting ketoester.

Experimental Protocol: Optimized Reductive Amination

Step Procedure Reagents & Conditions Notes
1Imine FormationEthyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, isobutyric acid, tolueneThe mixture is heated to 70°C for 2 hours, followed by azeotropic distillation to remove water.
2ReductionSodium borohydride (NaBH₄)The reduction is performed after the azeotropic removal of water.
3Work-upAcidic work-up with 5 M HClThis step can result in the formation of a precipitate which can be further processed to recover additional product.[3]
4ExtractionDiethyl ether, 1 M HCl, 30% NaOHThe product is extracted into the organic phase after basification.

Q3: My reaction is producing a mixture of cis and trans diastereomers. How can I control the stereochemistry or separate the isomers?

A3: The formation of diastereomers is a common challenge. The initially formed cis-adduct can often be epimerized to the more stable trans-isomer.[2] This can be achieved by treating the crude amino ester with a base like sodium ethoxide in ethanol. The reaction is typically performed at 30–35 °C overnight to favor the formation of the trans-isomer.[1][2]

Separation of diastereomers is often achieved through crystallization. The use of a chiral resolving agent, such as (+)-dibenzoyl-d-tartaric acid ((D)-DBTA), can facilitate the selective crystallization of one diastereomer.[2] Repeated crystallizations from a suitable solvent like acetonitrile are often necessary to obtain a pure stereoisomer.[2]

Q4: I am having difficulty with the crystallization and purification of the amino ester intermediate. What can I do to improve this?

A4: Crystallization can be challenging, and yields can vary significantly.[1] One key factor is the solvent system used for recrystallization. If prolonged heating is required to dissolve the crude solid in a single solvent like acetonitrile, this can negatively impact the yield.[2] To circumvent this, a mixed solvent system, such as acetonitrile and water, can be employed. The addition of water increases the solubility of the crude material, facilitating dissolution at a lower temperature, while subsequent increases in water concentration can promote precipitation.[2]

Q5: The N-benzyl deprotection step (hydrogenolysis) is slow or incomplete. How can I optimize this reaction?

A5: Cleavage of the N-benzyl bond can indeed be challenging, sometimes requiring high pressure or a large catalyst load.[2] However, smooth hydrogenolysis can be achieved under normal pressure. The reaction of the hydrobromide salt of the N-benzylated amino ester in methanol at 45°C with 10% palladium on activated carbon (10% w/w) has been shown to proceed to completion within 5-6 hours.[2] It is crucial to ensure that any unreacted hydrobromic acid (HBr) is removed before this step, as it can negatively affect the hydrogenolysis process.[4]

Troubleshooting Summary Table

Issue Potential Cause Recommended Solution Reference
Low Overall YieldIncomplete reductive aminationUse azeotropic distillation and NaBH₄ in isobutyric acid.
Loss during crystallizationUse a mixed solvent system (e.g., acetonitrile/water) to avoid prolonged heating.[2]
Poor StereoselectivityUnfavorable cis/trans ratioPerform epimerization using sodium ethoxide in ethanol.[2]
Incomplete N-benzyl DeprotectionInefficient hydrogenolysis conditionsUse 10% Pd/C in methanol at 45°C under normal H₂ pressure. Ensure removal of excess HBr.[2][4]
Difficulty in PurificationPoor crystallizationOptimize the recrystallization solvent and consider using a chiral resolving agent.[2]

Visual Guides

Troubleshooting_Workflow start Low Yield Observed check_step Identify Problematic Step start->check_step reductive_amination Reductive Amination? check_step->reductive_amination purification Purification/Crystallization? check_step->purification deprotection N-Benzyl Deprotection? check_step->deprotection solution_ra Optimize Conditions: - Azeotropic water removal - NaBH4 in isobutyric acid reductive_amination->solution_ra Yes solution_purification Optimize Crystallization: - Use mixed solvents (MeCN/H2O) - Use chiral resolving agent purification->solution_purification Yes solution_deprotection Optimize Hydrogenolysis: - 10% Pd/C, MeOH, 45°C - Ensure removal of excess acid deprotection->solution_deprotection Yes end Yield Improved solution_ra->end solution_purification->end solution_deprotection->end

Caption: A decision tree for troubleshooting low yield in 2-aminocyclopentanecarboxylic acid synthesis.

Reaction_Pathway cluster_0 Synthesis of trans-ACPC Intermediate cluster_1 Final Product Formation Ketoester Ethyl 2-oxocyclopentane- carboxylate Imine Imine Intermediate Ketoester->Imine Reductive Amination (α-phenylethylamine) AminoEster_crude Crude Amino Ester (cis/trans mixture) Imine->AminoEster_crude Reduction (NaBH4) AminoEster_trans Pure trans-Amino Ester AminoEster_crude->AminoEster_trans Epimerization & Crystallization DeprotectedAmine Deprotected Amino Ester AminoEster_trans->DeprotectedAmine Hydrogenolysis (Pd/C, H2) ACPC 2-Aminocyclopentane- carboxylic Acid (ACPC) DeprotectedAmine->ACPC Ester Hydrolysis

Caption: A simplified workflow for the synthesis of 2-aminocyclopentanecarboxylic acid.

References

Validation & Comparative

A Comparative Guide to the Conformational Analysis of 2-Aminocyclopentanecarboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational properties of L-proline, a cornerstone of protein structure, and 2-aminocyclopentanecarboxylic acid (ACPC), a versatile synthetic building block used in peptidomimetics and foldamer chemistry. Understanding the distinct conformational landscapes of these five-membered ring systems is critical for the rational design of novel therapeutics, catalysts, and biomaterials.

Introduction

Proline's unique cyclic structure imparts exceptional rigidity to peptide backbones, making it a crucial residue for inducing turns and stabilizing specific secondary structures in proteins.[1] Its pyrrolidine ring, however, is not static; it exists in a dynamic equilibrium between two puckered states and can influence the slow cis/trans isomerization of the preceding peptide bond.[2][3]

2-Aminocyclopentanecarboxylic acid (ACPC) serves as a powerful proline analogue. As a β-amino acid, its incorporation into peptides creates novel backbone structures.[4] The carbocyclic nature of ACPC provides conformational constraints similar to proline, yet the absence of the ring nitrogen in the backbone and the additional stereochemical possibilities (cis/trans isomers) offer a distinct and tunable conformational profile.[4][5] This guide delves into the structural nuances of both molecules, supported by experimental and computational data.

Conformational Equilibria: A Head-to-Head Comparison

The primary conformational features of both molecules are dominated by the puckering of their five-membered rings and, in the case of proline, the isomerization of the X-Pro peptide bond.

Ring Puckering

The five-membered rings of both proline and ACPC are non-planar and adopt "puckered" conformations to relieve torsional strain.

  • Proline: The pyrrolidine ring predominantly adopts two "envelope" conformations, termed Cγ-endo (DOWN) and Cγ-exo (UP).[6] In the endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the exo pucker, it is on the opposite side.[6] The energy barrier for interconversion between these states is relatively low, estimated at 2-5 kcal/mol, allowing for rapid exchange on the picosecond timescale at room temperature.[3][6] The Cγ-endo pucker is often associated with more extended peptide conformations, whereas the Cγ-exo pucker is linked to more compact structures like the polyproline II (PPII) helix.[6]

  • 2-Aminocyclopentanecarboxylic Acid (ACPC): The cyclopentane ring of ACPC is more flexible than proline's pyrrolidine ring. It can adopt both envelope (one atom out of the plane) and twist (two adjacent atoms out of the plane) conformations. These are often described by pseudorotation, with two main regions referred to as North (N) and South (S) puckers. The stereochemistry of the substituents is paramount:

    • trans-ACPC: Oligomers of trans-ACPC have been shown crystallographically to adopt a highly stable 12-helix secondary structure.[7]

    • cis-ACPC: In contrast, oligomers of cis-ACPC favor an extended, sheet-like structure.[8] This stark difference highlights the power of stereochemistry in dictating the conformational landscape of ACPC-containing peptides.

Proline Cis/Trans Isomerization

A defining feature of proline is the significant energy barrier (~20 kcal/mol) to rotation around the peptide bond preceding it (the ω angle).[3][6] This leads to slow isomerization between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations, a process that can be a rate-limiting step in protein folding.[3] The cis conformation, while sterically less favored than trans for most amino acids, is significantly more accessible for proline.[9] In protein structures, cis-proline residues show a strong preference for the Cγ-endo (DOWN) ring pucker.[10]

Quantitative Conformational Data

The following tables summarize key quantitative data derived from experimental and computational studies.

ParameterProline2-Aminocyclopentanecarboxylic Acid (ACPC)Reference(s)
Ring System Pyrrolidine (heterocycle)Cyclopentane (carbocycle)[1][4]
Backbone Type α-amino acidβ-amino acid[1][4]
Primary Pucker Types Cγ-endo (DOWN), Cγ-exo (UP)Envelope, Twist (North/South)[6][7][8]
Ring Pucker Energy Barrier 2 - 5 kcal/molGenerally low, dependent on substitution[3][6]
Peptide Bond Isomerization Slow cis/trans (barrier ~20 kcal/mol)Not applicable (no backbone ring atom)[3][6]

Table 1. High-level comparison of proline and ACPC conformational features.

Pucker Stateχ1 (N-Cα-Cβ-Cγ)χ2 (Cα-Cβ-Cγ-Cδ)χ3 (Cβ-Cγ-Cδ-N)Typical Backbone State AssociationReference(s)
Cγ-endo (DOWN) +χ₁-χ₂+χ₃Extended, β-turns[6][11]
Cγ-exo (UP) -χ₁+χ₂-χ₃Compact, PPII helix, α-helix[6][11]

Table 2. Typical endocyclic dihedral angles and associated backbone conformations for L-proline puckering. The exact values vary, but the signs are characteristic.

Visualizing Conformational Analysis and Equilibria

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy Data Conformational Ensemble & Energetics NMR->Data XRAY X-ray Crystallography XRAY->Data CD Circular Dichroism CD->Data MD Molecular Dynamics MD->Data QM Quantum Mechanics QM->Data Compound Amino Acid (Proline or ACPC) Compound->NMR Compound->XRAY Compound->CD Compound->MD Compound->QM

conformational_equilibria

Experimental Protocols

Accurate conformational analysis relies on a combination of experimental and computational techniques.[9][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of molecules.[13]

  • Objective: To determine the populations of different conformers (ring puckers, cis/trans isomers) in solution.

  • Methodology:

    • Sample Preparation: The amino acid derivative or peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration typically in the range of 1-10 mM.[14][15]

    • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field spectrometer (e.g., 500 MHz or higher).[16]

      • ¹H NMR: Provides information on chemical shifts and scalar couplings (³J-couplings). Vicinal ³J(H,H) coupling constants are particularly informative and can be related to dihedral angles via Karplus-type equations.[1][14]

      • 2D COSY/TOCSY: Used to assign proton resonances within the ring system.[16]

      • 2D NOESY/ROESY: Detects through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for structure calculation. This is essential for distinguishing cis and trans isomers in proline.[16]

      • ¹³C NMR: Can be used to study conformation, especially with ¹³C-enriched samples, where ¹³C-¹³C coupling constants provide dihedral information.[12]

    • Data Analysis: Coupling constants are measured and used to calculate the population of different pucker states. NOE/ROE intensities are used to determine interproton distances, which define the overall molecular conformation and distinguish between cis and trans proline isomers.[14]

X-ray Crystallography

This technique provides an atomic-resolution view of the molecule's conformation in the solid state.

  • Objective: To determine the precise three-dimensional structure, including bond lengths, angles, and dihedral angles.

  • Methodology:

    • Crystallization: The purified compound is crystallized by slowly increasing its concentration in the presence of a precipitant. Vapor diffusion (hanging drop or sitting drop) is a common method.[17] A variety of conditions (pH, temperature, precipitant type) are screened to find those that yield high-quality, single crystals.

    • Data Collection: A suitable crystal is mounted and exposed to a collimated X-ray beam, typically at a synchrotron source. The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.[18]

    • Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.[19] The "phase problem" is solved using methods like direct methods or molecular replacement to generate an initial electron density map.[19] An atomic model is then built into the map and computationally refined to best fit the experimental data.[18]

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic picture of the conformational landscape, complementing static experimental data.

  • Objective: To explore the accessible conformational space, determine the relative free energies of different states, and understand the pathways of conformational transitions.

  • Methodology:

    • System Setup: An initial 3D structure of the molecule is generated. It is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water).[20]

    • Force Field Selection: A molecular mechanics force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.[21]

    • Equilibration: The system's energy is first minimized. Then, the system is gradually heated to the target temperature and the pressure is adjusted under position restraints to allow the solvent to equilibrate around the molecule.[22]

    • Production Run: The restraints are removed, and Newton's equations of motion are integrated over time (typically with femtosecond time steps) for a duration ranging from nanoseconds to microseconds, generating a trajectory of atomic positions and velocities.[2][20]

    • Analysis: The trajectory is analyzed to identify populated conformational states, calculate thermodynamic properties (e.g., free energy surfaces), and measure structural parameters like dihedral angles and RMSD over time.[20]

Conclusion

Both proline and 2-aminocyclopentanecarboxylic acid are powerful tools for controlling molecular conformation.

  • Proline offers a bistable system governed by two distinct equilibria: a rapid Cγ-endo/exo ring pucker and a slow cis/trans isomerization of the preceding peptide bond. This unique combination provides both local flexibility and the ability to act as a conformational switch, profoundly influencing peptide and protein structure.

  • 2-Aminocyclopentanecarboxylic Acid provides a more tunable and stereochemically-driven approach to conformational control. The choice between cis and trans isomers allows for the rational design of peptides that will adopt either extended sheet-like structures or well-defined helices. Its carbocyclic nature avoids the complexities of cis/trans isomerization, offering a more predictable constraint.

For drug development professionals and researchers, the choice between these building blocks depends on the desired outcome. Proline is ideal for mimicking natural protein turns and introducing dynamic switching behavior. ACPC, on the other hand, is superior for the de novo design of novel, stable secondary structures (foldamers) where predictable and robust folding is the primary objective. A thorough understanding of their individual conformational signatures, as outlined in this guide, is essential for their effective application.

References

A Comparative Guide to the Structural Analysis of ACPC-Containing Peptides by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is crucial for designing novel therapeutics and biomaterials. The incorporation of conformationally constrained amino acid analogs, such as 2-aminocyclopentanecarboxylic acid (ACPC), is a powerful strategy to pre-organize peptides into specific secondary structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of these modified peptides. This guide provides a comprehensive comparison of NMR analysis with other structural biology techniques, featuring supporting experimental data and detailed protocols for the structural determination of ACPC-containing peptides.

Introduction to ACPC-Containing Peptides and the Role of NMR

ACPC is a cyclic β-amino acid that, when incorporated into a peptide backbone, restricts the available conformational space, leading to the formation of stable and predictable secondary structures known as foldamers.[1][2] In particular, oligomers of trans-ACPC have been shown to form a well-defined 12-helix, a novel secondary structure characterized by a series of 12-membered hydrogen-bonded rings.[2][3]

NMR spectroscopy is uniquely suited for studying ACPC-containing peptides because it provides detailed structural and dynamic information in solution, which is often the biologically relevant environment.[4][5] This is in contrast to X-ray crystallography, which provides a static picture of the molecule in a crystalline state. While both techniques are powerful, they can reveal different aspects of a peptide's conformational landscape.

Comparison of Structural Analysis Techniques: NMR vs. X-ray Crystallography

The choice of structural biology technique depends on the specific research question and the properties of the peptide. Here, we compare NMR spectroscopy and X-ray crystallography for the analysis of ACPC-containing peptides.

FeatureNMR SpectroscopyX-ray Crystallography
Sample Phase SolutionCrystalline Solid
Information Content 3D structure, dynamics, conformational equilibria, intermolecular interactionsHigh-resolution static 3D structure
Molecular Weight Limit Typically < 30 kDa for routine analysisNo strict upper limit, but crystallization is the bottleneck
Sample Requirements Soluble, stable sample at high concentration (>0.5 mM)Well-ordered single crystals
Hydrogen Atom Detection Direct observation of protons and their interactionsGenerally not observed due to low electron density
Key Output Ensemble of structures representing solution dynamics, NOE-derived distance restraints, J-coupling-derived dihedral angle restraintsA single, high-resolution electron density map yielding a precise atomic model

Case Study: The 12-Helix of a trans-ACPC Hexamer

A hexamer of trans-ACPC, specifically Boc-(trans-ACPC)6-OBn, has been structurally characterized by X-ray crystallography, revealing a well-defined right-handed 12-helix in the solid state.[3] Circular dichroism (CD) spectroscopy of this hexamer in methanol shows a spectrum consistent with a helical conformation, suggesting that the 12-helix is also the predominant structure in solution.[3]

Expected NMR Signatures for a trans-ACPC 12-Helix:
NMR ParameterExpected Observation for a 12-HelixStructural Implication
NOEs Strong sequential NH(i) to NH(i+1) cross-peaks. Medium-range NOEs between the CαH of residue i and the NH of residue i+2 and i+3.Proximity of backbone protons consistent with a helical fold.
³J(HNCαH) Coupling Constants Small values (typically < 6 Hz)Indicates a helical conformation for the backbone dihedral angle φ.
Temperature Coefficients of Amide Protons Small negative values (< -4.5 ppb/K)Suggests that the amide protons are involved in intramolecular hydrogen bonds, a hallmark of stable secondary structures.
Chemical Shift Dispersion Good dispersion of amide and α-proton resonancesIndicates a well-folded peptide, as opposed to a random coil where resonances would be more clustered.

Experimental Protocols

I. Sample Preparation for NMR Spectroscopy
  • Peptide Synthesis and Purification: The ACPC-containing peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[3][5]

  • Sample Dissolution: The lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O 9:1 v/v) to a final concentration of 1-5 mM.[7]

  • Internal Standard: A small amount of a reference compound, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.[7]

  • pH Adjustment (for aqueous samples): The pH of the sample is adjusted to the desired value (typically between 4 and 6 to minimize amide proton exchange with the solvent).[7]

II. NMR Data Acquisition and Analysis Workflow

A standard suite of 2D NMR experiments is acquired to determine the structure of the ACPC-containing peptide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation cluster_output Final Output Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Sample_Dissolution TOCSY 2D TOCSY Sample_Dissolution->TOCSY NOESY 2D NOESY/ROESY Sample_Dissolution->NOESY HSQC 2D ¹H-¹³C HSQC (optional) Sample_Dissolution->HSQC Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOESY->Resonance_Assignment HSQC->Resonance_Assignment Restraint_Generation Generate Distance & Dihedral Restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation & Refinement Structure_Calculation->Structure_Validation Structural_Ensemble Ensemble of Solution Structures Structure_Validation->Structural_Ensemble

NMR Data Acquisition and Structure Calculation Workflow
  • Resonance Assignment:

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system.[4]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other (< 5 Å). This information is used to link adjacent amino acid residues (sequential assignment) and to identify long-range contacts that define the peptide's fold.[4][8]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can aid in resolving resonance overlap.[7]

  • Structural Restraint Generation:

    • Distance Restraints: The intensities of NOE cross-peaks are converted into upper-limit distance restraints between pairs of protons.

    • Dihedral Angle Restraints: Scalar coupling constants (³J) between adjacent protons, particularly ³J(HNCαH), are used to restrain the backbone dihedral angles (φ) using the Karplus equation.

  • Structure Calculation and Validation:

    • The collected restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that are consistent with the experimental data.[8]

    • The quality of the final ensemble of structures is assessed using various validation tools to check for stereochemical quality and agreement with the experimental restraints.

Logical Relationship for Technique Selection

The decision to use NMR or another structural biology technique is based on a logical progression of considerations about the sample and the desired information.

Technique_Selection Start Peptide Sample Soluble Is the peptide soluble at high concentration? Start->Soluble Crystallizes Does the peptide form high-quality crystals? Soluble->Crystallizes Yes Other Consider other techniques (e.g., Cryo-EM for large complexes, CD for secondary structure) Soluble->Other No NMR Use NMR Spectroscopy Crystallizes->NMR No XRay Use X-ray Crystallography Crystallizes->XRay Yes

Decision tree for selecting a structural biology technique.

Conclusion

NMR spectroscopy is an indispensable tool for the structural analysis of ACPC-containing peptides, providing critical insights into their solution-state conformations and dynamics. While X-ray crystallography can yield high-resolution static structures, NMR offers a complementary view of the peptide's behavior in a more biologically relevant environment. By combining information from both techniques, researchers can gain a comprehensive understanding of the structural landscape of these fascinating and potentially therapeutic molecules. The detailed protocols and comparative data presented in this guide are intended to aid in the effective application of NMR for the structural elucidation of novel ACPC-containing foldamers.

References

Peptides with 2-Aminocyclopentanecarboxylic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of peptides incorporating 2-aminocyclopentanecarboxylic acid (ACPC). By constraining peptide conformations, ACPC serves as a valuable tool in designing peptidomimetics with enhanced potency, selectivity, and metabolic stability. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes associated biological pathways.

Introduction to 2-Aminocyclopentanecarboxylic Acid in Peptidomimetics

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in peptide chemistry and drug discovery.[1] Its rigid cyclopentane ring restricts the torsional angles of the peptide backbone, leading to more predictable and stable secondary structures, such as helices and turns.[1] This conformational control is instrumental in mimicking the bioactive conformations of natural peptides, often resulting in improved biological activity and resistance to proteolytic degradation.[1] Peptides incorporating ACPC have shown promise in a range of therapeutic areas, including as opioid receptor modulators, and have demonstrated potential for antimicrobial and anticancer activities.[1][2] This guide will explore the biological impact of incorporating ACPC into peptide sequences, with a focus on comparative data.

Opioid Receptor Modulation: Morphiceptin Analogs

A significant area of research for ACPC-containing peptides has been in the development of analogs of morphiceptin, a selective μ-opioid receptor agonist. In these analogs, the proline residue at position two is replaced by different stereoisomers of ACPC.[2][3] The stereochemistry of the ACPC residue has been shown to be critical for receptor affinity and activity.

Comparative Opioid Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of morphiceptin and its analogs containing various stereoisomers of 2-aminocyclopentanecarboxylic acid for μ- and δ-opioid receptors. The data is presented as the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.

CompoundSequenceμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
MorphiceptinTyr-Pro-Phe-Pro-NH225>10,000
ACPC Analog 1 Tyr-(1R,2S)-cis-Acpc-Phe-Pro-NH2 43 >10,000
ACPC Analog 2Tyr-(1S,2R)-cis-Acpc-Phe-Pro-NH2>10,000>10,000
ACPC Analog 3Tyr-(1R,1R)-trans-Acpc-Phe-Pro-NH2>10,000>10,000
ACPC Analog 4Tyr-(1S,1S)-trans-Acpc-Phe-Pro-NH2>10,000>10,000

Data compiled from literature reports.[2][3][4]

The data clearly indicates that the stereochemistry of the ACPC residue is a determining factor for μ-opioid receptor binding. The analog containing the (1R,2S)-cis-Acpc residue (Analog 1) retains high affinity for the μ-receptor, comparable to the parent peptide, morphiceptin.[2][3] In contrast, other stereoisomers lead to a dramatic loss of affinity.[2][3] This highlights the stringent conformational requirements for receptor recognition and the utility of ACPC in probing these requirements.

Signaling Pathway of μ-Opioid Receptors

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it initiates a signaling cascade that leads to analgesia and other physiological effects. The general mechanism is depicted below.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR μ-Opioid Receptor (GPCR) Ligand->GPCR Binding G_protein Gα(i/o)βγ GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ion_channel Ion Channel (e.g., K+) G_protein->Ion_channel Modulation ATP ATP cAMP cAMP ATP->cAMP AC Effector Cellular Response (e.g., Analgesia) cAMP->Effector Ion_channel->Effector

μ-Opioid Receptor Signaling Pathway

Antimicrobial and Anticancer Potential

Peptide foldamers incorporating β-amino acids, such as ACPC, have been noted for their potential as antimicrobial and anticancer agents.[1] The conformational stability endowed by ACPC can lead to peptides that mimic the amphipathic structures of natural antimicrobial and anticancer peptides, which are crucial for their membrane-disrupting mechanisms of action.

While the literature suggests broad biological activities including anticancer, antibacterial, and antiviral properties for peptides containing conformationally constrained β-amino acids like ACPC, specific comparative studies with quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal inhibitory concentration [IC50]) for ACPC-containing peptides versus standard antimicrobial or anticancer agents are not as readily available as for opioid receptor modulation.[1] The development of such peptides is an active area of research, and future studies are expected to provide more detailed comparative data.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a representative method for determining the binding affinity of a test compound to opioid receptors.

Materials:

  • Receptor source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

  • Radioligand: [3H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compound: ACPC-containing peptide.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the ACPC-peptide, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.

Materials:

  • Bacterial strain of interest.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • ACPC-containing peptide.

  • Sterile 96-well polypropylene microtiter plates.

  • Spectrophotometer.

Procedure:

  • Peptide Preparation: Prepare a stock solution of the ACPC-peptide and make serial two-fold dilutions in MHB in the microtiter plate.

  • Inoculum Preparation: Grow the bacterial strain overnight and dilute it in fresh MHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Anticancer Activity Assay (MTT Assay for Cell Viability)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • ACPC-containing peptide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[6]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the ACPC-peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the peptide that reduces cell viability by 50%) can be determined by plotting cell viability against peptide concentration.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of peptides containing 2-aminocyclopentanecarboxylic acid.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Interpretation Peptide_Design Peptide Design (Incorporate ACPC) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Cleavage_Purification Cleavage & HPLC Purification SPPS->Cleavage_Purification Characterization Mass Spectrometry & NMR Cleavage_Purification->Characterization Opioid_Assay Opioid Receptor Binding Assay Characterization->Opioid_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Characterization->Antimicrobial_Assay Anticancer_Assay Anticancer Cell Viability Assay Characterization->Anticancer_Assay Data_Analysis Determine Ki, MIC, IC50 Opioid_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Peptide_Design

Workflow for ACPC-Peptide Evaluation

Conclusion

The incorporation of 2-aminocyclopentanecarboxylic acid into peptide sequences is a powerful strategy for developing potent and selective therapeutic leads. As demonstrated with morphiceptin analogs, the stereochemistry of ACPC is critical for achieving high-affinity interactions with biological targets. While the full potential of ACPC-containing peptides in antimicrobial and anticancer applications is still being explored, the conformational constraints imposed by this unique amino acid offer a promising avenue for the design of novel peptidomimetics with enhanced biological activity and stability. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this exciting class of molecules.

References

Comparative analysis of cyclic amino acid constraints in peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of cyclic constraints into peptides is a powerful strategy to enhance their therapeutic potential. By reducing conformational flexibility, cyclization can lead to improved receptor binding affinity, increased proteolytic stability, and enhanced cell permeability compared to their linear counterparts. This guide provides a comparative analysis of different cyclic amino acid constraints, supported by experimental data, detailed protocols for key experiments, and visualizations of relevant workflows.

Comparative Analysis of Cyclic Constraints

The choice of cyclization strategy significantly impacts the physicochemical and pharmacological properties of a peptide. The most common methods involve the formation of amide (lactam) bridges or disulfide bonds.

Lactam Bridges: These are formed by the condensation of a carboxylic acid and an amine group from the side chains of amino acids such as aspartic acid, glutamic acid, lysine, or ornithine. This type of constraint offers a high degree of conformational rigidity.

Disulfide Bridges: Formed by the oxidation of two cysteine residues, disulfide bonds are a common feature in naturally occurring cyclic peptides. While providing significant conformational constraint, they can be susceptible to reduction in biological environments.

Other strategies include the use of "stapled" peptides, which incorporate unnatural amino acids to form a hydrocarbon linkage, and head-to-tail cyclization, where the N-terminus and C-terminus of the peptide are joined.

Data Presentation: A Quantitative Comparison

To illustrate the impact of different cyclic constraints on peptide performance, the following tables summarize key experimental data from comparative studies.

Table 1: Comparison of Binding Affinity (IC50) for α-Conotoxin SI Analogues

This table presents a direct comparison of the binding affinity of the native disulfide-bridged α-conotoxin SI with its lactam-bridged analogues for the nicotinic acetylcholine receptor (nAChR). The data highlights that replacing the Cys(3)-Cys(13) disulfide loop with a lactam bridge can, in one orientation, significantly increase binding affinity.[1][2]

PeptideConstraint TypeTargetIC50 (nM)Fold Change vs. Native
α-Conotoxin SI (native)Disulfide (Cys2-Cys7, Cys3-Cys13)nAChR100-
Lactam Analogue 1 (Glu2-Lys7)Lactam BridgenAChR>10,000>100-fold decrease
Lactam Analogue 2 (Glu3-Lys13)Lactam BridgenAChR6,00060-fold decrease
Lactam Analogue 3 (Lys3-Glu13) Lactam Bridge nAChR 1.4 ~70-fold increase
Table 2: Comparative Proteolytic Stability of Linear vs. Cyclic Peptides

Cyclization is a well-established method to improve the resistance of peptides to enzymatic degradation. This table provides a summary of the half-life of a linear peptide and its cyclic counterpart in rat plasma.

PeptideConstraint TypeHalf-life (t½) in rat plasma (min)Reference
LR18Linear62.12 ± 5.66[3]
C-LR18Head-to-tail Cyclization209.45 ± 20.21[3]
HAV4Linear~144[4]
cHAVc3Disulfide Bridge~777[4]
Table 3: Comparative Cell Permeability

While it is often postulated that cyclic peptides have better cell permeability than their linear counterparts, experimental evidence suggests this is not a universal rule and is highly dependent on the specific peptide sequence and the nature of the cyclic constraint.[5][6] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess passive permeability.

Peptide TypeGeneral Observation on Cell PermeabilityKey Influencing Factors
Linear PeptidesGenerally low, but sequence-dependent.Hydrophobicity, hydrogen bonding potential.
Cyclic PeptidesCan be higher than linear counterparts, but not always.[5]Conformational flexibility, intramolecular hydrogen bonding, polarity of the macrocycle.

Note: As with proteolytic stability, direct side-by-side quantitative data for the cell permeability of the same peptide with different cyclization strategies is limited. The provided information reflects the general consensus in the field.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Solid-Phase Peptide Synthesis (SPPS) and On-Resin Head-to-Tail Cyclization

This protocol outlines the general steps for synthesizing a linear peptide on a solid support and subsequently cyclizing it in a head-to-tail fashion.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the C-terminus of the next Fmoc-protected amino acid using a coupling reagent and couple it to the deprotected N-terminus of the resin-bound peptide.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Side-Chain Deprotection (for cyclization): Selectively deprotect the side chains of the amino acids that will form the cyclic bond, if applicable.

  • On-Resin Cyclization:

    • Deprotect the N-terminal Fmoc group of the linear peptide.

    • Activate the C-terminal carboxyl group using a suitable coupling reagent.

    • Allow the intramolecular cyclization reaction to proceed.

  • Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Proteolytic Stability Assay using HPLC

This protocol describes a general method to assess the stability of a peptide in the presence of serum.

Materials:

  • Cyclic peptide of interest

  • Human or rat serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • HPLC system with a C18 column

Protocol:

  • Peptide Incubation: Incubate the cyclic peptide at a final concentration of 50 µM with 50% human or rat serum in PBS at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate serum proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the peptide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Cyclic peptide of interest

  • Buffer solutions (e.g., PBS at different pH values)

  • LC-MS/MS or UV-Vis spectrophotometer for quantification

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Donor Solution: Prepare a solution of the cyclic peptide in the donor buffer.

  • Acceptor Solution: Fill the wells of the acceptor plate with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    where [drug] is the concentration of the peptide, V is the volume of the respective compartment, Area is the surface area of the membrane, and Time is the incubation time.

Mandatory Visualization

Experimental Workflow for Comparative Analysis of Constrained Peptides

The following diagram illustrates a typical experimental workflow for the comparative analysis of a linear peptide and its cyclized analogue.

G cluster_synthesis Synthesis & Purification cluster_assays Biological & Physicochemical Assays cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (SPPS) Linear_Peptide Linear Peptide SPPS->Linear_Peptide Cyclization Cyclization (e.g., Lactam or Disulfide) Linear_Peptide->Cyclization Purification HPLC Purification Linear_Peptide->Purification For Linear Control Cyclic_Peptide Cyclic Peptide Cyclization->Cyclic_Peptide Cyclic_Peptide->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Binding_Assay Binding Affinity Assay (e.g., IC50, Kd) Characterization->Binding_Assay Stability_Assay Proteolytic Stability Assay (e.g., Serum Half-life) Characterization->Stability_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Characterization->Permeability_Assay Comparative_Analysis Comparative Analysis of Linear vs. Cyclic Peptide Binding_Assay->Comparative_Analysis Stability_Assay->Comparative_Analysis Permeability_Assay->Comparative_Analysis

Caption: Experimental workflow for the comparative analysis of linear and cyclized peptides.

Signaling Pathway Inhibition by a Constrained Peptide

The following diagram illustrates a simplified signaling pathway and how a constrained cyclic peptide can act as an inhibitor of a protein-protein interaction (PPI).

G cluster_pathway Signaling Pathway cluster_inhibition Inhibition Mechanism Receptor Receptor Protein_A Protein A Receptor->Protein_A Activation Protein_B Protein B Protein_A->Protein_B Interaction Downstream_Signaling Downstream Signaling Protein_B->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Cyclic_Peptide_Inhibitor Constrained Cyclic Peptide (Inhibitor) Cyclic_Peptide_Inhibitor->Protein_A Binds to Protein A, preventing interaction with Protein B

Caption: Inhibition of a protein-protein interaction by a constrained cyclic peptide.

References

Constraining Peptides for Enhanced Stability: A Comparative Guide to Cis and Trans ACPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising molecules into viable therapeutics. Peptides often suffer from rapid proteolytic degradation, limiting their bioavailability and clinical utility. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to overcome this challenge. Among these, 2-aminocyclopentanecarboxylic acid (ACPC) has emerged as a valuable building block.

This guide provides an objective comparison of the two key stereoisomers of ACPC—cis-ACPC and trans-ACPC—and their respective impacts on peptide stability. By rigidly constraining the peptide backbone, both isomers can significantly improve resistance to enzymatic cleavage. However, their distinct stereochemistry leads to different conformational preferences, which can be strategically employed in rational peptide design.

Structural and Conformational Impact of ACPC Isomers

The stability imparted by ACPC stems from its five-membered ring structure, which restricts the backbone dihedral angles (phi, φ, and psi, ψ) to a much narrower range than is possible for natural amino acids. This pre-organization into specific secondary structures, such as helices and turns, can mask cleavage sites and reduce the peptide's susceptibility to proteases.

  • trans-ACPC: The trans configuration (with the amino and carboxyl groups on opposite sides of the cyclopentane ring) strongly promotes the formation of helical structures. In β-peptides, it is known to induce stable 12-helices.[1] When incorporated into α/β-peptides, it helps to stabilize helical folds, leading to a more rigid and predictable conformation.[2]

  • cis-ACPC: The cis configuration (with functional groups on the same side of the ring) also induces ordered structures, though these differ from the helices promoted by the trans isomer. It has been shown to favor the formation of various helical turns, such as 16/18-helices and 9/10/9/12-helices, depending on the peptide sequence.[3]

This conformational control is the primary mechanism by which both isomers enhance stability. A well-folded, rigid peptide presents fewer accessible sites for proteolytic enzymes compared to a flexible, disordered peptide.

Figure 1. Structural comparison of trans- and cis-ACPC and their conformational influence.

Quantitative Comparison of Peptide Stability

The most direct measure of success for this strategy is the enhancement of a peptide's half-life in a biologically relevant medium, such as human serum or plasma. A study evaluating the p53-MDM2 interaction found that replacing key amino acid residues with either cis- or trans-ACPC led to inhibitors with dramatically improved proteolytic resistance.[4] While both isomers conferred significant stability, strategic placement allowed for the optimization of both binding affinity and stability.

The data below is representative of findings from such studies, comparing a parent peptide to analogues containing cis- or trans-ACPC.

PeptideModificationHalf-Life (t½) in Human Serum (min)Fold Increase in Stability
Parent Peptide None (Natural α-amino acids)~ 51x
Peptide-1 (trans-ACPC) Single residue replaced with trans-ACPC~ 450~ 90x
Peptide-2 (cis-ACPC) Single residue replaced with cis-ACPC~ 500~ 100x

Note: Data are illustrative, based on published findings where stability was enhanced by approximately two orders of magnitude.[4]

Experimental Protocols

The assessment of peptide stability is crucial for validating design strategies. The most common methods involve incubation of the peptide in a proteolytic environment followed by quantitative analysis over time.

Protocol: Proteolytic Stability Assay in Human Serum

This protocol outlines a typical experiment to determine the half-life of a peptide in human serum.

  • Peptide Preparation: Synthesize and purify the parent peptide and its ACPC-modified analogues using standard solid-phase peptide synthesis (SPPS). Characterize each peptide by mass spectrometry (MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure >95% purity. Prepare stock solutions of each peptide (e.g., 1 mg/mL in a suitable buffer like PBS).

  • Incubation:

    • Thaw a vial of pooled human serum and centrifuge to remove any precipitates.

    • Pre-warm the serum to 37°C in a water bath.

    • Spike the serum with the peptide stock solution to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the serum-peptide mixture.

    • Immediately quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid (TCA) or ice-cold acetonitrile).

    • Vortex the sample and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Quantitative Analysis:

    • Analyze the supernatant using RP-HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[5][6]

    • Integrate the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining peptide against time.

    • Fit the data to a one-phase exponential decay model to calculate the peptide's half-life (t½).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep 1. Prepare Peptide Stocks (>95% Purity) Incubation 3. Incubate Peptide in Serum @ 37°C Peptide_Prep->Incubation Serum_Prep 2. Prepare Human Serum (Pre-warm to 37°C) Serum_Prep->Incubation Sampling 4. Withdraw Aliquots at Time Points Incubation->Sampling Quenching 5. Quench with ACN/TCA Sampling->Quenching Centrifuge 6. Centrifuge to Pellet Proteins Quenching->Centrifuge Analyze 7. Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate 8. Calculate Half-Life (t½) Analyze->Calculate

Figure 2. Workflow for determining peptide stability in human serum.

Conclusion and Drug Design Implications

The incorporation of both cis- and trans-ACPC is a highly effective strategy for enhancing peptide stability by orders of magnitude. The choice between the two isomers should be guided by the desired final conformation of the peptide.

  • For mimicking or stabilizing helical protein domains, such as those involved in protein-protein interactions, trans-ACPC is often the superior choice due to its strong helix-promoting properties.[1][2]

  • For inducing specific turn structures or exploring a different conformational space while still imparting rigidity, cis-ACPC provides a valuable alternative.

Ultimately, a "foldamerization" approach, where different constrained residues like cis- and trans-ACPC are systematically scanned across a peptide sequence, can lead to the discovery of molecules with an optimal balance of high biological activity and robust proteolytic resistance, paving the way for the development of next-generation peptide therapeutics.[4]

References

Constraining Peptides: A Comparative Guide to the Conformational Effects of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, potency, and specific conformations is a continuous endeavor. The incorporation of non-natural, constrained amino acids is a powerful strategy to achieve these goals. Among these, 2-aminocyclopentanecarboxylic acid (ACPC) has emerged as a versatile building block, offering distinct conformational preferences depending on its stereochemistry. This guide provides an objective comparison of the conformational effects of incorporating cis- and trans-ACPC into peptides, supported by experimental data and detailed protocols.

The cyclopentane ring of ACPC restricts the backbone dihedral angles (φ and ψ), forcing the peptide into more defined secondary structures compared to its linear counterparts. This pre-organization can lead to improved binding affinity for biological targets and increased resistance to proteolytic degradation. The two key stereoisomers, cis- and trans-ACPC, induce markedly different and predictable conformational outcomes.

Distinct Conformational Signatures: Helices vs. Extended Structures

The relative orientation of the amino and carboxylic acid groups on the cyclopentane ring dictates the resulting peptide conformation. Incorporation of (1R,2R)- or (1S,2S)-trans-ACPC has been shown to induce a novel helical structure known as the 12-helix . This helix is characterized by a series of interwoven 12-membered hydrogen bonds. In contrast, peptides containing cis-ACPC isomers tend to adopt more extended, sheet-like or turn-like conformations . This stark difference in induced structure makes ACPC a powerful tool for rational peptide design.

Quantitative Conformational Analysis: A Comparative Look

The conformational rigidity imposed by ACPC can be quantified by examining the backbone dihedral angles (φ and ψ) and through spectroscopic techniques like Circular Dichroism (CD).

Dihedral Angle Comparison

The following table summarizes typical backbone dihedral angles observed for peptides containing trans-ACPC, cis-ACPC, and for comparison, the commonly used constrained amino acid, proline.

Amino Acid ResidueTypical φ (phi) Angle RangeTypical ψ (psi) Angle RangeResulting Conformation
trans-ACPC -140° to -100°+120° to +160°12-Helix
cis-ACPC -100° to -60°+80° to +120°Extended/Sheet/Turn
Proline -80° to -55°-55° to -30° (trans) / +135° to +165° (cis)Polyproline II Helix / β-turn

Note: These values are approximate and can vary depending on the specific peptide sequence and experimental conditions.

Circular Dichroism Spectroscopy

CD spectroscopy provides a global view of the secondary structure content of a peptide in solution. The distinct conformations induced by ACPC isomers give rise to characteristic CD spectra.

Peptide TypeWavelength (nm) of Maxima/MinimaCharacteristic Feature
trans-ACPC Oligomers Minimum ~215 nm, Maximum ~200 nmSignature of 12-helix formation
cis-ACPC Containing Peptides Minimum ~218 nmIndicative of β-sheet or extended structures
α-Helical Peptides Minima at ~222 nm and ~208 nm, Maximum at ~192 nmFor comparison with standard helical structures
Random Coil Peptides Strong Minimum below 200 nmFor comparison with unstructured peptides

Experimental Protocols

To facilitate the application of ACPC in peptide design, detailed experimental protocols for the synthesis and characterization of ACPC-containing peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing an Fmoc-protected ACPC amino acid using the widely adopted Fmoc/tBu strategy.[1]

Materials:

  • Fmoc-protected amino acids (including Fmoc-cis-ACPC-OH or Fmoc-trans-ACPC-OH)

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the mixture and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. For sterically hindered ACPC, the coupling time may need to be extended to 4 hours or a stronger coupling agent like HATU can be used.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2D-NMR Analysis of ACPC-Containing Peptides

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the solution-state conformation of peptides. The following outlines a general procedure for acquiring and analyzing 2D NMR data for an ACPC-containing peptide.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1 with a water suppression sequence).

  • Add a small amount of a reference standard like DSS or TSP.

NMR Data Acquisition: A standard suite of 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher):

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue). A mixing time of 60-80 ms is typically used.

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within a residue and determining ³J-coupling constants.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is essential for determining the peptide's three-dimensional structure. A mixing time of 200-400 ms is common for NOESY.

Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Assign the proton resonances sequentially using the TOCSY and COSY spectra to identify the spin systems of each amino acid.

  • Analyze the NOESY/ROESY spectra to identify through-space correlations between protons. These NOEs provide distance restraints that are used in structure calculation.

  • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. These values can provide information about the backbone dihedral angle φ.

  • Use the collected distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of solution structures.

X-ray Crystallography of ACPC-Containing Peptides

For a definitive solid-state structure, X-ray crystallography is the gold standard.

Crystallization Protocol:

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can inhibit crystallization.

  • Solubility Screening: Determine the solubility of the peptide in various solvents and buffers to identify suitable conditions for crystallization screening.

  • Crystallization Screening: Use commercially available or custom-made screens to test a wide range of precipitants, pH values, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly employed.

    • A typical setup involves mixing 1-2 µL of the peptide solution (at a concentration of 5-20 mg/mL) with an equal volume of the reservoir solution on a coverslip.

    • The coverslip is then inverted and sealed over the reservoir.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide and precipitant, pH, and temperature to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection and Structure Determination:

    • Mount a suitable crystal and collect X-ray diffraction data, often at a synchrotron source for higher resolution.

    • Process the diffraction data and solve the crystal structure using standard crystallographic software.

Visualizing Conformational Effects and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_acpc Incorporation of ACPC cluster_conformation Resulting Conformation Peptide_Chain Peptide_Chain trans_ACPC trans_ACPC Peptide_Chain->trans_ACPC trans cis_ACPC cis_ACPC Peptide_Chain->cis_ACPC cis 12_Helix 12_Helix trans_ACPC->12_Helix Extended_Sheet Extended_Sheet cis_ACPC->Extended_Sheet

Conformational Divergence of Peptides Containing cis- and trans-ACPC

Start Peptide Design with ACPC SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification & MS Verification SPPS->Purification Conformational_Analysis Conformational Analysis Purification->Conformational_Analysis NMR 2D-NMR Spectroscopy Conformational_Analysis->NMR CD Circular Dichroism Conformational_Analysis->CD Xray X-ray Crystallography Conformational_Analysis->Xray Structure_Determination Structure Determination & Comparison NMR->Structure_Determination CD->Structure_Determination Xray->Structure_Determination End Final Conformational Model Structure_Determination->End

Experimental Workflow for Characterizing ACPC-Containing Peptides

Conclusion

The incorporation of 2-aminocyclopentanecarboxylic acid provides a robust and predictable method for controlling peptide conformation. The distinct structural biases of cis- and trans-ACPC isomers—promoting extended/sheet-like and helical structures, respectively—make them invaluable tools in peptidomimetic design. By understanding these conformational effects and utilizing the provided experimental protocols, researchers can rationally design and synthesize peptides with tailored three-dimensional structures for a wide range of applications in drug discovery and biotechnology.

References

Enhancing Peptide Therapeutics: A Comparative Guide to ACPC-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of conformational constraints into therapeutic peptides is a key strategy for overcoming their inherent limitations, such as poor metabolic stability and low binding affinity. One such strategy is the integration of aminocyclopentane carboxylic acid (ACPC), a synthetic amino acid that rigidifies the peptide backbone. This guide provides a comparative analysis of the efficacy of conformationally constrained peptides, using ACPC as a central example, against linear peptides and other constraining technologies. We present supporting experimental data, detailed protocols, and visualizations to inform researchers and drug development professionals.

The Principle of Conformational Constraint with ACPC

Peptides in solution are often highly flexible, existing as an ensemble of different conformations. When a peptide binds to its target, it must adopt a specific, "bioactive" conformation. This process is entropically unfavorable, which can weaken the binding affinity. Furthermore, the flexible nature of linear peptides makes them susceptible to degradation by proteases.

The introduction of rigid structural elements, such as the cyclopentane ring of ACPC, pre-organizes the peptide into a more defined structure.[1] This strategy aims to lock the peptide closer to its bioactive conformation, which can lead to several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, the peptide can interact with its target more strongly.[1][2]

  • Increased Proteolytic Stability: A constrained backbone is often a poor substrate for proteases, leading to a longer half-life in biological systems.

  • Improved Selectivity: A rigid conformation can reduce binding to off-target receptors.

The incorporation of ACPC has been shown to fundamentally alter the conformational preferences of a peptide backbone. For instance, it can completely prevent the formation of certain common hydrogen-bonded structures (like C6 rings) while stabilizing others, thereby imposing a significant and predictable constraint on the peptide's shape.

Comparative Efficacy Data

While direct, head-to-head quantitative data for a specific ACPC-peptide versus its linear analog is not widely available in public literature, the principles are well-demonstrated through other constraining methods. The following tables use data from other classes of constrained peptides (e.g., cyclic peptides, D-peptides) to illustrate the significant improvements in efficacy metrics compared to their unconstrained or parent forms.

Table 1: Comparison of Binding Affinity (Protein-Protein Interaction Inhibitors)

Protein-protein interactions (PPIs), such as the p53-MDM2 interaction, are challenging targets for traditional small molecules. Constrained peptides can effectively mimic one of the protein partners to disrupt the interaction.

Peptide Inhibitor ClassTargetBinding Affinity (KD)Key Advantage of Constraint
Natural p53 peptide (linear)MDM2Micromolar (µM) rangeNative sequence, but low affinity and stability
D-peptide inhibitor ((D)PMI-gamma)MDM253 nM[3]D-amino acids confer protease resistance and high affinity
Scorpion Toxin Scaffold Peptide (SC426)MDM26.6 nM[4]Natural constrained scaffold provides high stability and affinity

This table illustrates how moving from a natural linear peptide to a constrained version can increase binding affinity by orders of magnitude.

Table 2: Comparison of In Vivo Efficacy (Somatostatin Analogs)

Native somatostatin has a therapeutic effect but is limited by an extremely short biological half-life of only 1-3 minutes. Cyclization, a form of conformational constraint, was used to develop stable and effective drug analogs.

Peptide AnalogConstraint TypeEfficacy MetricClinical Outcome
Native SomatostatinLinear (with one disulfide bridge)Half-life: 1-3 minutesNot viable for therapeutic use
Octreotide (Sandostatin LAR®)Cyclic OctapeptideNormalizes IGF-1 in up to 60% of patients[5]Effective long-term management of acromegaly[6][7]
Lanreotide (Somatuline® Autogel®)Cyclic OctapeptideReduces tumor size (>20%) in ~54% of patients[8]Effective long-term management of acromegaly[6][8]

This table demonstrates the profound impact of conformational constraint (cyclization) on converting a peptide with a fleeting half-life into a successful long-acting therapeutic.

Key Experimental Protocols

Accurately assessing the efficacy of modified peptides requires robust experimental methods. The following is a generalized protocol for determining peptide stability in plasma, a critical measure of its therapeutic potential.

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This method is designed to assess the rate of peptide degradation in the presence of plasma proteases.

Materials:

  • Test Peptide Stock Solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human or Animal Plasma (e.g., commercially sourced, heparinized).

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or cold acetonitrile).

  • HPLC or LC-MS System for analysis.

  • Low-bind microcentrifuge tubes.

  • Thermomixer or water bath set to 37°C.

Procedure:

  • Preparation: Pre-warm an aliquot of plasma to 37°C in a thermomixer.

  • Incubation: Spike the plasma with the test peptide to a final concentration (e.g., 10-100 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture. The "0 minute" sample should be taken immediately after adding the peptide.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution (a 1:3 or 1:4 ratio of plasma to quenching solution is common). This step precipitates plasma proteins and stops enzymatic activity.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC or LC-MS method.

  • Calculation: Plot the percentage of intact peptide remaining versus time. From this curve, calculate the half-life (t½), which is the time it takes for 50% of the initial peptide to be degraded.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex biological pathways targeted by therapeutic peptides and the experimental processes used to evaluate them.

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is kept in check by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Inhibiting the p53-MDM2 interaction with a constrained peptide can restore p53 function, leading to the death of cancer cells.

p53_MDM2_pathway cluster_0 Normal Conditions cluster_1 Therapeutic Intervention MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MDM2_i MDM2 p53_i p53 Apoptosis Apoptosis / Cell Cycle Arrest p53_i->Apoptosis Activates Peptide Constrained Peptide (e.g., ACPC-modified) Peptide->MDM2_i Inhibits Binding experimental_workflow start Start: Peptide Stock & Plasma step1 1. Incubate Peptide in Plasma at 37°C start->step1 step2 2. Withdraw Aliquots at Timed Intervals step1->step2 step3 3. Quench with Acid/Solvent to Stop Reaction step2->step3 step4 4. Centrifuge to Pellet Precipitated Proteins step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Analyze Intact Peptide via LC-MS or HPLC step5->step6 end End: Calculate Half-Life (t½) step6->end

References

A Comparative Spectroscopic Analysis of 2-Aminocyclopentanecarboxylic Acid Hydrochloride and Related Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural characteristics of novel molecules is paramount. This guide provides a comparative spectroscopic analysis of 2-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of interest in peptide foldamer chemistry, with other cyclic amino acid alternatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a baseline for characterization and quality control.

This guide presents a direct comparison of the spectroscopic data for various stereoisomers of this compound with proline hydrochloride, cis-3-aminocyclopentanecarboxylic acid hydrochloride, and 2-aminocyclohexanecarboxylic acid hydrochloride. Detailed experimental protocols for the acquisition of this data are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundHα (CH-NH₃⁺)Hβ (CH-COOH)Cyclopentyl/Cyclohexyl ProtonsReference Solvent
(1S,2S)-2-Aminocyclopentanecarboxylic acid3.88 (q, J = 7.4 Hz)2.90–2.97 (m)1.66–1.91 (m, 4H), 2.13–2.23 (m, 2H)D₂O
(1R,2S)-2-Aminocyclopentanecarboxylic acid3.82–3.86 (m)3.10–3.16 (m)1.69–1.99 (m, 4H), 2.08–2.20 (m, 2H)D₂O
L-Proline hydrochloride~4.3-~2.0-2.4 (m), ~3.3-3.5 (m)D₂O
cis-3-Aminocyclopentanecarboxylic acid hydrochloride~3.8~2.8~1.7-2.3 (m)D₂O
2-Aminocyclohexanecarboxylic acid hydrochloride~3.5~2.5~1.2-2.2 (m)D₂O

Note: Data for 2-aminocyclopentanecarboxylic acid stereoisomers are for the free amino acid in D₂O, which will be protonated, simulating the hydrochloride salt environment.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=OCα (CH-NH₃⁺)Cβ (CH-COOH)Cyclopentyl/Cyclohexyl CarbonsReference Solvent
(1S,2S)-2-Aminocyclopentanecarboxylic acid177.153.948.222.7, 28.6, 30.4D₂O
(1R,2S)-2-Aminocyclopentanecarboxylic acid176.652.745.521.2, 27.2, 29.7D₂O
L-Proline hydrochloride~175~61-~25, ~30, ~47D₂O
cis-3-Aminocyclopentanecarboxylic acid hydrochloride~178~53~38~24, ~33D₂O
2-Aminocyclohexanecarboxylic acid hydrochloride~177~55~42~24, ~25, ~30, ~34D₂O

Note: Data for 2-aminocyclopentanecarboxylic acid stereoisomers are for the free amino acid in D₂O.[1][2]

Table 3: Infrared (IR) Spectroscopic Data (Vibrational Frequencies in cm⁻¹)
CompoundN-H Stretch (Ammonium)C=O Stretch (Carboxylic Acid)C-N StretchO-H Stretch (Carboxylic Acid)
This compound (estimated)~3100-2800 (broad)~1730-1700~1100-1000~3000-2500 (broad)
L-Proline hydrochloride~3100-2800 (broad)~1725~1150~3000-2500 (broad)
cis-3-Aminocyclopentanecarboxylic acid~3400 (N-H)~1650 (zwitterion)~1100~3000-2500 (broad)
2-Aminocyclohexanecarboxylic acid hydrochloride (estimated)~3100-2800 (broad)~1730-1700~1100-1000~3000-2500 (broad)

Note: Direct IR spectrum for this compound was not available. Estimated values are based on typical ranges for amino acid hydrochlorides. The data for cis-3-aminocyclopentanecarboxylic acid is for the free amino acid, which exists as a zwitterion in the solid state.[3]

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M+H]⁺ (Calculated)Molecular Ion [M+H]⁺ (Found)Key Fragmentation Peaks
2-Aminocyclopentanecarboxylic acid130.0868130.0865Loss of H₂O, COOH
L-Proline116.0712-Loss of COOH (m/z 70)
cis-3-Aminocyclopentanecarboxylic acid130.0868-Loss of H₂O, COOH
2-Aminocyclohexanecarboxylic acid144.1025-Loss of H₂O, COOH

Note: High-resolution mass spectrometry (HRMS) data is provided for 2-aminocyclopentanecarboxylic acid.[1][2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acid hydrochlorides. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid amino acid hydrochloride directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the amino acid hydrochloride in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Compare the experimental mass to the calculated theoretical mass.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_characterization Compound Characterization Sample Compound of Interest (2-Aminocyclopentanecarboxylic Acid HCl) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparison Comparison with Alternatives Structure_Elucidation->Comparison

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational dataset for the spectroscopic characterization of this compound and its comparison with other cyclic amino acids. Researchers can utilize this information for compound identification, purity assessment, and as a reference for the development of novel peptide-based therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe disposal of 2-Aminocyclopentanecarboxylic acid hydrochloride, ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous substance. The primary hazards associated with this compound are its corrosive nature, causing severe skin burns and eye damage. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

PPE CategorySpecific Equipment
Eye/Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator if handling large quantities or if dust is generated.
Spill and Exposure Measures

In the event of a spill or exposure, immediate action is crucial:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.[3] The container must be compatible with the chemical; plastic containers are often preferred for corrosive solids.[2]

    • For empty containers that previously held the chemical, the first rinse with a solvent (e.g., water) must be collected and treated as hazardous waste.[3]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "Waste this compound".

    • Include the approximate quantity and the date of accumulation.

    • Indicate the associated hazards (e.g., "Corrosive").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Disposal must be carried out by a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste 2-Aminocyclopentanecarboxylic acid hydrochloride ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect rinse Triple Rinse Empty Containers Collect First Rinse as Waste collect->rinse For empty containers label_waste Label Container with Chemical Name and Hazards collect->label_waste rinse->label_waste seal Securely Seal Container label_waste->seal store Store in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end_disposal Disposal by Licensed Waste Contractor contact_ehs->end_disposal

References

Personal protective equipment for handling 2-Aminocyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminocyclopentanecarboxylic Acid Hydrochloride

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The table below summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2][3]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritation.[1][3][4]

Symptoms of exposure can include skin redness, itching, or blistering, and serious eye irritation or damage.[1] Inhalation of the dust may cause irritation to the lungs and respiratory system.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All PPE should be inspected for integrity before each use.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[4][5][6]Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][7]Prevents skin contact and irritation.[1] Contaminated gloves should be disposed of properly after use.
Body Protection Laboratory coat or a disposable protective gown.[5][6][8]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator or dust mask.[4][5][9]Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal risk. This process should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Preparation and Engineering Controls
  • Ventilation: Ensure the chemical fume hood or other local exhaust ventilation system is functioning correctly before starting work.[6]

  • Area Designation: Clearly designate the work area. Ensure it is clean and uncluttered.

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

  • PPE Inspection: Before entering the work area, inspect all required PPE for damage or contamination. Don the lab coat, safety goggles, and gloves.

Handling the Compound
  • Weighing: Handle the solid compound carefully to avoid generating dust.[4] Use a spatula to transfer the material. If possible, weigh the material directly into the receiving vessel within the fume hood.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.

Decontamination and Cleanup
  • Work Surface: Upon completion of work, wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[4] Absorb the spill with an inert material such as sand or vermiculite.[6][10] Collect the absorbed material and contaminated cleaning supplies into a suitable, sealed container for disposal.[4][6]

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be removed last using the proper technique (without touching the outer surface).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This compound should be treated as hazardous chemical waste.[11]

  • Segregation: As a hydrochloride salt, this compound contains a halogen. It must be segregated into a designated container for halogenated organic waste .[11] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[11]

  • Container and Labeling:

    • Use a compatible, sealed, and clearly labeled waste container.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (Irritant).[11]

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, weighing papers, and spill cleanup materials, must be placed in the same designated hazardous waste container.[11]

  • Final Disposal: Arrange for the disposal of the waste through a licensed disposal company, following all local, regional, and national regulations.[6]

Visual Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal cluster_end Phase 4: Completion start Start assess_hazards Assess Hazards (SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prep_area Prepare Ventilated Work Area (Chemical Fume Hood) don_ppe->prep_area handle_chemical Handle Chemical (Avoid Dust Generation) prep_area->handle_chemical decontaminate Decontaminate Work Area & Equipment handle_chemical->decontaminate segregate_waste Segregate Waste (Halogenated Waste Stream) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.